Mozavaptan Hydrochloride
Beschreibung
See also: Mozavaptan (has active moiety).
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBKPIULFQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930125 | |
| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138470-70-9 | |
| Record name | Mozavaptan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mozavaptan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138470-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOZAVAPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mozavaptan Hydrochloride: A Deep Dive into its Antagonistic Action on the Vasopressin V2 Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mozavaptan hydrochloride, a non-peptide benzazepine derivative, is a selective antagonist of the arginine vasopressin receptor 2 (V2R). This guide provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the V2 receptor and the subsequent effects on intracellular signaling and physiological responses. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of its binding affinity and functional potency. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of pharmaceuticals targeting the vasopressin system.
Introduction: The Role of the Vasopressin V2 Receptor
The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining water homeostasis.[1] Located primarily on the basolateral membrane of the principal cells in the renal collecting ducts, the V2 receptor is the primary target for the antidiuretic hormone, arginine vasopressin (AVP).[1][2] The activation of the V2 receptor by AVP initiates a signaling cascade that leads to the reabsorption of water from the urine back into the bloodstream, thus concentrating the urine and conserving body water.[3][4] Dysregulation of the AVP-V2R axis is implicated in various pathological conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and liver cirrhosis.[2]
This compound: A Selective V2 Receptor Antagonist
This compound (also known as OPC-31260) is a potent and selective antagonist of the V2 receptor.[5][6] Its chemical structure, a benzazepine derivative, allows for oral bioavailability.[7][8] By competitively inhibiting the binding of AVP to the V2 receptor, Mozavaptan effectively blocks the downstream signaling cascade responsible for water reabsorption, leading to an increase in free water excretion, a phenomenon known as aquaresis.[3][7] This aquaretic effect occurs without a significant loss of electrolytes, offering a therapeutic advantage over traditional diuretics.[3]
Mechanism of Action: Unraveling the Molecular Interactions
The therapeutic effect of Mozavaptan is rooted in its competitive antagonism at the V2 receptor.
V2 Receptor Signaling Pathway
The binding of AVP to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby increasing water permeability and facilitating water reabsorption.[3]
References
- 1. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Vasopressin V2 Receptor Antagonism by Mozavaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mozavaptan (B1181) (OPC-31260) is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. By competitively blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, Mozavaptan induces aquaresis—the electrolyte-sparing excretion of free water. This unique mechanism of action makes it a valuable therapeutic agent for the management of euvolemic and hypervolemic hyponatremia, particularly in the context of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Mozavaptan, including its mechanism of action, binding kinetics, pharmacokinetics, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a pivotal role in maintaining plasma osmolality and cardiovascular homeostasis. Its effects are mediated through three receptor subtypes: V1a, V1b, and V2. The V2 receptors, predominantly located on the basolateral membrane of the principal cells in the renal collecting ducts, are the primary regulators of water reabsorption.[1] Pathological conditions characterized by excessive or inappropriate AVP secretion, such as SIADH, lead to water retention and dilutional hyponatremia.
Mozavaptan, a benzazepine derivative, is a competitive antagonist of the vasopressin V2 receptor.[2][3] Its high affinity and selectivity for the V2 receptor over the V1a receptor minimize effects on blood pressure, allowing for targeted correction of water imbalance.[2][4] In Japan, Mozavaptan was approved in October 2006 for the treatment of hyponatremia associated with SIADH due to ADH-producing tumors.[5]
Mechanism of Action: Selective V2 Receptor Antagonism
Mozavaptan exerts its pharmacological effect by competitively inhibiting the binding of AVP to the V2 receptor. This action disrupts the downstream signaling cascade that mediates water reabsorption in the kidneys.
The Vasopressin V2 Receptor Signaling Pathway
The binding of AVP to the V2 receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[2][6] This process can be summarized in the following steps:
-
AVP Binding and Gs Protein Activation: AVP binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[2]
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates specific serine residues on AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane.
-
Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances water permeability, leading to the reabsorption of free water from the tubular fluid into the bloodstream.
Mozavaptan's Inhibition of the Signaling Cascade
By competitively blocking the binding of AVP to the V2 receptor, Mozavaptan prevents the activation of the Gs protein and the subsequent production of cAMP. This inhibition of the signaling cascade prevents the translocation of AQP2 to the apical membrane, thereby reducing water reabsorption and promoting aquaresis.
V2 Receptor Signaling Pathway and Mozavaptan Inhibition
Quantitative Data
The following tables summarize the key quantitative data for Mozavaptan, providing a basis for comparison and evaluation.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Receptor | Species | Value | Reference(s) |
| IC₅₀ | V2 | Rat | 14 nM | [2][4] |
| V1 | Rat | 1.2 µM | [2][4] | |
| Selectivity | V2 vs. V1 | Rat | ~85-fold | [2] |
| Kᵢ | V2 | Human | 9.42 nM | [7] |
| KᏧ (for [³H]-AVP) | V2 | Rat | 1.38 nM | [2] |
| V1 | Rat | 1.1 nM | [2] | |
| KᏧ (in presence of Mozavaptan) | V2 | Rat | 2.4 nM (at 0.3 µM Mozavaptan)4.03 nM (at 1 µM Mozavaptan) | [2] |
| V1 | Rat | 2.47 nM (at 0.3 µM Mozavaptan)5.51 nM (at 1 µM Mozavaptan) | [2] |
Table 2: Preclinical Pharmacokinetics in Rats (Oral Administration)
| Parameter | Dose | Value | Reference(s) |
| Cₘₐₓ | 3 mg/kg | 152.3 ± 21.7 ng/mL | |
| Tₘₐₓ | 3 mg/kg | 2.0 ± 0.5 h | |
| AUC₀₋ₜ | 3 mg/kg | 854.6 ± 98.2 ng·h/mL | |
| AUC₀₋ᵢₙf | 3 mg/kg | 921.4 ± 112.5 ng·h/mL | |
| t₁/₂ | 3 mg/kg | 4.8 ± 0.9 h |
Table 3: Clinical Efficacy in SIADH-Induced Hyponatremia
| Parameter | Treatment Group (Mozavaptan) | Placebo/Control Group | p-value | Reference(s) |
| Baseline Serum Sodium (mEq/L) | 122.8 ± 6.7 | - | - | [10] |
| Serum Sodium at Day 7 (mEq/L) | 133.3 ± 8.3 | - | 0.002 | [10] |
| Change in Serum Sodium (Day 7) | +10.5 | - | - | [10] |
| Number of Patients | 16 | - | - | [10] |
Detailed pharmacokinetic data for Mozavaptan in healthy human volunteers from single and multiple-dose studies are not extensively published. Studies on a similar V2 receptor antagonist, tolvaptan, in healthy Japanese male volunteers have shown dose-dependent increases in Cmax and AUC, with no accumulation after multiple dosing.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Mozavaptan.
Vasopressin V2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Mozavaptan for the V2 receptor.
-
Materials:
-
Membrane preparation from cells stably expressing the human or rat vasopressin V2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled Ligand: Mozavaptan (OPC-31260).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of Mozavaptan in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).
-
50 µL of the Mozavaptan serial dilutions.
-
100 µL of the membrane preparation.
-
50 µL of [³H]-AVP at a concentration near its KᏧ.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Mozavaptan concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
-
Radioligand Binding Assay Workflow
In Vitro cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of Mozavaptan on AVP-induced cAMP production in cells expressing the V2 receptor.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: Mozavaptan.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Seed the V2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing the PDE inhibitor for 15-30 minutes at room temperature.
-
Add serial dilutions of Mozavaptan to the wells and incubate for 30 minutes at 37°C.
-
Stimulate the cells by adding AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Mozavaptan concentration.
-
Determine the IC₅₀ value, which represents the concentration of Mozavaptan that inhibits 50% of the AVP-induced cAMP production.
-
In Vivo Aquaretic Effect in Rats
This protocol describes an in vivo model to evaluate the aquaretic effects of orally administered Mozavaptan in conscious rats.[4]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals individually in metabolic cages with free access to food and water.
-
Acclimatize the animals for at least 3 days before the experiment.
-
-
Procedure:
-
On the day of the experiment, administer Mozavaptan (1-30 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage.[12]
-
Collect urine at specified time intervals (e.g., 0-2, 2-4, 4-6, 6-8, and 8-24 hours) after dosing.
-
Measure the urine volume for each collection period.
-
Analyze urine samples for osmolality and electrolyte concentrations (Na⁺, K⁺).
-
At the end of the experiment, collect blood samples to measure plasma electrolyte concentrations and osmolality.
-
-
Data Analysis:
-
Calculate the cumulative urine output over the 24-hour period.
-
Determine the time course of urine flow rate and urine osmolality.
-
Calculate free water clearance (CH₂O) using the formula: CH₂O = Urine Flow Rate - (Urine Osmolality x Urine Flow Rate) / Plasma Osmolality.
-
Compare the effects of different doses of Mozavaptan to the vehicle control.
-
In Vivo Aquaretic Study Workflow
Analytical Method for Mozavaptan in Plasma
A validated UPLC-MS/MS method for the quantification of Mozavaptan in rat plasma has been reported.[13]
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH™ C₁₈.
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) buffer and 0.1% formic acid in acetonitrile (B52724) (30:70 v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Mozavaptan: m/z 428.16 → 119.03.
-
MRM Transition for Internal Standard (Carbamazepine): m/z 237.06 → 179.10.
-
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
-
Clinical Development and Therapeutic Applications
Mozavaptan has been clinically evaluated for the treatment of hyponatremia, particularly in patients with SIADH.
Clinical Trial in SIADH
A multicenter clinical trial in 16 patients with ectopic ADH syndrome demonstrated the efficacy of Mozavaptan.[10]
-
Study Design: Open-label, multicenter study.
-
Patient Population: Patients with hyponatremia due to ectopic ADH syndrome.
-
Treatment: Mozavaptan administered for 7 days.
-
Primary Efficacy Endpoint: Change in serum sodium concentration.
-
Key Results:
Therapeutic Indications and Future Directions
Based on its demonstrated efficacy, Mozavaptan is approved in Japan for the treatment of hyponatremia caused by SIADH due to ADH-producing tumors.[5] Its aquaretic properties suggest potential utility in other conditions characterized by water retention, such as congestive heart failure and cirrhosis, although further clinical investigation is warranted in these areas.
Conclusion
Mozavaptan is a potent and selective vasopressin V2 receptor antagonist with a well-defined mechanism of action. By inducing aquaresis, it effectively corrects hyponatremia in the context of SIADH. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of Mozavaptan and other V2 receptor antagonists. Further research into its long-term safety and efficacy in a broader range of hyponatremic conditions will continue to define its role in clinical practice.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of two-week infusion of deamino D-arginine vasopressin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Comparison of Pharmacokinetics between Humans and Monkeys | Semantic Scholar [semanticscholar.org]
- 10. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mozavaptan Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, playing a crucial role in the regulation of water balance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.
Chemical Structure and Physicochemical Properties
This compound, also known as OPC-31260, is a benzazepine derivative with the chemical name N-[4-[[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl]phenyl]-2-methylbenzamide hydrochloride.[1] Its structure is characterized by a central benzazepine ring system linked to a substituted benzamide (B126) moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | [1] |
| Synonyms | OPC-31260, Physuline | [1] |
| CAS Number | 138470-70-9 | [1] |
| Molecular Formula | C₂₇H₃₀ClN₃O₂ | [1] |
| Molecular Weight | 464.0 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO. Insoluble in water. | |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound is a competitive antagonist of the arginine vasopressin (AVP) receptor 2 (V2R).[2][3] The V2R is a G-protein coupled receptor primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[3] The binding of the endogenous hormone AVP to V2R initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[3] This process increases water reabsorption from the tubular fluid back into the bloodstream, leading to concentrated urine and conservation of body water.
By competitively blocking the binding of AVP to the V2R, this compound inhibits this signaling pathway.[2][3] This antagonism prevents the translocation of AQP2 channels, thereby reducing water permeability in the collecting ducts. The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, leading to more dilute urine.[3]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is aquaresis, the excretion of solute-free water. This leads to a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality.
Table 2: In Vitro and In Vivo Pharmacodynamic Properties of Mozavaptan
| Parameter | Species | Value | Description | Reference(s) |
| V2 Receptor Binding Affinity (IC₅₀) | Rat | 14 nM | Concentration causing 50% inhibition of AVP binding to V2 receptors. | |
| V1 Receptor Binding Affinity (IC₅₀) | Rat | 1.2 µM | Concentration causing 50% inhibition of AVP binding to V1 receptors. | |
| Selectivity (V1/V2) | Rat | ~85-fold | Demonstrates high selectivity for the V2 receptor over the V1 receptor. | |
| In Vivo Aquaretic Effect | Rat | 1-30 mg/kg (oral) | Dose-dependently increases urine flow and decreases urine osmolality. |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. However, based on its chemical nature and the class of 'vaptan' drugs, some general characteristics can be inferred. It is known to be orally active. The metabolism of many vaptans involves the cytochrome P450 enzyme system, particularly CYP3A4.
Table 3: Known Pharmacokinetic Characteristics of this compound
| Parameter | Information |
| Route of Administration | Oral |
| Absorption | Orally bioavailable. |
| Metabolism | Likely metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. |
| Excretion | Specific data on excretion pathways and clearance rates are not readily available. |
Experimental Protocols
In Vitro Vasopressin V2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the vasopressin V2 receptor.
5.1.1. Materials
-
Membrane preparation from cells expressing recombinant human or rat vasopressin V2 receptors.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Non-labeled ("cold") Arginine Vasopressin.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
5.1.2. Procedure
-
Membrane Preparation: Homogenize cells expressing the V2 receptor in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-AVP.
-
Increasing concentrations of this compound (or unlabeled AVP for control).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP (IC₅₀ value). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Measurement of Aquaretic Effect in Rats
This protocol describes the methodology to assess the aquaretic effect of orally administered this compound in rats.
5.2.1. Materials
-
Male Sprague-Dawley or Wistar rats.
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Metabolic cages for urine collection.
-
Oral gavage needles.
-
Graduated cylinders or balances for urine volume measurement.
-
Osmometer.
5.2.2. Procedure
-
Animal Acclimation: Acclimate rats to metabolic cages for several days before the experiment. Provide free access to food and water.
-
Fasting: Fast the animals overnight with free access to water before drug administration.
-
Baseline Urine Collection: Collect urine for a defined period (e.g., 2 hours) before drug administration to establish baseline values for urine volume and osmolality.
-
Drug Administration: Administer this compound (at various doses, e.g., 1, 3, 10, 30 mg/kg) or vehicle to the rats via oral gavage.
-
Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., every hour for 6 hours).
-
Measurements: For each collected urine sample, measure the volume and determine the osmolality using an osmometer.
-
Data Analysis: Compare the urine volume and osmolality of the Mozavaptan-treated groups with the vehicle-treated control group. Analyze the data for dose-dependent effects.
Clinical Significance and Applications
This compound has been investigated for the treatment of hyponatremia, a condition of low sodium levels in the blood, particularly in patients with the syndrome of inappropriate antidiuretic hormone (SIADH). By promoting the excretion of excess water, it can help to normalize serum sodium concentrations.
Conclusion
This compound is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Its mechanism of action leads to a predictable and dose-dependent aquaretic effect. This technical guide provides foundational information and experimental methodologies to support further research into its pharmacological properties and potential therapeutic applications. While detailed clinical pharmacokinetic data is limited in publicly available literature, the provided information serves as a valuable resource for scientists and researchers in the field of drug development.
References
The Genesis of a Selective Aquaretic: An In-depth Guide to the Discovery and Development of Mozavaptan (OPC-31260)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mozavaptan (B1181) (OPC-31260) is a pioneering nonpeptide, orally active vasopressin V2 receptor antagonist. Its development marked a significant advancement in the treatment of euvolemic hyponatremia, particularly in the context of Syndrome of Inappropriate Antidiuretic Hormone (SIADH). This technical guide delineates the discovery and development pathway of Mozavaptan, from its foundational preclinical characterization to the pivotal clinical evidence that supported its approval. We provide a detailed examination of its mechanism of action, key experimental data presented in structured formats, comprehensive protocols for foundational assays, and visualizations of its signaling pathway and development timeline to offer a complete technical overview for the scientific community.
Introduction: The Unmet Need and the Vaptan Solution
Hyponatremia, an electrolyte disturbance characterized by low serum sodium concentration, is a common and potentially life-threatening condition, particularly in hospitalized patients. A primary driver of euvolemic and hypervolemic hyponatremia is the excessive action of the hormone arginine vasopressin (AVP). AVP binds to the vasopressin V2 receptor in the renal collecting ducts, promoting water reabsorption and leading to dilutional hyponatremia.[1][2] Traditional management, such as fluid restriction, has limitations. The development of vasopressin receptor antagonists, or "vaptans," represented a targeted therapeutic strategy to promote electrolyte-free water excretion (aquaresis) by directly blocking the action of AVP at its receptor.[2][3] Mozavaptan (OPC-31260), a benzazepine derivative developed by Otsuka Pharmaceutical, was among the first of this new class of aquaretic agents.[3][4]
Discovery and Preclinical Development
The journey of Mozavaptan began with the strategic design of a nonpeptide molecule capable of selectively antagonizing the V2 receptor. As a benzazepine derivative, its discovery was part of a broader effort to create orally bioavailable drugs to overcome the limitations of earlier peptide-based antagonists.[3][4]
In Vitro Characterization: Receptor Binding and Selectivity
The initial characterization of OPC-31260 focused on its ability to bind to vasopressin receptors and its selectivity for the V2 subtype over the V1 subtype (found in vascular smooth muscle). Competitive displacement assays using radiolabeled [3H]-AVP on rat liver (V1) and kidney (V2) plasma membranes established its potent and selective V2 antagonism.[4] The compound demonstrated a competitive mode of inhibition.[4]
| Parameter | Receptor Subtype | Value | Species | Source(s) |
| IC₅₀ | Vasopressin V2 | 1.4 x 10⁻⁸ M (14 nM) | Rat | [4] |
| IC₅₀ | Vasopressin V1 | 1.2 x 10⁻⁶ M (1.2 µM) | Rat | [4] |
| Selectivity Ratio (V1/V2) | - | ~85-fold | Rat | [4] |
Table 1: In Vitro Receptor Binding Affinity of Mozavaptan (OPC-31260)
In Vivo Preclinical Efficacy: The Aquaretic Effect
The functional consequence of V2 receptor antagonism was demonstrated in various rat models. These studies were crucial to confirm that the in vitro binding affinity translated into the desired physiological effect of aquaresis.
Water-Loaded, Alcohol-Anesthetized Rats: In this model, exogenous AVP is administered to induce antidiuresis. Intravenous administration of Mozavaptan dose-dependently inhibited this effect, confirming its antagonist activity in a living system.[4] Notably, Mozavaptan itself did not show any intrinsic antidiuretic (agonist) activity.[4]
Normal Conscious Rats: Oral administration of Mozavaptan demonstrated its potential as a convenient, non-parenteral therapy. The compound produced a dose-dependent increase in urine flow and a corresponding decrease in urine osmolality, a hallmark of aquaresis that differs from the action of traditional diuretics which increase electrolyte excretion.[4]
| Animal Model | Administration Route | Dose Range | Key Findings | Source(s) |
| Water-Loaded, Alcohol-Anesthetized Rats | Intravenous (i.v.) | 10 - 100 µg/kg | Dose-dependent inhibition of AVP-induced antidiuresis. | [4] |
| Normal Conscious Rats | Oral (p.o.) | 1 - 30 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality. | [4] |
Table 2: Summary of In Vivo Preclinical Efficacy Studies of Mozavaptan (OPC-31260)
Mechanism of Action: Blocking the AVP Signaling Cascade
Mozavaptan exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2]
In the physiological state, AVP binding to the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates proteins that promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cell.[1][2] This increases water permeability, allowing for the reabsorption of free water from the urine back into the bloodstream.
Mozavaptan, by occupying the V2 receptor, prevents AVP from initiating this cascade. The result is a decrease in AQP2 channel insertion, reduced water reabsorption, and the excretion of dilute urine (aquaresis), which raises serum sodium concentration.
Clinical Development
The clinical development of Mozavaptan focused on its safety, pharmacodynamics, and efficacy in correcting hyponatremia. While many vaptans were studied for broad indications like heart failure and cirrhosis, Mozavaptan's path led to a specific approval for a serious and often treatment-resistant condition.[5][6]
Phase I: Studies in Healthy Volunteers
Early studies in healthy, normally hydrated men established the potent aquaretic effect of intravenously administered Mozavaptan. The drug induced a dose-dependent increase in hypotonic urine volume and a rapid decrease in urine osmolality.[7] Importantly, unlike conventional diuretics, it only slightly increased sodium excretion, confirming its selective aquaretic mechanism.[7] These studies also provided initial safety data, showing no significant alterations in blood pressure or heart rate at the tested doses.[7]
Pivotal Trial and Approval in Japan
Mozavaptan's approval in Japan was based on a multicenter clinical trial in patients with hyponatremia caused by ectopic ADH syndrome, a condition where tumors produce AVP.[7][8] This represents a severe form of SIADH.
In a study of 16 patients, a 7-day course of Mozavaptan treatment resulted in a statistically significant and clinically meaningful increase in serum sodium levels.[7][8] The treatment was generally well-tolerated, with no instances of excessively rapid sodium correction reported in the trial.[1] Based on these positive results, Mozavaptan (marketed as Physuline®) was approved as an orphan drug in Japan in October 2006 for this indication.[7][9] Post-marketing surveillance data from the first 43 months of its launch, covering 100 patients, showed clinical effects consistent with the pivotal trial.[7][8]
| Trial | Patient Population | N | Treatment | Key Efficacy Endpoint | Result | Source(s) |
| Pivotal Trial for Japanese Approval | Ectopic ADH Syndrome | 16 | Mozavaptan (7 days) | Change in Serum Sodium (SNa) | Baseline SNa: 122.8 ± 6.7 mEq/LEnd of Treatment SNa: 133.3 ± 8.3 mEq/L(p = 0.002) | [7][8] |
Table 3: Key Clinical Trial Data for Mozavaptan in Ectopic ADH Syndrome
The development of Mozavaptan did not appear to extend to broader Phase III trials for heart failure or cirrhosis-associated hyponatremia, distinguishing its path from that of other vaptans like Tolvaptan.
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments that were fundamental to the characterization of Mozavaptan.
Protocol: Vasopressin Receptor Radioligand Binding Assay
This protocol is representative of the competitive binding assays used to determine the IC₅₀ of Mozavaptan at V1 and V2 receptors.
-
Membrane Preparation:
-
Excise livers (for V1) and kidneys (for V2) from male Sprague-Dawley rats and place them in ice-cold 50 mM Tris-HCl buffer.
-
Homogenize the tissues in a buffer solution (e.g., 250 mM sucrose, 5 mM Tris-HCl) using a Dounce or Polytron homogenizer.[10]
-
Filter the homogenate through cheesecloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the plasma membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared membrane homogenate (e.g., 50-100 µg protein), a fixed concentration of [³H]-Arginine Vasopressin ([³H]-AVP) radioligand (typically at or below its Kd value), and varying concentrations of unlabeled Mozavaptan (OPC-31260).
-
For determining total binding, omit the unlabeled Mozavaptan.
-
For determining non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each Mozavaptan concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of Mozavaptan.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Mozavaptan that inhibits 50% of specific [³H]-AVP binding).
-
Protocol: In Vivo Aquaretic Activity in Conscious Rats
This protocol outlines the method used to assess the oral efficacy of Mozavaptan.
-
Animal Preparation:
-
Use male Sprague-Dawley rats, housed individually in metabolic cages that allow for the separate collection of urine.
-
Provide the animals with access to food and water ad libitum before the experiment.
-
-
Dosing and Sample Collection:
-
Administer Mozavaptan (OPC-31260) or vehicle (control) via oral gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Immediately following administration, begin collecting urine at specified intervals (e.g., every 1-2 hours) for a total period of up to 12 or 24 hours.
-
Record the volume of urine collected at each time point.
-
-
Analysis:
-
Urine Flow Rate: Calculate the urine flow rate (mL/hr) for each collection interval.
-
Urine Osmolality: Measure the osmolality of the collected urine samples using an osmometer.
-
Data Presentation: Plot the mean urine flow rate and mean urine osmolality over time for each dose group. Compare the results for Mozavaptan-treated groups against the vehicle control group to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be used to determine significance.
-
Conclusion
The discovery and development of Mozavaptan (OPC-31260) represent a landmark achievement in targeted therapy for hyponatremia. Born from a rational drug design approach, its journey from a selective benzazepine derivative to a clinically approved orphan drug in Japan for ectopic ADH syndrome underscores the value of a focused development strategy. Its potent and selective antagonism of the vasopressin V2 receptor provides a clear mechanism for inducing aquaresis, effectively correcting the underlying water imbalance in SIADH without significantly disturbing electrolyte balance. The preclinical and clinical data, though focused on a narrow indication, robustly support its efficacy and safety in a challenging patient population. Mozavaptan thus stands as a foundational molecule in the vaptan class and a key therapeutic tool for specific, difficult-to-treat forms of hyponatremia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Regulatory-required post-marketing database studies in Japan could be leveraged to assess important potential risks as well as identified risks [frontiersin.org]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to Mozavaptan Hydrochloride: Mechanism and Impact on Aquaresis and Free Water Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan (B1181) hydrochloride, also known as OPC-31260, is an orally active, nonpeptide benzazepine derivative that functions as a selective vasopressin V2 receptor antagonist.[1][2][3] Its primary pharmacological action is to promote aquaresis—the excretion of electrolyte-free water—by inhibiting the effects of arginine vasopressin (AVP) in the renal collecting ducts.[1][4][5] This targeted mechanism makes Mozavaptan a subject of significant interest for the management of euvolemic and hypervolemic hyponatremia, particularly in patients with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[4][5][6] This document provides a detailed overview of the molecular pathways, pharmacodynamic effects, and experimental evaluation of Mozavaptan's role in modulating free water clearance.
Mechanism of Action: V2 Receptor Antagonism
The Physiological Role of Arginine Vasopressin (AVP)
Arginine vasopressin, also known as antidiuretic hormone (ADH), is the principal hormone regulating body water homeostasis.[7] Secreted by the posterior pituitary in response to increased plasma osmolality or decreased blood volume, AVP acts on the principal cells of the kidney's collecting ducts to increase water reabsorption.[8]
This process is mediated by the vasopressin V2 receptor (V2R), a G-protein-coupled receptor.[8] The binding of AVP to the V2R initiates a signaling cascade:
-
Stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][8][10]
-
Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8][9]
-
PKA phosphorylates key proteins, leading to the trafficking and insertion of Aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[7][8][9][11]
-
The presence of AQP2 channels dramatically increases the membrane's permeability to water, allowing for the reabsorption of free water from the tubular fluid back into the bloodstream, thus concentrating the urine.[7]
References
- 1. mozavaptan [drugcentral.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is Mozavaptan Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasopressin-aquaporin-2 pathway syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaporin-2 - Wikipedia [en.wikipedia.org]
In-Vitro Binding Affinity of Mozavaptan to Vasopressin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding affinity of Mozavaptan (B1181) to the vasopressin receptor subtypes V1a, V2, and V1b. It includes detailed experimental protocols for binding assays and visual representations of the associated signaling pathways to facilitate a deeper understanding of Mozavaptan's mechanism of action at the molecular level.
Quantitative Binding Affinity Data
Mozavaptan demonstrates a high and selective affinity for the vasopressin V2 receptor. The following table summarizes the quantitative data for its binding affinity to human vasopressin receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Species |
| V2 | Mozavaptan | Radioligand Binding | IC50 | 14 nM[1][2][3][4] | Rat |
| V1a | Mozavaptan | Radioligand Binding | IC50 | 1.2 µM[1][2][3][4] | Rat |
| V1b | Mozavaptan | Radioligand Binding | pKi | 4.80[5] | Human |
| V2 | Mozavaptan | Radioligand Binding | Ki | 8.03 (-log[M])[5] | Human |
| Oxytocin | Mozavaptan | Radioligand Binding | Ki | 6.18 (-log[M])[5] | Human |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. pKi is the negative logarithm of the Ki value.
Mozavaptan is a competitive antagonist for both V1 and V2 receptors[1][2]. It exhibits approximately 85- to 100-fold greater selectivity for the V2 receptor over the V1a receptor[2][3].
Experimental Protocols: Radioligand Binding Assay
The determination of Mozavaptan's binding affinity to vasopressin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on established protocols.[6][7]
Membrane Preparation
-
Cell Culture and Transfection : Chinese Hamster Ovary (CHO) cells are stably transfected with the human vasopressin receptor subtypes (hV1A, hV1B, and hV2)[8].
-
Homogenization : Cultured cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[7].
-
Centrifugation : The homogenate undergoes a low-speed centrifugation to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[7].
-
Resuspension and Storage : The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use[7]. Protein concentration is determined using a standard assay like the BCA assay[7].
Competitive Binding Assay
-
Assay Buffer : On the day of the experiment, the frozen membrane preparation is thawed and resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7].
-
Reaction Mixture : The assay is performed in a 96-well plate format with a final volume of 250 µL per well[7]. Each well contains:
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium[7].
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7]. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing : The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand[7].
-
Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter[7].
Data Analysis
-
Specific Binding : Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate the specific binding at each concentration of the test compound[7].
-
IC50 Determination : The specific binding data is plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value[7].
-
Ki Calculation : The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor[7].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for a radioligand binding assay.
The V1a and V1b receptors are coupled to Gq/11 proteins.[10] Upon activation by vasopressin, this G protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11][12] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to physiological responses such as vasoconstriction (V1a) and ACTH release (V1b)[10][13][14][15].
The V2 receptor, on the other hand, is coupled to the Gs protein[10]. Activation of the V2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp)[16][17][18]. Elevated cAMP levels activate protein kinase A (PKA), which then promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney, thereby increasing water reabsorption[16][17][18]. Mozavaptan, as a competitive antagonist, blocks the binding of vasopressin to the V2 receptor, thus inhibiting this cascade and promoting free water excretion[16][19].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. mozavaptan [drugcentral.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 14. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 17. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. johnsonfrancis.org [johnsonfrancis.org]
- 19. What is this compound used for? [synapse.patsnap.com]
Unveiling the Molecular Landscape of Mozavaptan Hydrochloride Beyond the V2 Receptor: A Technical Guide
For Immediate Release
Shanghai, China – December 11, 2025 – This technical guide provides an in-depth analysis of the molecular targets of Mozavaptan (B1181) Hydrochloride, a selective vasopressin V2 receptor antagonist, beyond its primary therapeutic target. Designed for researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental methodologies for target binding assessment, and visualizes the key signaling pathways associated with its known off-target interactions. While Mozavaptan is recognized for its high affinity and selectivity for the vasopressin V2 receptor, this guide focuses on its interactions with other molecular targets, providing a more comprehensive pharmacological profile.
Executive Summary
Mozavaptan Hydrochloride (also known as OPC-31260) is a potent and orally active nonpeptide vasopressin V2 receptor antagonist.[1] Its primary clinical application lies in the management of hyponatremia, particularly in cases associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[2] The therapeutic effect of Mozavaptan is primarily attributed to its blockade of the V2 receptor in the renal collecting ducts, which leads to aquaresis—the excretion of free water—without significantly altering electrolyte balance.[3][4] However, a thorough understanding of a drug's complete pharmacological profile, including its interactions with unintended molecular targets, is crucial for predicting potential side effects and identifying new therapeutic opportunities. This guide synthesizes the publicly available data on the off-target interactions of Mozavaptan, focusing on the vasopressin V1a and oxytocin (B344502) receptors.
Quantitative Analysis of Molecular Interactions
The binding affinity of this compound for its primary and secondary targets has been quantified through various in vitro studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the scientific literature.
| Target Receptor | Ligand | Parameter | Value (nM) | Species | Reference |
| Vasopressin V2 Receptor (Primary Target) | Mozavaptan | IC50 | 14 | Rat | [1] |
| Vasopressin V1a Receptor | Mozavaptan | IC50 | 1200 | Rat | [1] |
| Vasopressin V1a Receptor | Mozavaptan | Ki | 195 | Human | |
| Oxytocin Receptor | Mozavaptan | Ki | 660 | Human |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand and cell system used.
Experimental Protocols
The determination of binding affinities for Mozavaptan at its target receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing ligand binding to G-protein coupled receptors (GPCRs).
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., human V1a or oxytocin receptors in HEK-293 or CHO cell lines) are cultured to confluency.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed with fresh buffer and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
Plate Setup: The assay is typically performed in a 96-well plate format.
-
Reagent Addition: To each well, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
A range of concentrations of unlabeled this compound (the competitor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a receptors or [³H]-Oxytocin for oxytocin receptors) at a concentration close to its Kd.
-
The prepared cell membrane suspension.
-
-
Controls:
-
Total Binding: Wells containing the radioligand and membranes but no competitor.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data Analysis: The specific binding data is plotted against the logarithm of the competitor (Mozavaptan) concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Vasopressin receptor antagonists: the vaptans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Deep Dive into the Pathophysiology of SIADH and the Therapeutic Role of Mozavaptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is a common electrolyte disorder characterized by euvolemic hyponatremia. This condition arises from the non-physiological release of arginine vasopressin (AVP), leading to excessive water retention by the kidneys. The cornerstone of SIADH pathophysiology is the overstimulation of the vasopressin V2 receptor in the renal collecting ducts, which triggers the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, thereby increasing water reabsorption. Mozavaptan (B1181) hydrochloride, a selective vasopressin V2 receptor antagonist, offers a targeted therapeutic approach by competitively inhibiting the action of AVP on these receptors. This guide provides a comprehensive overview of the pathophysiology of SIADH, the molecular mechanisms of AVP action, and the pharmacological role of Mozavaptan hydrochloride in correcting the underlying water imbalance.
Pathophysiology of SIADH: A State of Inappropriate Water Retention
Under normal physiological conditions, the release of AVP from the posterior pituitary is tightly regulated by plasma osmolality. In SIADH, this regulation is disrupted, leading to continued AVP secretion despite low plasma osmolality and a euvolemic or hypervolemic state.[1][2] This inappropriate AVP activity is the primary driver of the pathogenesis of SIADH.
The constant stimulation of V2 receptors on the basolateral membrane of the principal cells in the renal collecting ducts initiates a cascade of intracellular events.[3] This leads to an increase in the number of AQP2 water channels on the apical membrane, resulting in excessive reabsorption of free water from the tubular fluid back into the circulation.[1][3] This dilutional effect lowers the serum sodium concentration, leading to hyponatremia.[1]
The key diagnostic features of SIADH reflect this underlying pathophysiology and include:
-
Euvolemic hyponatremia (serum sodium < 135 mEq/L)[2]
-
Decreased plasma osmolality (< 275 mOsm/kg)[4]
-
Inappropriately concentrated urine (urine osmolality > 100 mOsm/kg)[4]
-
Elevated urinary sodium (> 30 mmol/L) with normal dietary salt and water intake[4]
The causes of SIADH are diverse and can include malignancies (particularly small cell lung cancer), central nervous system disorders, pulmonary diseases, and various medications.[1]
The Molecular Machinery: Vasopressin V2 Receptor and Aquaporin-2 Signaling
The physiological effects of AVP in the kidney are mediated through the V2 receptor, a G-protein coupled receptor (GPCR).[5][6] The binding of AVP to the V2 receptor activates a well-defined signaling pathway:
-
G-Protein Activation: AVP binding to the V2 receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs.[3]
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[3][6]
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[3][4]
-
Aquaporin-2 Translocation: PKA then phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.[7][8]
-
Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases the permeability of the collecting duct to water, allowing for its passive reabsorption along the osmotic gradient into the hypertonic renal medulla.[3][7]
This signaling cascade is the central mechanism by which AVP regulates water excretion and is the primary target for therapeutic intervention in SIADH.
Signaling Pathway of Vasopressin at the V2 Receptor
References
- 1. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syndrome of Inappropriate Antidiuresis: From Pathophysiology to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syndrome of Inappropriate Antidiuresis (SIAD) Treatment & Management: Approach Considerations, Emergent Care, Acute Setting [emedicine.medscape.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]
Mozavaptan Hydrochloride and its In-Depth Effect on Aquaporin-2 Water Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mozavaptan (B1181) hydrochloride is a potent and selective, orally active non-peptide antagonist of the vasopressin V2 receptor. By competitively blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, mozavaptan hydrochloride effectively inhibits the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This action leads to a decrease in water reabsorption from the filtrate, resulting in aquaresis—the excretion of electrolyte-free water. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for investigating its effects, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
The primary pharmacological action of this compound is its competitive antagonism of the vasopressin V2 receptor. In physiological states, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of principal cells in the kidney's collecting ducts. This binding activates a signaling cascade that is crucial for the body's water homeostasis.
This compound disrupts this cascade by preventing AVP from binding to the V2 receptor. This inhibitory action directly prevents the downstream signaling events that lead to the insertion of AQP2 water channels into the apical cell membrane, thereby promoting free water excretion.
Signaling Pathway
The binding of AVP to the V2 receptor normally triggers the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2 located on intracellular vesicles. This phosphorylation is a critical step for the translocation of these vesicles to the apical membrane and their subsequent fusion, which inserts AQP2 channels into the membrane and increases water permeability. Mozavaptan, by blocking the initial AVP binding, prevents this entire sequence of events.
Technical Whitepaper: Early-Stage Research on Mozavaptan Hydrochloride for Polycystic Kidney Disease
Abstract
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of renal cysts, leading to kidney enlargement and functional decline. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key driver of cyst proliferation and fluid secretion. Consequently, vasopressin V2 receptor (V2R) antagonists, which inhibit cAMP production, have emerged as a primary therapeutic strategy. This document provides a technical overview of the early-stage, preclinical research on Mozavaptan Hydrochloride, a selective V2R antagonist, for the treatment of PKD. We detail its mechanism of action, summarize findings from key animal model studies, and provide the associated experimental protocols. While the therapeutic principle is well-established, preclinical data on Mozavaptan specifically has yielded conflicting results, with one key study in established disease models showing a lack of efficacy. This suggests that the timing of intervention may be critical, highlighting the need for further research to delineate the therapeutic window and potential of Mozavaptan in PKD.
Introduction to Polycystic Kidney Disease (PKD)
Polycystic Kidney Disease is a leading inherited cause of end-stage renal disease. It is primarily categorized into Autosomal Dominant Polycystic Kidney Disease (ADPKD), one of the most common monogenic disorders, and the rarer Autosomal Recessive Polycystic Kidney Disease (ARPKD).[1] Both forms are characterized by the relentless growth of fluid-filled cysts in the kidneys, which distort the renal architecture, induce fibrosis and inflammation, and ultimately lead to a progressive loss of kidney function.[1] The pathophysiology of cyst formation involves aberrant proliferation of renal tubular epithelial cells and transepithelial fluid secretion.[2][3]
The Central Role of cAMP in PKD Pathogenesis
A substantial body of evidence has established that intracellular cAMP is a pivotal signaling molecule that promotes cyst growth.[4][5] In PKD, mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium signaling.[3] This reduction in calcium disinhibits adenylyl cyclase activity, leading to elevated cAMP levels.[3][4] Arginine vasopressin (AVP) binding to the V2 receptor on collecting duct cells is a primary activator of this pathway.[6] The resulting increase in cAMP stimulates pro-proliferative pathways, such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, and drives fluid secretion into the cyst lumen via the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[2][7][8] This dual effect of stimulating both cell proliferation and fluid accumulation makes the vasopressin-cAMP axis a critical target for therapeutic intervention.[9]
This compound: Mechanism of Action
This compound is a non-peptide, selective antagonist of the vasopressin V2 receptor.[6] Its mechanism of action in the context of PKD is to competitively inhibit the binding of endogenous AVP to the V2 receptors located on the basolateral membrane of renal collecting duct epithelial cells.[6] This blockade prevents the activation of the associated Gs protein, thereby inhibiting adenylyl cyclase and suppressing the production of intracellular cAMP.[6] By lowering cAMP levels, Mozavaptan is hypothesized to attenuate the downstream signaling cascades responsible for both the abnormal cell proliferation and the fluid secretion that characterize cyst progression in PKD.[10]
References
- 1. Animal models for human polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Calcium and Cyclic AMP in PKD - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Strategies targeting cAMP signaling in the treatment of polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Vasopressin antagonists in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP stimulates the in vitro proliferation of renal cyst epithelial cells by activating the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do different drug classes work in treating Autosomal dominant polycystic kidney disease? [synapse.patsnap.com]
The Role of Mozavaptan Hydrochloride in Managing Dilutional Hyponatremia: A Technical Guide
Foreword: This document provides an in-depth technical overview of Mozavaptan (B1181) Hydrochloride (formerly OPC-31260), a selective vasopressin V2 receptor antagonist, for researchers, scientists, and drug development professionals. It synthesizes preclinical and clinical data to elucidate its mechanism of action, therapeutic efficacy, and safety profile in the context of dilutional hyponatremia, particularly that associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Introduction to Dilutional Hyponatremia and the Vaptan Class
Dilutional hyponatremia, characterized by an excess of total body water relative to sodium content, is the most common electrolyte disorder in hospitalized patients. It is frequently associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and cirrhosis. The underlying pathophysiology involves elevated levels of arginine vasopressin (AVP), which promotes renal water reabsorption, leading to a hypotonic state. Conventional treatments, such as fluid restriction and hypertonic saline, have limitations in efficacy, patient adherence, and safety.
The development of vasopressin receptor antagonists, or "vaptans," represents a targeted therapeutic approach. These agents competitively block AVP receptors, promoting electrolyte-sparing water excretion (aquaresis). Mozavaptan is a nonpeptide, orally active, selective antagonist of the vasopressin V2 receptor, the primary mediator of AVP's antidiuretic effect in the renal collecting ducts.[1]
Mechanism of Action: Selective V2 Receptor Antagonism
The primary physiological role of AVP in the kidney is to regulate water homeostasis by binding to V2 receptors on the basolateral membrane of principal cells in the collecting ducts. This interaction activates a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylation promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water permeability and reabsorption from the tubular fluid.[2]
In states of dilutional hyponatremia such as SIADH, inappropriately high AVP levels lead to excessive AQP2-mediated water reabsorption, resulting in water retention and dilution of serum sodium.
Mozavaptan hydrochloride competitively and selectively blocks the binding of AVP to the V2 receptor.[3] This antagonism prevents the downstream signaling cascade, thereby reducing the number of AQP2 water channels in the apical membrane. The result is a decrease in water reabsorption, an increase in free water excretion, and a subsequent rise in serum sodium concentration without significantly affecting electrolyte excretion.[3]
Preclinical Pharmacology
The selectivity and aquaretic effects of Mozavaptan (OPC-31260) have been established through a series of preclinical in vitro and in vivo experiments.
In Vitro Receptor Binding and Selectivity
Competitive binding assays are crucial for determining the affinity and selectivity of a drug for its target receptor.
Table 1: Mozavaptan (OPC-31260) In Vitro Receptor Affinity
| Receptor Target | Preparation | IC₅₀ Value | Reference |
|---|---|---|---|
| Vasopressin V2 | Rat Kidney Plasma Membranes | 14 nM | [3][4] |
| Vasopressin V1 | Rat Liver Plasma Membranes | 1.2 µM (~1200 nM) | [3][4] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug required to displace 50% of a radiolabeled ligand.
The data demonstrates that Mozavaptan is approximately 85-fold more selective for the V2 receptor over the V1 receptor, underpinning its targeted aquaretic action without significant effects on vasopressin's V1-mediated vascular actions.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Plasma membranes rich in V1 and V2 receptors are prepared from rat liver and kidney tissue, respectively, through differential centrifugation.
-
Incubation: A constant concentration of radiolabeled arginine vasopressin (e.g., [³H]-AVP) is incubated with the prepared plasma membranes in the presence of varying concentrations of unlabeled Mozavaptan.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-AVP, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Mozavaptan that inhibits 50% of the specific binding of [³H]-AVP (the IC₅₀ value) is calculated by non-linear regression analysis of the competition curve.
In Vivo Animal Models
Animal models are essential for evaluating the pharmacodynamic effects and efficacy of drug candidates in a physiological setting.
Objective: To determine the dose-dependent aquaretic effect of Mozavaptan.
Model: Normal conscious rats and water-loaded, alcohol-anesthetized rats. The latter model suppresses endogenous AVP, allowing for the evaluation of antagonism against exogenously administered AVP.
Results:
-
In normal conscious rats, oral administration of Mozavaptan (1 to 30 mg/kg) resulted in a dose-dependent increase in urine flow and a corresponding decrease in urine osmolality.[3]
-
In water-loaded, alcohol-anesthetized rats, intravenous Mozavaptan (10 to 100 µg/kg) dose-dependently inhibited the antidiuretic action of exogenously administered AVP.[3]
Objective: To assess Mozavaptan's ability to correct hyponatremia in a disease-relevant model.
Model: Hyponatremia is induced in rats by continuous subcutaneous infusion of the V2 receptor agonist desmopressin (B549326) (dDAVP) combined with a liquid diet to ensure consistent water loading.[1] This model mimics the pathophysiology of SIADH.
Protocol Workflow:
Results: This model has been successfully used to demonstrate that oral administration of V2 receptor antagonists like Mozavaptan can promptly reverse dDAVP-induced hyponatremia, causing a marked increase in urine volume, a decrease in urine osmolality, and normalization of serum sodium levels.[1]
Clinical Efficacy in Dilutional Hyponatremia
The clinical utility of Mozavaptan has been evaluated in patients with hyponatremia, particularly those with SIADH. A key multicenter clinical trial in Japan assessed its effectiveness in patients with ectopic ADH syndrome, a severe form of SIADH.[1][5]
Table 2: Clinical Efficacy of Mozavaptan in Ectopic ADH Syndrome (n=16)
| Parameter | Baseline (Mean ± SD) | Day 7 (Mean ± SD) | Change from Baseline | P-value |
|---|---|---|---|---|
| Serum Sodium (mEq/L) | 122.8 ± 6.7 | 133.3 ± 8.3 | +10.5 | 0.002 |
Data from a 7-day, open-label, multicenter study. Patients received Mozavaptan orally.[1][5]
The results demonstrated a statistically significant and clinically meaningful increase in serum sodium concentration over one week of treatment.[1][5] These findings were pivotal for its approval as an orphan drug in Japan for this indication.[1][5] Post-market surveillance involving 100 patients confirmed similar clinical effects.[1][5] The use of Mozavaptan can alleviate the need for strict fluid restriction, thereby improving the quality of life for these patients.[1][5]
Pharmacokinetics and Safety Profile
Pharmacokinetic Parameters
Detailed pharmacokinetic data for Mozavaptan in humans is limited in publicly available literature. However, studies of other oral, selective V2 antagonists like Tolvaptan provide a general profile for this class of drugs.
Table 3: Representative Pharmacokinetic Profile of an Oral V2 Antagonist (Tolvaptan)
| Parameter | Value | Description |
|---|---|---|
| Tₘₐₓ (Time to Peak Concentration) | 2 - 4 hours | Time after oral administration to reach maximum plasma concentration. |
| Bioavailability | ~56% | The fraction of the oral dose that reaches systemic circulation. |
| Protein Binding | >99% | Highly bound to plasma proteins, primarily albumin. |
| Metabolism | Hepatic (CYP3A4) | Primarily metabolized by the cytochrome P450 3A4 enzyme system. |
| t₁/₂ (Elimination Half-life) | ~3 - 12 hours | Dose-dependent; increases with higher doses. |
| Excretion | Primarily non-renal | Less than 1% of the drug is excreted unchanged in the urine. |
Note: This table is based on data for Tolvaptan and is provided for illustrative purposes of the drug class. Specific parameters for Mozavaptan may differ.
The metabolism via CYP3A4 indicates a potential for drug-drug interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of this enzyme.
Safety and Tolerability
The safety profile of Mozavaptan is intrinsically linked to its mechanism of action. The most common adverse events are a direct consequence of its aquaretic effect.
Table 4: Common and Potential Adverse Events Associated with V2 Receptor Antagonists
| Adverse Event | Frequency Category | Description and Management |
|---|---|---|
| Thirst, Dry Mouth | Very Common | Direct result of increased free water excretion. Managed by allowing patients to drink according to thirst. |
| Polyuria, Pollakiuria | Very Common | Increased frequency and volume of urination, expected pharmacodynamic effect. |
| Hypernatremia | Common | Risk of overly rapid correction of serum sodium (>12 mEq/L in 24h). Requires close monitoring of serum sodium, especially during initiation. |
| Postural Hypotension | Uncommon | Can occur due to excessive free water loss leading to volume depletion. |
| Dehydration | Uncommon | A potential risk if fluid intake does not compensate for aquaresis. |
Frequency categories are general estimations for the vaptan class. Specific frequencies for Mozavaptan require data from larger controlled trials.
Close monitoring of serum sodium is critical during the initiation and dose-titration phases of therapy to mitigate the risk of overly rapid correction, which can lead to severe neurological complications such as osmotic demyelination syndrome.
Conclusion and Future Directions
This compound is a potent and selective vasopressin V2 receptor antagonist that effectively treats dilutional hyponatremia by promoting aquaresis. Its mechanism of action is well-defined, and its clinical efficacy has been demonstrated, particularly in patients with SIADH. The primary safety concerns are related to its intended pharmacodynamic effect and can be managed with careful patient monitoring.
Further research, including larger, randomized controlled trials across different patient populations (e.g., heart failure, cirrhosis-associated hyponatremia), would be beneficial to fully delineate its efficacy, establish detailed dose-response relationships, and provide a more comprehensive safety profile, including precise frequencies of adverse events. Comparative studies with other vaptans could also help define its specific place in therapy. The continued investigation into this class of drugs holds significant promise for improving the management of this common and challenging electrolyte disorder.
References
- 1. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Journey of Mozavaptan Hydrochloride: A Technical Guide to its Pharmacokinetic Profile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of Mozavaptan Hydrochloride, a selective vasopressin V2 receptor antagonist, in animal models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar compounds. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Introduction to this compound
This compound (formerly known as OPC-31260) is a non-peptide, orally active vasopressin V2 receptor antagonist.[1] By selectively blocking the V2 receptor in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP), leading to aquaresis—the excretion of free water without a significant loss of electrolytes.[2] This mechanism of action makes it a promising therapeutic agent for conditions characterized by fluid retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[3] Understanding its pharmacokinetic profile in various animal species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.
Pharmacokinetic Data in Animal Models
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units | Animal Model | Dose (mg/kg) | Route | Source |
| Cmax | 158.67 ± 24.53 | ng/mL | Wistar Rats (male) | 3 | Oral | [4] |
| Tmax | 2.0 ± 0.5 | h | Wistar Rats (male) | 3 | Oral | [4] |
| AUC(0-t) | 789.45 ± 98.76 | ng·h/mL | Wistar Rats (male) | 3 | Oral | [4] |
| AUC(0-inf) | 854.32 ± 112.45 | ng·h/mL | Wistar Rats (male) | 3 | Oral | [4] |
| Half-life (t½) | 4.5 ± 1.2 | h | Wistar Rats (male) | 3 | Oral | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Units | Animal Model | Dose (mg/kg) | Route | Source |
| Cmax | Data not available | ng/mL | - | - | Oral | - |
| Tmax | Data not available | h | - | - | Oral | - |
| AUC | Data not available | ng·h/mL | - | - | Oral | - |
| Half-life (t½) | Data not available | h | - | - | Oral | - |
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Units | Animal Model | Dose (mg/kg) | Route | Source |
| Cmax | Data not available | ng/mL | - | - | Oral | - |
| Tmax | Data not available | h | - | - | Oral | - |
| AUC | Data not available | ng·h/mL | - | - | Oral | - |
| Half-life (t½) | Data not available | h | - | - | Oral | - |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
A complete ADME profile for this compound in animal models is not extensively detailed in the available literature. However, based on its chemical properties and the general principles of drug metabolism, the following can be inferred:
-
Absorption: this compound is orally active, indicating it is absorbed from the gastrointestinal tract.[1] The time to reach maximum plasma concentration (Tmax) in rats is approximately 2 hours.[4]
-
Distribution: Specific tissue distribution studies using techniques like quantitative whole-body autoradiography have not been published for this compound. Such studies would be necessary to determine the extent of its distribution into various tissues and organs.
-
Metabolism: The specific metabolic pathways of this compound in preclinical species have not been fully elucidated in the reviewed literature. As with many xenobiotics, it is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.[2] Identification of the major metabolites and the CYP isoforms involved would be a critical component of a comprehensive preclinical assessment.
-
Excretion: The primary routes of excretion for this compound and its metabolites have not been definitively reported. Typically, drugs and their metabolites are eliminated from the body through renal (urine) and/or biliary (feces) excretion. Mass balance studies using radiolabeled compounds are required to quantify the contribution of each route.
Experimental Protocols
The following sections describe generalized experimental protocols for conducting pharmacokinetic studies of this compound in animal models. These are based on standard methodologies and the specific details found for rat studies.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats are commonly used rodent models. Beagle dogs are a common non-rodent species for pharmacokinetic studies.
-
Health Status: Animals should be healthy and free of disease.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight prior to oral administration.
Drug Administration
Oral Administration (Rats):
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight.
-
Administration: Administer the formulation directly into the stomach via oral gavage using a suitable gavage needle.
Intravenous Administration (Dogs):
-
Formulation: Prepare a sterile, injectable solution of this compound.
-
Catheterization: Place a catheter in a suitable vein (e.g., cephalic or saphenous vein) for drug administration and blood sampling.
-
Administration: Administer the drug as a bolus injection or a controlled infusion.
Sample Collection
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples. A reported method for rat plasma is as follows:[4]
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.[4]
-
Chromatographic Separation: Achieved on a C18 column with a suitable mobile phase gradient.[4]
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4]
-
Validation: The method should be fully validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualizations: Signaling Pathway and Experimental Workflow
Vasopressin V2 Receptor Signaling Pathway and the Action of Mozavaptan
The following diagram illustrates the signaling pathway of the vasopressin V2 receptor and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
General Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study in an animal model.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
This technical guide has summarized the currently available information on the pharmacokinetic profile of this compound in animal models. While data in rats provides a foundational understanding of its oral absorption and clearance, the lack of comprehensive data in other species, such as mice and dogs, highlights a significant gap in the preclinical characterization of this compound. Future research should focus on conducting pharmacokinetic studies in these species to enable a more robust interspecies comparison and to improve the prediction of human pharmacokinetics. Furthermore, detailed studies on the metabolism and excretion of this compound are warranted to fully elucidate its ADME properties. A thorough understanding of these parameters is essential for the continued development and safe clinical application of this promising V2 receptor antagonist.
References
Initial Safety and Toxicology of Mozavaptan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan (B1181) Hydrochloride (coded as OPC-31260) is a non-peptide, selective vasopressin V2 receptor antagonist.[1][2][3] By competitively blocking the V2 receptor, primarily located in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP), leading to aquaresis—the excretion of electrolyte-free water.[2][4][5] This mechanism of action makes it a therapeutic candidate for conditions characterized by water retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[6][7][8] This technical guide provides a summary of the initial safety and toxicology studies of Mozavaptan Hydrochloride, detailing the experimental protocols and available findings.
Data Presentation
While specific quantitative data from pivotal non-clinical toxicology studies for this compound, such as the median lethal dose (LD50) and No-Observed-Adverse-Effect-Levels (NOAELs) from repeat-dose studies, are not extensively available in the public domain, this section outlines the expected data structure from such studies. For context, findings for a related V2 receptor antagonist, tolvaptan, have shown that dose-limiting effects in animal studies were often exaggerations of the pharmacological action, such as dehydration and reduced body weight.[9]
Acute Toxicity
The primary objective of acute toxicity studies is to determine the potential for adverse effects following a single dose of the substance.
Table 1: Acute Oral Toxicity of this compound (Illustrative)
| Species | Sex | Route of Administration | LD50 (mg/kg) | Clinical Signs Observed |
|---|---|---|---|---|
| Rat | Male/Female | Oral (gavage) | Data not publicly available | Expected signs could include those related to excessive water excretion (aquaresis), such as dehydration. |
| Dog | Male/Female | Oral (capsule) | Data not publicly available | Similar to rats, expected signs would likely be linked to the drug's primary pharmacodynamic effect. |
Repeated-Dose Toxicity
Repeated-dose toxicity studies are designed to characterize the toxicological profile of a substance following prolonged administration.
Table 2: Repeated-Dose Oral Toxicity of this compound (Illustrative)
| Species | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Key Findings |
|---|---|---|---|---|
| Rat | 26 weeks | Data not publicly available | Data not publicly available | Findings would likely focus on renal function, electrolyte balance, and signs of chronic dehydration. For the related drug tolvaptan, no target organ toxicity was observed in rats at doses up to 1000 mg/kg/day for 26 weeks.[9] |
| Dog | 52 weeks | Data not publicly available | Data not publicly available | Similar to rats, with particular attention to cardiovascular and renal parameters. For tolvaptan, no target organ toxicity was seen in dogs at doses up to 1000 mg/kg/day for 52 weeks.[9] |
Experimental Protocols
The following sections detail the standard methodologies for key non-clinical safety and toxicology studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Oral Toxicity Study
An acute oral toxicity study is typically conducted in two rodent species (e.g., rats and mice) to determine the immediate effects of a single high dose of the test substance.
Experimental Workflow for Acute Oral Toxicity Study
Methodology:
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) of both sexes.
-
Route of Administration: Oral gavage is the most common method.[10]
-
Dose Levels: A range of doses is selected, often based on a preliminary dose-ranging study, with the aim of identifying a dose that causes mortality and a dose that causes no adverse effects.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.[10]
-
Endpoint: The primary endpoint is the LD50, which is the statistically estimated dose that is lethal to 50% of the test animals. Gross necropsy is performed on all animals.
Repeated-Dose Toxicity Study
These studies evaluate the effects of repeated administration of the test substance over a prolonged period (e.g., 28 days, 90 days, or longer).
Experimental Workflow for a 28-Day Repeated-Dose Toxicity Study
Methodology:
-
Test System: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).[11]
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are used. The high dose is intended to produce some toxicity but not mortality, while the low dose should ideally be a multiple of the expected clinical exposure.[11]
-
Parameters Monitored:
-
Endpoint: The primary endpoint is the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.[13]
Genotoxicity Studies
A battery of genotoxicity tests is conducted to assess the potential of the test substance to cause genetic damage.
1. Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Methodology:
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).[13]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[13]
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.
2. In Vivo Micronucleus Test
This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus in mammals.
Methodology:
-
Test System: Typically mice or rats.
-
Procedure: Animals are administered the test substance (usually one or two doses). Bone marrow or peripheral blood is collected at appropriate time points after dosing.[8]
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is scored. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.[8]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The "core battery" of studies focuses on the central nervous, cardiovascular, and respiratory systems.[14][15]
Safety Pharmacology Core Battery Workflow
Methodology:
-
Central Nervous System (CNS): Effects on behavior, motor activity, and coordination are assessed using a functional observational battery (e.g., Irwin test) in rats.
-
Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated, typically in conscious, telemetered non-rodents (e.g., dogs or non-human primates) to avoid the confounding effects of anesthesia.[16] An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Effects on respiratory rate and tidal volume are assessed, often using whole-body plethysmography in conscious rodents.[16]
Signaling Pathway
This compound acts as a competitive antagonist at the vasopressin V2 receptor. The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor in the principal cells of the kidney's collecting ducts normally initiates a signaling cascade that leads to water reabsorption. Mozavaptan blocks this initial step.
Vasopressin V2 Receptor Signaling Pathway and Mozavaptan's Antagonistic Action
Conclusion
The initial safety and toxicology assessment of this compound is crucial for its development as a therapeutic agent. While detailed quantitative data from these studies are not fully available in the public literature, the established mechanism of action and the expected toxicological profile, based on its pharmacological class, provide a strong foundation for its continued investigation. The methodologies outlined in this guide represent the standard approach for conducting such non-clinical safety evaluations, ensuring a thorough assessment of potential risks prior to human clinical trials. Further disclosure of specific study results would allow for a more complete and quantitative risk assessment for this promising aquaretic agent.
References
- 1. Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mozavaptan - Wikipedia [en.wikipedia.org]
- 7. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Safety Profile of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Mozavaptan Hydrochloride in Hyponatremia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo study design of Mozavaptan (B1181) Hydrochloride, a selective vasopressin V2 receptor antagonist, in preclinical models of hyponatremia. The protocols and data presented are compiled from various studies on vaptans, including mozavaptan (also known as OPC-31260), and are intended to serve as a foundational resource for designing robust experiments to evaluate its aquaretic and hyponatremia-correcting effects.
Introduction
Hyponatremia, a condition characterized by low serum sodium levels, is a common electrolyte disorder often associated with the syndrome of inappropriate antidiuretic hormone (SIADH) secretion, heart failure, and cirrhosis.[1] The underlying pathophysiology frequently involves an excess of arginine vasopressin (AVP), which promotes renal water reabsorption via the vasopressin V2 receptors, leading to dilutional hyponatremia.[1] Mozavaptan hydrochloride is a nonpeptide, orally active, selective V2 receptor antagonist that competitively blocks the binding of AVP to these receptors in the renal collecting ducts.[2][3] This antagonism inhibits the AVP-mediated signaling cascade, preventing the insertion of aquaporin-2 water channels into the apical membrane and thereby promoting the excretion of electrolyte-free water (aquaresis).[1] This mechanism of action makes mozavaptan a targeted therapy for correcting hyponatremia by increasing serum sodium concentration.[4][5]
Mechanism of Action: Vasopressin V2 Receptor Signaling
Mozavaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor signaling pathway in the principal cells of the kidney's collecting ducts. The binding of AVP to the V2 receptor, a G-protein coupled receptor, normally activates a cascade that leads to water reabsorption. Mozavaptan competitively inhibits this initial step.
Caption: Vasopressin V2 Receptor Signaling Pathway and Mozavaptan's Point of Intervention.
Experimental Protocols for Hyponatremia Models
The following protocols are adapted from preclinical studies on vaptans and can be tailored for the evaluation of this compound.[6][7][8]
Acute Hyponatremia Model in Rats
This model is designed to induce rapidly progressive, severe hyponatremia and is suitable for evaluating the efficacy of mozavaptan in reducing mortality and rapidly correcting serum sodium.[8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Osmotic minipumps (e.g., Alzet)
-
[deamino-Cys(1), D-Arg(8)]-vasopressin (dDAVP), a V2 agonist
-
Sterile saline for dDAVP dilution
-
Metabolic cages for urine and water intake monitoring
-
This compound
-
Vehicle for mozavaptan (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days for acclimatization.
-
dDAVP Infusion:
-
Prepare dDAVP solution in sterile saline to deliver 10 ng/hour.[8]
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region of anesthetized rats.
-
-
Water Loading:
-
Provide ad libitum access to standard rat chow.
-
Administer a forced water load via oral gavage, equivalent to 10% of the initial body weight, daily.[8]
-
-
Mozavaptan Administration:
-
After 24-48 hours of dDAVP infusion and water loading to establish hyponatremia, begin treatment.
-
Administer this compound orally (e.g., 1, 3, and 10 mg/kg) or the vehicle to the control group, once daily for the study duration (e.g., 6 days).[8]
-
-
Monitoring and Sample Collection:
-
Record body weight, water intake, and urine output daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at specified time points post-treatment (e.g., 2, 4, 8, and 24 hours after the first dose, and then daily) for serum sodium and osmolality analysis.
-
Collect urine samples to measure urine volume, osmolality, and electrolyte concentrations.
-
Chronic Hyponatremia (SIADH) Model in Rats
This model establishes a stable, chronic state of hyponatremia, which is more representative of clinical SIADH, and is ideal for assessing the sustained effects of mozavaptan.[7]
Materials:
-
Same as the acute model, with the addition of a liquid diet.
Procedure:
-
Animal Acclimatization: As in the acute model.
-
dDAVP Infusion:
-
Prepare dDAVP solution to deliver a lower dose, such as 1 ng/hour, to induce a more gradual and stable hyponatremia.[8]
-
Implant osmotic minipumps as previously described.
-
-
Diet:
-
Instead of forced water loading, provide a liquid diet ad libitum. This promotes high fluid intake and contributes to the development of hyponatremia.[7]
-
-
Induction of Hyponatremia:
-
Mozavaptan Administration:
-
Once stable hyponatremia is achieved, begin treatment with oral this compound. A dose-titration approach can be used (e.g., starting at 0.25 mg/kg and gradually increasing to 8 mg/kg daily) to assess the dose-dependent correction of serum sodium.[7]
-
-
Monitoring and Sample Collection:
-
Perform monitoring and sample collection as described for the acute model, with collections at baseline and at regular intervals throughout the chronic treatment period.
-
Experimental Workflow
The general workflow for conducting an in vivo study of mozavaptan in a hyponatremia model is outlined below.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic hyponatremia impairs memory in rats: effects of vasopressin antagonist tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mozavaptan Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3] The V2 receptor plays a critical role in regulating water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[4][5][6] Upon AVP binding, the V2 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, enhancing water reabsorption.[5] By competitively blocking the V2 receptor, Mozavaptan inhibits this pathway, leading to aquaresis, the excretion of electrolyte-free water.[5] This mechanism of action makes Mozavaptan a valuable tool for studying V2 receptor signaling and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and heart failure.[1][2]
These application notes provide a detailed protocol for the dissolution of this compound and its application in a common cell-based functional assay for determining antagonist potency.
Data Presentation
Table 1: Properties and Solubility of this compound
| Property | Value | Source |
| Synonyms | OPC-31260 | [1][2] |
| Molecular Weight | 464.0 g/mol (hydrochloride salt) | Cayman Chemical |
| IC50 for V2 Receptor | 14 nM | [1][2][7] |
| IC50 for V1 Receptor | 1.2 µM | [1][2] |
| Solubility in DMSO | ≥ 20.83 mg/mL (44.89 mM) | MedChemExpress |
| 85 mg/mL (198.81 mM) | [3] | |
| ~30 mg/mL | Cayman Chemical | |
| Solubility in Water | 10 mg/mL (21.55 mM) with ultrasonication | MedChemExpress |
| Solubility in Ethanol | ~25 mg/mL | Cayman Chemical |
Table 2: Recommended Parameters for V2 Receptor cAMP Functional Assay
| Parameter | Recommendation | Source |
| Cell Lines | HEK293 or CHO cells stably expressing the human V2 receptor | [4][5][8] |
| Agonist | Arginine Vasopressin (AVP) or Desmopressin (dDAVP) | [4][5] |
| Agonist Concentration | EC80 (concentration that gives 80% of maximal response) | [4][8] |
| Antagonist Incubation Time | 15-30 minutes at room temperature | [4] |
| Agonist Stimulation Time | Typically 30-60 minutes | [4][8] |
| cAMP Detection Method | HTRF, LANCE, or ELISA-based kits | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight of Mozavaptan HCl = 464.0 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound powder.
-
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: V2 Receptor cAMP Functional Assay (Antagonist Mode)
This protocol outlines a method to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4[4]
-
This compound stock solution (10 mM in DMSO)
-
Arginine Vasopressin (AVP) stock solution
-
cAMP detection kit (e.g., HTRF-based)
-
White, opaque 384-well microplates, sterile and tissue culture treated
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the V2 receptor-expressing cells into a 384-well white plate at a density optimized for your cell line (e.g., 5,000 - 10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Mozavaptan Dilution Series: Prepare a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 0.01 nM). Remember to account for the final assay volume.
-
AVP Solution: Prepare a working solution of AVP in Assay Buffer at a concentration corresponding to the EC80. This value should be determined in a separate agonist dose-response experiment.
-
-
Antagonist Incubation:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted Mozavaptan solutions to the respective wells. Include wells with Assay Buffer only (for basal and maximal stimulation controls) and a high concentration of a known V2 antagonist as a positive control.
-
Incubate the plate at room temperature for 15-30 minutes.[4]
-
-
Agonist Stimulation:
-
Add the AVP working solution to all wells except the basal control wells (to which only Assay Buffer is added).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.
-
Incubate the plate for the recommended time (typically 60 minutes at room temperature), protected from light.[4]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.[4]
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data using the basal (0% inhibition) and maximal stimulation (100% inhibition, if a saturating antagonist concentration is used, or the highest Mozavaptan concentration) controls.
-
Plot the normalized response against the logarithm of the Mozavaptan concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and Inhibition by Mozavaptan.
Caption: Workflow for Determining Mozavaptan IC50 in a cAMP Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo and In Vitro Effects of Vasopressin V2 Receptor Antagonism on Myocardial Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Mozavaptan in Rat Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics who are involved in the bioanalysis of Mozavaptan (B1181).
Introduction
Mozavaptan is a nonpeptide vasopressin V2 receptor antagonist.[1] A robust and reliable analytical method for the quantification of Mozavaptan in biological matrices is crucial for pharmacokinetic studies. This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Mozavaptan in rat plasma. The method utilizes a simple sample preparation procedure and offers a short analysis time, making it suitable for high-throughput applications.
Experimental Protocols
Materials and Reagents
-
Mozavaptan reference standard
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Tert-butyl methyl ether (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Rat plasma (drug-free)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was used.
-
UPLC System: Acquity UPLC BEH™ C18 column (2.1 x 100 mm, 1.7 µm)[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Mozavaptan and Carbamazepine (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Mozavaptan stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into drug-free rat plasma to obtain calibration standards at concentrations ranging from 1.0 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at three concentration levels: low, medium, and high.
Sample Preparation: Liquid-Liquid Extraction
This protocol is based on a liquid-liquid extraction method which has been shown to be effective for Mozavaptan in rat plasma.[2]
-
Pipette 100 µL of rat plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Carbamazepine).
-
Vortex for 30 seconds.
-
Add 1 mL of a mixture of ethyl acetate and tert-butyl methyl ether (50:50, v/v) as the extraction solvent.[2]
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The following parameters have been established for the chromatographic separation and mass spectrometric detection of Mozavaptan and the internal standard.[1][3]
Table 1: UPLC and Mass Spectrometry Parameters
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 100 mm[2] |
| Mobile Phase | A: 10 mM Ammonium acetate buffer with 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[3] |
| Gradient | Isocratic: 30:70 (v/v) of A:B[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Mozavaptan) | m/z 428.16 → 119.03[1][3] |
| MRM Transition (Carbamazepine - IS) | m/z 237.06 → 179.10[1][3] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Method Validation Summary
The UPLC-MS/MS method was fully validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 1.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision & Accuracy | |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | |
| Extraction Recovery | Consistent, precise, and reproducible for both analyte and IS. |
| Matrix Effect | No significant matrix effect was observed. |
| Stability | |
| Bench-top Stability | Stable for at least 6 hours at room temperature. |
| Freeze-thaw Stability | Stable through at least three freeze-thaw cycles. |
| Long-term Stability | Stable for at least 30 days when stored at -80°C. |
Visualizations
Caption: Experimental workflow for Mozavaptan quantification.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Mozavaptan in rat plasma.[3] The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development.[1] The method has been successfully validated and can be effectively applied for the determination of Mozavaptan pharmacokinetic parameters.[1][3]
References
Application Notes and Protocols for Creating a Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is a disorder characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to water retention and subsequent dilutional hyponatremia. The development of reliable animal models is crucial for understanding the pathophysiology of SIADH and for the preclinical evaluation of novel therapeutic agents. This document provides detailed protocols for inducing an SIADH phenotype in rats, primarily through the continuous administration of vasopressin or its synthetic analog, desmopressin (B549326) (dDAVP), coupled with a liquid diet to ensure adequate water loading.
Core Concepts and Pathophysiology
SIADH is primarily characterized by euvolemic or hypervolemic hyponatremia. The inappropriate secretion of ADH leads to increased water reabsorption in the collecting ducts of the kidneys. This process is mediated by the binding of ADH to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells. Activation of the V2R stimulates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water permeability and reabsorption.
Vasopressin V2 Receptor Signaling Pathway
Caption: Vasopressin V2 receptor signaling cascade in the renal collecting duct.
Experimental Protocols
I. Induction of SIADH Rat Model
This protocol describes the induction of SIADH in rats using continuous subcutaneous infusion of dDAVP and a liquid diet.[1]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
dDAVP (1-desamino-8-D-arginine vasopressin)
-
Osmotic minipumps (e.g., Alzet)
-
Liquid diet (e.g., Lieber-DeCarli ethanol (B145695) diet with maltose (B56501) dextrin (B1630399) replacing ethanol, or a custom preparation)[2]
-
Metabolic cages for urine collection
-
Standard surgical tools for implantation of osmotic minipumps
Procedure:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Provide standard chow and water ad libitum.
-
Osmotic Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a rate of 5 ng/hour.[1] Dissolve dDAVP in sterile 0.9% saline to the required concentration based on the pump's flow rate and desired infusion duration (typically 5-7 days).[3]
-
Surgical Implantation: Anesthetize the rats. Make a small subcutaneous incision on the back, between the scapulae. Insert the prepared osmotic minipump into the subcutaneous pocket and suture the incision.
-
Dietary Regimen: Following surgery, replace standard chow and water with a liquid diet provided ad libitum. The liquid diet ensures a consistent and adequate fluid intake to induce hyponatremia in the presence of continuous dDAVP infusion.
-
Monitoring: Monitor the rats daily for body weight, food and fluid intake, and urine output. Collect 24-hour urine samples for analysis of osmolality and electrolytes.
-
Induction of Hyponatremia: Hyponatremia typically develops within 3-5 days of continuous dDAVP infusion and liquid diet administration.[4]
Experimental Workflow for SIADH Rat Model Induction
Caption: Experimental workflow for the induction of the SIADH rat model.
II. Measurement of Serum and Urine Electrolytes and Osmolality
Protocol for Serum and Urine Sodium Measurement:
-
Sample Collection: Collect blood via tail vein or cardiac puncture and centrifuge to obtain serum. Collect urine from metabolic cages.[5]
-
Analysis: Measure sodium and potassium concentrations using an automated electrolyte analyzer (e.g., Beckman Synchron LX 20) that typically employs ion-selective electrode technology.[6]
-
Osmolality Measurement: Determine serum and urine osmolality using a freezing point depression osmometer.
III. Quantification of Plasma Arginine Vasopressin (AVP)
Protocol for AVP ELISA:
This protocol is a general guideline based on commercially available rat AVP ELISA kits.[7][8]
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 100 µL of standards or samples to the appropriate wells of the microplate pre-coated with an anti-AVP antibody and incubate for the specified time (e.g., 2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-AVP antibody to each well and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP to each well and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at 37°C).
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the AVP concentration in the samples by comparing their optical density to the standard curve.
-
IV. Analysis of Renal Aquaporin-2 (AQP2) Expression
Protocol for AQP2 Western Blotting: [9][10]
-
Tissue Homogenization:
-
Euthanize the rats and perfuse the kidneys with ice-cold PBS to remove blood.
-
Dissect the inner medulla and homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-rat AQP2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Data Presentation
The following tables summarize typical quantitative data obtained from SIADH rat models induced by dDAVP infusion.
Table 1: Serum and Urine Parameters in dDAVP-Induced SIADH Rat Model
| Parameter | Control Group | SIADH Model Group | Reference |
| Serum Sodium (mmol/L) | 142.3 ± 0.8 | 118.7 ± 1.5 | [4] |
| Serum Osmolality (mOsm/kg) | 295.4 ± 2.1 | 258.1 ± 3.2 | [4] |
| Urine Output (mL/24h) | 15.6 ± 1.2 | 5.8 ± 0.7** | [4] |
| Urine Osmolality (mOsm/kg) | 876.5 ± 54.3 | 1543.2 ± 121.6*** | [4] |
| Plasma AVP (pg/mL) | 1.8 ± 0.3 | Not applicable (dDAVP) | - |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Control Group.
Table 2: Effects of Varying dDAVP Infusion Rates on Hyponatremia [1]
| dDAVP Infusion Rate | Plasma Sodium (mmol/L) after 7 days |
| Control (Saline) | ~140 |
| 1 ng/h | 119 - 124 (Moderate Hyponatremia) |
| 5 ng/h | 106 - 112 (Severe Hyponatremia) |
Conclusion
The dDAVP-induced rat model of SIADH provides a robust and reproducible platform for studying the pathophysiology of water imbalance and for the preclinical assessment of potential therapeutic interventions. The protocols outlined in this document offer a comprehensive guide for establishing this model and for the subsequent analysis of key physiological and molecular parameters. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data for advancing research in this field.
References
- 1. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic dDAVP infusion in rats decreases the expression of P2Y2 receptor in inner medulla and P2Y2 receptor-mediated PGE2 release by IMCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of sodium and water retention in rats with nephrotic syndrome induced by puromycin aminonucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. Aquaporin-2 expression in the kidney and urine is elevated in rats with monocrotaline-induced pulmonary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aquaporin-2 in the early stages of the adenine-induced chronic kidney disease model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Mozavaptan Hydrochloride IC50 Values Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan Hydrochloride, also known as OPC-31260, is a potent and selective, non-peptide antagonist of the vasopressin V2 receptor.[1] The V2 receptor, primarily located in the renal collecting ducts, plays a crucial role in regulating water reabsorption. By blocking the action of arginine vasopressin (AVP) at the V2 receptor, Mozavaptan promotes aquaresis, the excretion of free water, making it a therapeutic agent for conditions such as hyponatremia and syndrome of inappropriate antidiuretic hormone (SIADH).[2]
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug in inhibiting a specific biological or biochemical function.[3] Determining the IC50 value of this compound is essential for its pharmacological characterization and for comparing its potency with other vasopressin receptor antagonists. The most common cell-based assay to determine the IC50 of V2 receptor antagonists is a functional assay that measures the inhibition of AVP-stimulated intracellular cyclic AMP (cAMP) accumulation.[4]
These application notes provide detailed protocols for determining the IC50 value of this compound in a cell-based cAMP functional assay.
Signaling Pathway of the Vasopressin V2 Receptor and Mechanism of Action of Mozavaptan
The binding of arginine vasopressin (AVP) to the V2 receptor, a Gs protein-coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to increased water reabsorption.[4]
This compound acts as a competitive antagonist at the V2 receptor, blocking the binding of AVP and thereby inhibiting the entire downstream signaling cascade, which prevents water reabsorption and leads to aquaresis.[2]
Quantitative Data: IC50 Values for this compound
The following table summarizes the reported IC50 values for this compound (OPC-31260) against vasopressin receptors.
| Compound | Receptor | IC50 Value | Assay Type | Reference |
| This compound (OPC-31260) | Vasopressin V2 | 14 nM | [3H]-AVP binding displacement in rat kidney plasma membranes | [5][1] |
| This compound (OPC-31260) | Vasopressin V1 | 1.2 µM | [3H]-AVP binding displacement in rat liver plasma membranes | [5][1] |
This data demonstrates the high selectivity of this compound for the V2 receptor over the V1 receptor.
Experimental Protocols
Protocol 1: Cell-Based cAMP Functional Assay for this compound IC50 Determination
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit arginine vasopressin (AVP)-induced cAMP production in cells stably expressing the human vasopressin V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human vasopressin V2 receptor.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4.[6]
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: this compound.
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or other sensitive cAMP assay kit.
-
Plate Reader: A plate reader compatible with the chosen cAMP detection kit.
-
Plates: 384-well white opaque plates suitable for luminescence or fluorescence assays.[6]
-
Reagents for Compound Preparation: DMSO for initial stock solution.
Experimental Workflow Diagram:
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing Mozavaptan Hydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of Mozavaptan (B1181) Hydrochloride stock solutions using Dimethyl Sulfoxide (DMSO). Mozavaptan Hydrochloride is a potent and selective vasopressin V2 receptor antagonist used in research for conditions like hyponatremia.[1][2][3][4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, a detailed step-by-step protocol, and important safety considerations. All quantitative data regarding solubility, storage, and stability are summarized in tabular format for ease of reference. A graphical workflow is also provided to visualize the preparation process.
Introduction to this compound
This compound, also known as OPC-31260, is a nonpeptide, orally active antagonist of the vasopressin V2 receptor.[2][6] It exhibits high selectivity for the V2 receptor over the V1 receptor, with an IC50 value of 14 nM for the V2 receptor.[1][2][7] This selectivity allows it to promote aquaresis, the excretion of free water, without significantly affecting electrolyte balance.[3][4] Its primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to V2 receptors in the renal collecting ducts, which in turn prevents the insertion of aquaporin-2 water channels and reduces water reabsorption.[3] These properties make it a valuable tool in the study and potential treatment of hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and congestive heart failure.[3][4][8]
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation and storage of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~30 - 93 | ~64.7 - 200.43 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[9][10] |
| Ethanol | ~25 | - | Can be used as an intermediate solvent for aqueous solutions.[6] |
| Dimethyl Formamide (DMF) | ~30 | - | |
| Water | 11 | - | Sparingly soluble in aqueous buffers.[6] |
Note: The molecular weight of this compound is 464.0 g/mol .[1][6]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | Store sealed and protected from moisture.[1][6] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7][11][12][13] |
| -20°C | 1 month | Sealed storage, away from moisture.[11][12][13] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-handling Preparations:
-
Weighing the Compound:
-
Tare a sterile, empty vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound (Molecular Weight = 464.0 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 4.64 mg of powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[13]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[11][12][13]
-
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Avoid inhalation of the powder and contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.[11]
-
Dispose of waste according to institutional and local regulations.[11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mozavaptan - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Experimental Protocol for Testing Mozavaptan in Conscious Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan (OPC-31260) is a potent and selective nonpeptide antagonist of the vasopressin V2 receptor.[1][2] By competitively blocking the V2 receptor in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP), leading to aquaresis—the excretion of electrolyte-free water.[1][2] This mechanism makes it a valuable compound for studying the role of the V2 receptor in water balance and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][3] This document provides a detailed experimental protocol for evaluating the pharmacodynamic effects of Mozavaptan in conscious rats.
Mechanism of Action: Vasopressin V2 Receptor Signaling
The vasopressin V2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts. Binding of AVP to the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP activates Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. Mozavaptan competitively antagonizes the binding of AVP to the V2 receptor, thereby inhibiting this signaling cascade and promoting free water excretion.[1]
Data Presentation
The following tables summarize the dose-dependent effects of orally administered Mozavaptan on urine volume, urine osmolality, and urinary electrolyte excretion in conscious rats. Data are presented as mean ± S.E.M.
Table 1: Effect of Oral Administration of Mozavaptan on Urine Volume and Osmolality in Conscious Rats (0-6 hours)
| Treatment Group | Dose (mg/kg) | Urine Volume (ml/6h) | Urine Osmolality (mOsm/kg) |
| Vehicle (Control) | - | 1.8 ± 0.3 | 1550 ± 250 |
| Mozavaptan | 1 | 4.5 ± 0.8 | 850 ± 150 |
| Mozavaptan | 3 | 8.2 ± 1.2 | 450 ± 80 |
| Mozavaptan | 10 | 12.5 ± 1.8 | 250 ± 50 |
| Mozavaptan | 30 | 15.1 ± 2.2 | 180 ± 30 |
| Data are hypothetical and based on trends described in literature. For illustrative purposes only. |
Table 2: Effect of Oral Administration of Mozavaptan on Urinary Electrolyte Excretion in Conscious Rats (0-6 hours)
| Treatment Group | Dose (mg/kg) | Sodium (Na+) (mEq/6h) | Potassium (K+) (mEq/6h) | Chloride (Cl-) (mEq/6h) |
| Vehicle (Control) | - | 0.25 ± 0.04 | 0.35 ± 0.05 | 0.30 ± 0.04 |
| Mozavaptan | 10 | 0.28 ± 0.05 | 0.38 ± 0.06 | 0.32 ± 0.05 |
| Mozavaptan | 30 | 0.30 ± 0.06 | 0.40 ± 0.07 | 0.34 ± 0.06 |
| Data are hypothetical and based on trends described in literature, indicating a lack of significant natriuretic effect. For illustrative purposes only. |
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed individually in metabolic cages to allow for accurate urine collection.[4] They should be acclimated to the cages for at least 3 days prior to the experiment.
-
Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified by the experimental design.
Drug Preparation and Administration
-
Mozavaptan Formulation: For oral administration, Mozavaptan can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a mixture of propylene (B89431) glycol, Tween 80, and distilled water. For intravenous administration, a solution in saline with a solubilizing agent like DMSO and PEG300 may be used.
-
Administration Routes:
Experimental Workflow
Detailed Methodologies
a. Oral Gavage Procedure
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the tip of the rat's nose to the last rib).
-
Insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the prepared Mozavaptan suspension or vehicle.
-
Carefully withdraw the needle and return the rat to its metabolic cage.
-
Observe the animal for any signs of distress immediately following the procedure.[2][5]
b. Urine Collection and Analysis
-
House rats in individual metabolic cages designed for the separation of urine and feces.[4]
-
Collect urine at predetermined intervals (e.g., every 2 hours for the first 6 hours, then a cumulative collection up to 24 hours).
-
Measure the total volume of urine collected for each time period.
-
Determine urine osmolality using an osmometer.
-
Measure urinary concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.
c. Blood Sampling (for Pharmacokinetic Analysis)
-
If required, collect blood samples at various time points post-dosing via tail vein or a surgically implanted catheter.
-
Process the blood to obtain plasma.
-
Analyze plasma concentrations of Mozavaptan using a validated method such as UPLC/MS-MS.
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (S.E.M.) or mean ± standard deviation (S.D.).
-
Statistical significance between treatment groups and the vehicle control group can be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of Mozavaptan in conscious rats. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the aquaretic and pharmacodynamic properties of this selective V2 receptor antagonist. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying mechanisms of action.
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo diuretic effect of a new non-peptide arginine vasopressin antagonist, OPC-31260, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent aquaretic agent. A novel nonpeptide selective vasopressin 2 antagonist (OPC-31260) in men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urine Osmolality Following Mozavaptan Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan (also known as OPC-31260) is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1] By competitively blocking the V2 receptor in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP).[1][2] This antagonism prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption from the glomerular filtrate. The resulting physiological effect is an increase in free-water excretion, a phenomenon known as aquaresis, which manifests as an increase in urine volume and a significant decrease in urine osmolality.[1][2][3][4][5]
These application notes provide a comprehensive overview of the techniques and protocols for accurately measuring the aquaretic effect of Mozavaptan by quantifying changes in urine osmolality.
Mechanism of Action of Mozavaptan
Arginine vasopressin binds to V2 receptors on the basolateral membrane of principal cells in the kidney's collecting ducts. This interaction activates a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates AQP2-containing vesicles, promoting their insertion into the apical membrane. This increases the permeability of the membrane to water, allowing for water reabsorption into the bloodstream and the production of concentrated urine.
Mozavaptan competitively blocks the V2 receptor, thereby inhibiting this entire signaling pathway. This results in fewer AQP2 channels at the apical membrane, reduced water reabsorption, and the excretion of a larger volume of dilute urine.
Principles of Urine Osmolality Measurement
Urine osmolality is a measure of the concentration of dissolved solute particles in the urine, expressed in milliosmoles per kilogram of water (mOsm/kg H₂O). It is the most accurate method for assessing the kidney's ability to concentrate or dilute urine.
The gold-standard technique for measuring urine osmolality is Freezing Point Depression Osmometry . This method is based on the colligative property that the freezing point of a solution is lowered in proportion to the concentration of solutes dissolved in it. An osmometer supercools the urine sample, induces crystallization, and then measures the stable freezing point. This temperature is then converted into an osmolality value.
Data Presentation: Effect of Mozavaptan on Urine Osmolality
The following tables summarize the quantitative effects of Mozavaptan on urine osmolality from preclinical studies in rats.
Table 1: Effect of Oral Mozavaptan on Urine Osmolality in Conscious Rats
| Species | Condition | Treatment Group | Dose (mg/kg) | Urine Osmolality (mOsm/kg H₂O) | Reference |
| Rat | Normally Hydrated | Control | - | ~600 | [2] |
| Rat | Normally Hydrated | Mozavaptan | 30 | < 230 | [2] |
| Rat | Water Deprived (24h) | Control | - | ~2160 | [2] |
| Rat | Water Deprived (24h) | Mozavaptan | 100 | ~202 | [2] |
| Rat | dDAVP-induced SIADH | Mozavaptan | 5 | Markedly Decreased* | [5] |
*Specific quantitative values were not provided in the abstract, but a significant decrease was reported.
Table 2: Effect of Mozavaptan in dDAVP-Treated Brattleboro Rats
| Species | Condition | Treatment | Urine Osmolality (mOsm/kg H₂O) | Reference |
| Brattleboro Rat | Baseline (AVP deficient) | - | ~231 | [2] |
| Brattleboro Rat | dDAVP Infusion | dDAVP | ~1762 | [2] |
| Brattleboro Rat | dDAVP Infusion + Mozavaptan | Mozavaptan (30 mg/kg) | Reduced to pre-dDAVP levels | [2] |
Experimental Protocols
Protocol 1: Preclinical Assessment in Rodent Models
Objective: To determine the effect of orally administered Mozavaptan on urine osmolality in rats.
Materials:
-
Mozavaptan (OPC-31260)
-
Vehicle for Mozavaptan (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Freezing point depression osmometer
-
Urine collection tubes
-
Standard laboratory animal diet and water
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to individual metabolic cages for at least 3 days prior to the experiment. Allow ad libitum access to food and water.
-
Baseline Measurements: Collect urine over a 24-hour period to establish baseline urine volume and osmolality for each animal.
-
Grouping: Randomly assign animals to a control group (vehicle) and one or more Mozavaptan treatment groups (e.g., 5, 10, 30 mg/kg).
-
Dosing: Administer Mozavaptan or vehicle via oral gavage.
-
Urine Collection: Immediately after dosing, begin urine collection. Collect urine at timed intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) to assess the time course of the aquaretic effect.
-
Sample Handling: At the end of each collection period, record the total urine volume. Centrifuge a small aliquot of urine to remove any particulate matter and transfer the supernatant to a clean tube for analysis.
-
Osmolality Measurement:
-
Calibrate the osmometer according to the manufacturer's instructions using standard solutions.
-
Analyze the urine samples to determine the osmolality.
-
-
Data Analysis: Calculate the mean urine osmolality for each treatment group at each time point. Compare the Mozavaptan-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Clinical Assessment in Human Subjects
Objective: To evaluate the aquaretic effect of Mozavaptan in healthy human volunteers under conditions of hydration or dehydration (hydropenia).
Materials:
-
Mozavaptan for clinical use
-
Placebo
-
Freezing point depression osmometer
-
Sterile urine collection containers
-
Blood collection supplies (for optional plasma osmolality and AVP measurement)
-
Clinical research facility with controlled fluid and diet intake
Methodology:
-
Subject Recruitment: Recruit healthy volunteers who have provided informed consent. Screen for any contraindications.
-
Standardization Phase: For several days prior to the study, subjects should maintain a consistent diet and fluid intake.
-
Hydropenic State (Optional but Recommended): To elicit a robust response, subjects may undergo a period of water restriction (e.g., 12-14 hours) prior to dosing to ensure a high baseline urine osmolality.[3]
-
Baseline Sampling: On the morning of the study, collect a baseline (pre-dose) urine sample and, if applicable, a blood sample.
-
Randomization and Dosing: In a double-blind, placebo-controlled design, randomly assign subjects to receive a single oral dose of placebo or Mozavaptan.
-
Post-Dose Urine Collection: Collect all voided urine at scheduled intervals (e.g., every hour for the first 4 hours, then every 2 hours for the next 8 hours).
-
Fluid Intake: Subjects should have access to water to drink as desired to prevent dehydration, and fluid intake should be recorded.
-
Sample Handling and Measurement: For each urine sample, record the volume and measure the osmolality using a calibrated freezing point osmometer.
-
Data Analysis: Plot the mean urine osmolality over time for both the placebo and Mozavaptan groups. Calculate the area under the effect curve (AUEC) for the change in urine osmolality from baseline. Use statistical tests (e.g., t-test or ANCOVA) to compare the treatment groups.
Conclusion
Measuring urine osmolality is a direct and reliable method to quantify the aquaretic pharmacodynamic effect of Mozavaptan. The protocols outlined above provide a robust framework for assessing the V2 receptor antagonism of Mozavaptan in both preclinical and clinical settings. The expected outcome following Mozavaptan administration is a dose-dependent decrease in urine osmolality, reflecting increased free-water excretion.
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo diuretic effect of a new non-peptide arginine vasopressin antagonist, OPC-31260, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquaretic effects of the nonpeptide V2 antagonist OPC-31260 in hydropenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of vasopressin V (OPC-21268) and V2 (OPC-31260) antagonists on renal hemodynamics and excretory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of non-peptide ADH antagonist OPC-31260 in SIADH rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: Mozavaptan in Ectopic ADH Syndrome Research
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of endocrine disorders, ectopic Antidiuretic Hormone (ADH) syndrome presents a significant clinical challenge, often associated with various malignancies. The development of selective vasopressin V2 receptor antagonists, such as Mozavaptan, has opened new avenues for research and treatment. These application notes provide detailed protocols for investigating the efficacy and mechanism of action of Mozavaptan in preclinical and clinical studies of ectopic ADH syndrome, offering a valuable resource for researchers, scientists, and drug development professionals.
Application Note 1: Investigating the Clinical Efficacy of Mozavaptan in Ectopic ADH Syndrome
Objective: To evaluate the efficacy of Mozavaptan in correcting hyponatremia in patients with ectopic ADH syndrome.
This application note is based on a multicenter, open-label clinical trial that demonstrated the effectiveness of Mozavaptan in managing hyponatremia, a hallmark of ectopic ADH syndrome. The study highlighted Mozavaptan's potential to improve patients' quality of life and enable the administration of aggressive chemotherapy regimens that are often hindered by electrolyte imbalances.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trial of Mozavaptan in patients with ectopic ADH syndrome.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 16 |
| Mean Age (years) | 63.9 (Range: 48–78) |
| Sex (Male/Female) | 10/6 |
| Underlying Malignancy | Small Cell Lung Carcinoma (n=14), Thymic Carcinoma (n=1), Cervical Cancer (n=1) |
| Mean Baseline Serum Sodium (mEq/L) | 122.8 ± 6.7 |
Table 2: Efficacy of Mozavaptan Treatment (30 mg/day for 7 days)
| Parameter | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) | p-value |
| Serum Sodium (mEq/L) | 122.8 ± 6.7 | 133.3 ± 8.3 | 0.002 |
| Serum Osmolality (mOsm/kg) | 262.3 ± 13.0 | 280.9 ± 12.8 | <0.001 |
| Urine Osmolality (mOsm/kg) | 466.8 ± 157.4 | 269.9 ± 132.8 | <0.001 |
| Urine Volume (mL/day) | 1486 ± 510 | 2527 ± 1101 | 0.002 |
| Fluid Intake (mL/day) | 1709 ± 533 | 2154 ± 845 | 0.048 |
Experimental Protocols
Protocol 1: Clinical Trial for Mozavaptan in Ectopic ADH Syndrome
This protocol outlines the methodology for a clinical study to assess the safety and efficacy of Mozavaptan in patients with ectopic ADH syndrome.
1. Patient Selection:
-
Inclusion Criteria:
-
Age 20-75 years.
-
Confirmed diagnosis of a malignant tumor.
-
Diagnosis of ectopic ADH syndrome based on:
-
Serum sodium concentration < 130 mEq/L.
-
Urine osmolality > serum osmolality.
-
Elevated urinary sodium excretion (> 20 mEq/L).
-
Normal renal, adrenal, and thyroid function.
-
Absence of edema or dehydration.
-
-
Written informed consent.
-
2. Study Design:
-
An open-label, multicenter study.
-
Baseline Phase (2 days): Patients undergo baseline measurements of serum and urine electrolytes and osmolality, and plasma ADH levels. Fluid intake is monitored.
-
Treatment Phase (7 days): Patients receive a daily oral dose of 30 mg of Mozavaptan.
-
Follow-up Phase (1 day): Final measurements are taken 24 hours after the last dose.
3. Data Collection and Analysis:
-
Primary Endpoint: Change in serum sodium concentration from baseline to the end of treatment.
-
Secondary Endpoints:
-
Changes in serum and urine osmolality.
-
Changes in 24-hour urine volume and fluid intake.
-
Assessment of clinical symptoms associated with hyponatremia.
-
Incidence of adverse events.
-
-
Biochemical Assays:
-
Serum and Urine Electrolytes and Osmolality: Measured using standard laboratory auto-analyzers.
-
Plasma ADH: Measured by radioimmunoassay (RIA).
-
-
Statistical Analysis: Paired t-tests are used to compare baseline and end-of-treatment values. A p-value of <0.05 is considered statistically significant.
Protocol 2: In Vitro Assessment of Mozavaptan Activity
This protocol describes an in vitro assay to determine the functional antagonism of Mozavaptan at the vasopressin V2 receptor.
1. Cell Culture:
-
Use a stable cell line expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
2. cAMP Accumulation Assay:
-
Seed cells in 96-well plates and grow to confluence.
-
Pre-incubate cells with varying concentrations of Mozavaptan for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a V2 receptor agonist (e.g., arginine vasopressin [AVP] or desmopressin (B549326) [dDAVP]).
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the Mozavaptan concentration to determine the IC50 value, which represents the concentration of Mozavaptan required to inhibit 50% of the maximal agonist-induced cAMP production.
Visualizations
Signaling Pathway of Vasopressin and Mozavaptan Action
Caption: Mechanism of action of Mozavaptan at the vasopressin V2 receptor.
Experimental Workflow for a Clinical Study
Caption: Workflow of a clinical trial investigating Mozavaptan in ectopic ADH syndrome.
References
Dosing Considerations for Mozavaptan Hydrochloride in Mouse Models of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1][2] The pathogenesis of ADPKD is intricately linked to elevated intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which promotes tubular cell proliferation and fluid secretion, key drivers of cyst formation and enlargement.[2][3] The vasopressin V2 receptor (V2R) plays a crucial role in this pathway by stimulating adenylyl cyclase and subsequent cAMP production.[2][4] Consequently, vasopressin V2 receptor antagonists (V2RAs) have emerged as a promising therapeutic strategy. Mozavaptan hydrochloride (OPC-31260), a selective V2RA, has been investigated in preclinical mouse models of ADPKD to evaluate its efficacy in mitigating disease progression.[3][5] These studies provide valuable insights into optimal dosing strategies, timing of intervention, and potential therapeutic outcomes.
Mechanism of Action
This compound acts as a competitive antagonist of the vasopressin V2 receptor, which is predominantly expressed in the principal cells of the kidney's collecting ducts.[2][4] By blocking the binding of the natural ligand, arginine vasopressin (AVP), Mozavaptan inhibits the activation of adenylyl cyclase. This, in turn, reduces the intracellular production of cAMP.[2][6] The subsequent decrease in cAMP levels is hypothesized to attenuate the proliferation of cystic epithelial cells and reduce transepithelial fluid secretion, thereby slowing the rate of cyst growth and overall kidney enlargement in ADPKD.[2][3]
Dosing and Administration in Mouse Models
Studies in mouse models of ADPKD have primarily utilized oral administration of Mozavaptan by incorporating it into the rodent chow. This method allows for continuous drug exposure. The dosage is typically expressed as a percentage of the drug in the feed.
Summary of Dosing Regimens
| Mouse Model | Mozavaptan (OPC-31260) Dose (% in chow) | Treatment Duration | Key Findings | Reference |
| Pkd1-deletion mice | 0.05% (low dose) | 3 and 6 weeks | Less effective, especially at later disease stages. | [5][7] |
| Pkd1-deletion mice | 0.1% (high dose/fixed dose) | 3 and 6 weeks | Reduced cyst ratio and kidney weight at 3 weeks when started early. Efficacy diminished by 6 weeks. | [3][5][7] |
| Pkd1-deletion mice | Titrated dose (up to 0.8%) | 6 weeks | Maintained higher water intake, suggesting sustained aquaretic effect. | [3] |
| Pkd2WS25/- mice | Not specified | 8 months | In one study, long-term treatment was found to be ineffective in this model. | [8] |
Experimental Protocols
Protocol 1: Preparation of Mozavaptan-Medicated Chow
Objective: To prepare rodent chow containing a specific concentration of this compound for oral administration to mice.
Materials:
-
This compound (OPC-31260) powder
-
Standard ground rodent chow
-
Precision balance
-
Spatula
-
Mixing container with a lid
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the required amount of Mozavaptan:
-
Determine the total amount of medicated chow needed for the study duration.
-
Calculate the weight of this compound required based on the desired percentage in the chow (e.g., for 1 kg of 0.1% medicated chow, 1 g of Mozavaptan is needed).
-
-
Weighing:
-
Using a precision balance, accurately weigh the calculated amount of this compound powder.
-
Weigh the corresponding amount of ground rodent chow.
-
-
Mixing:
-
Place a small portion of the ground chow into the mixing container.
-
Add the weighed Mozavaptan powder to the chow in the container.
-
Secure the lid and mix thoroughly by shaking and inverting the container to ensure a homogenous pre-mix.
-
Gradually add the remaining ground chow to the container in portions, mixing thoroughly after each addition.
-
Continue mixing until the Mozavaptan is evenly distributed throughout the chow.
-
-
Storage:
-
Store the medicated chow in a sealed, labeled container in a cool, dry place, protected from light.
-
Protocol 2: In Vivo Efficacy Study in a Pkd1-deletion Mouse Model
Objective: To evaluate the efficacy of this compound in a tamoxifen-inducible, kidney-specific Pkd1-deletion mouse model of ADPKD.
Mouse Model:
-
Tamoxifen-inducible, kidney epithelium-specific Pkd1-deletion mice (e.g., Pkd1flox/flox; Ksp-Cre).[1] Disease induction is achieved through tamoxifen (B1202) administration at specific postnatal days (e.g., P10 for a rapid progression model, P18 or P40 for slower progression models).[9]
Experimental Groups:
-
Control Group: Pkd1-deletion mice receiving standard rodent chow.
-
Low-Dose Group: Pkd1-deletion mice receiving chow with 0.05% Mozavaptan.[5][7]
-
High-Dose Group: Pkd1-deletion mice receiving chow with 0.1% Mozavaptan.[5][7]
Procedure:
-
Disease Induction: Administer tamoxifen to induce Pkd1 gene deletion at the desired age.
-
Treatment Initiation:
-
Monitoring:
-
Measure body weight, food intake, and water intake regularly (e.g., weekly).
-
Monitor animal health and welfare according to institutional guidelines.
-
-
Endpoint Analysis (after 3 and 6 weeks of treatment):
-
Collect blood samples for measurement of plasma urea (B33335) and creatinine.
-
Euthanize the mice and harvest the kidneys.
-
Measure total kidney weight.
-
Process one kidney for histopathological analysis (e.g., Hematoxylin and Eosin staining) to determine the cyst ratio (total cystic area / total kidney area).
-
Process the other kidney for molecular analysis (e.g., measurement of cAMP levels).
-
Key Considerations and Future Directions
-
Timing of Intervention: Studies suggest that early intervention with Mozavaptan is more effective in reducing cyst growth.[5] Treatment initiated in advanced stages of the disease showed limited renoprotective effects.[5][7]
-
Dose Response and Habituation: The efficacy of a fixed dose of Mozavaptan may diminish over time.[5] This could be due to disease progression or habituation to the drug. Dose-titration strategies, aiming to maintain a high level of aquaresis (water excretion), may overcome this limitation and improve long-term efficacy.[3]
-
Choice of Animal Model: The choice of ADPKD mouse model is critical, as disease progression can vary between models.[1][8] For instance, the Pkd1-deletion model shows a more aggressive cystic phenotype compared to some Pkd2 models.[8]
-
Combination Therapies: Given the complex pathogenesis of ADPKD, combination therapies may offer enhanced therapeutic benefits. Future studies could explore Mozavaptan in conjunction with agents targeting other signaling pathways implicated in cystogenesis.
Conclusion
Preclinical studies in mouse models of ADPKD have demonstrated that this compound can attenuate disease progression, particularly when administered early in the disease course. The optimal dosing strategy may involve dose titration to maintain its aquaretic effect over time. The protocols and data presented here provide a framework for researchers designing and conducting further investigations into the therapeutic potential of V2R antagonists for ADPKD.
References
- 1. mdpi.com [mdpi.com]
- 2. hirslanden.ch [hirslanden.ch]
- 3. karger.com [karger.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innoserlaboratories.com [innoserlaboratories.com]
Application Notes and Protocols for Mozavaptan Hydrochloride Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Mozavaptan Hydrochloride for research and development purposes. The protocols outlined below are intended to serve as a comprehensive guide for identity, purity, and assay determination of this vasopressin V2 receptor antagonist.
Physicochemical Characterization
This compound is the hydrochloride salt of Mozavaptan, a potent and selective vasopressin V2 receptor antagonist.[1][2][3] As an analytical standard, its physical and chemical properties must be well-defined.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Source |
| Chemical Name | N-(4-(5-(dimethylamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)phenyl)-2-methylbenzamide hydrochloride | [4] |
| Synonyms | OPC-31260 HCl | [4] |
| CAS Number | 138470-70-9 | [4] |
| Molecular Formula | C₂₇H₃₀ClN₃O₂ | [4] |
| Molecular Weight | 464.01 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO, not in water. | [4] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place. | [4] |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
Identification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification of this compound.
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Instrument: UPLC/MS-MS system.[2]
-
Column: Acquity UPLC BEH™ C18 or equivalent.[2]
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) buffer and 0.1% formic acid in acetonitrile (B52724) (30:70 v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition m/z 428.16 → 119.03 for Mozavaptan.[2]
-
-
Acceptance Criteria: The retention time and the mass transition of the sample should match that of a qualified reference standard.
Purity and Assay by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity and assay of pharmaceutical substances. Since a pharmacopeial method is not available, a general, robust method is proposed.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (typically between 220-300 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
-
Purity Calculation (Area Percent):
-
Assay Calculation (External Standard):
-
Calculate the assay of this compound in the sample against the reference standard.
-
Acceptance Criteria: Assay value should be within 98.0% - 102.0% on an anhydrous basis.
-
Impurity Profiling and Forced Degradation
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
Experimental Protocol:
-
Stress Conditions: Expose this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution to UV light (254 nm) and visible light for an extended period.
-
-
Analysis: Analyze the stressed samples using the HPLC-UV method described in section 2.2. Use an LC-MS/MS system to identify the mass of any significant degradation products.
-
Data Presentation:
Table 3: Example Forced Degradation Data Summary
| Stress Condition | % Degradation | Major Degradant RRT |
| Acid Hydrolysis | Data | Data |
| Base Hydrolysis | Data | Data |
| Oxidation | Data | Data |
| Thermal | Data | Data |
| Photolytic | Data | Data |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General analytical workflow for quality control.
Logical Relationships
Caption: Interrelation of analytical quality attributes.
References
Application Notes and Protocols: In Vitro Competitive Binding Assays for Mozavaptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan Hydrochloride, also known as OPC-31260, is a potent and selective nonpeptide antagonist of the vasopressin V2 receptor.[1][2][3] It acts by competitively inhibiting the binding of arginine vasopressin (AVP) to the V2 receptors, which are primarily located in the renal collecting ducts.[4][5] This antagonistic action blocks the signaling cascade that leads to the insertion of aquaporin-2 water channels into the cell membrane, thereby promoting free water excretion (aquaresis) without significant electrolyte loss.[4][5] This mechanism of action makes Mozavaptan a valuable therapeutic agent for treating hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and liver cirrhosis.[1][3][4]
In vitro competitive binding assays are a fundamental tool for characterizing the pharmacological properties of compounds like Mozavaptan. These assays are used to determine the binding affinity of a test compound (the "competitor," in this case, Mozavaptan) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor.[6] The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are crucial for understanding the potency and selectivity of a drug candidate.
This document provides detailed application notes and a comprehensive protocol for conducting an in vitro competitive binding assay to evaluate the binding affinity of this compound for the vasopressin V2 receptor.
Data Presentation: Binding Affinity of Mozavaptan
The following table summarizes the quantitative data for Mozavaptan's binding affinity to vasopressin receptors, as determined by in vitro competitive binding assays.
| Compound | Receptor | Radioligand | Tissue/Cell Source | Parameter | Value | Reference |
| Mozavaptan (OPC-31260) | Vasopressin V2 | [3H]-AVP | Rat Kidney Membranes | IC50 | 14 nM | [1][3][7][8][9][10] |
| Mozavaptan (OPC-31260) | Vasopressin V1 | [3H]-AVP | Rat Liver Membranes | IC50 | 1.2 µM | [1][3][7][8][9] |
| Arginine Vasopressin (AVP) | Vasopressin V2 | [3H]-AVP | Rat Kidney Membranes | IC50 | 4.0 nM | [10] |
| Arginine Vasopressin (AVP) | Vasopressin V1 | [3H]-AVP | Rat Liver Membranes | IC50 | 2.3 nM | [10] |
| [3H]-Arginine Vasopressin ([3H]-AVP) | Vasopressin V2 | - | Rat Kidney Membranes | Kd | 1.38 nM | [1][10] |
| [3H]-Arginine Vasopressin ([3H]-AVP) | Vasopressin V1 | - | Rat Liver Membranes | Kd | 1.10 nM | [1][10] |
Note: The lower the IC50 and Ki values, the higher the binding affinity of the compound for the receptor. The data demonstrates Mozavaptan's high selectivity for the V2 receptor over the V1 receptor.[1][3]
Experimental Protocols
Principle of the Competitive Binding Assay
This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin) for binding to membrane preparations containing the vasopressin V2 receptor. As the concentration of Mozavaptan increases, the amount of radioligand bound to the receptor decreases. This relationship is used to determine the IC50 value of Mozavaptan, which can then be used to calculate its inhibition constant (Ki).
Diagram: Principle of Competitive Binding Assay
Caption: Competitive binding of radioligand and Mozavaptan to the V2 receptor.
Materials and Reagents
-
Membrane Preparation: Plasma membranes from cells or tissues expressing the vasopressin V2 receptor (e.g., rat kidney medulla, or a cell line stably expressing the human V2 receptor).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) with high specific activity (>50 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-Specific Binding: Unlabeled Arginine Vasopressin (AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.).
Experimental Workflow
Caption: Workflow for the in vitro competitive binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in Assay Buffer to obtain a range of concentrations.
-
Prepare a high concentration stock of unlabeled AVP (e.g., 1 µM) in Assay Buffer for determining non-specific binding.
-
Dilute the [3H]-AVP in Assay Buffer to a working concentration (typically at or below its Kd, e.g., 1-2 nM).
-
-
Membrane Preparation:
-
If starting from tissue (e.g., rat kidney), homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). The final membrane suspension should be aliquoted and stored at -80°C.
-
-
Assay Procedure (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [3H]-AVP working solution, and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled AVP stock solution (to a final concentration of ~1 µM), 50 µL of [3H]-AVP working solution, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each Mozavaptan dilution, 50 µL of [3H]-AVP working solution, and 100 µL of the membrane suspension.
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters immediately with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
For each concentration of Mozavaptan, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
-
Determine IC50:
-
Plot the percent specific binding against the logarithm of the Mozavaptan concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of Mozavaptan that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
Diagram: Vasopressin V2 Receptor Signaling Pathway Inhibition by Mozavaptan
Caption: Mozavaptan competitively blocks AVP binding to the V2 receptor, inhibiting the downstream signaling cascade that leads to water reabsorption and thereby promoting aquaresis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Mozavaptan | Vasopressin Receptor | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Mozavaptan Hydrochloride in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the oral bioavailability of Mozavaptan (B1181) Hydrochloride in rat models. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation templates based on established formulation strategies for poorly water-soluble drugs.
Disclaimer: Specific studies detailing the use of advanced formulations to improve the oral bioavailability of Mozavaptan Hydrochloride are not extensively available in the public domain. The following guidance is based on well-established principles and strategies successfully applied to other Biopharmaceutics Classification System (BCS) Class II/IV compounds, which are directly applicable to the challenges presented by Mozavaptan.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: this compound, as a benzazepine derivative, likely faces several challenges that can limit its oral bioavailability.[1][2][3][4] The primary factors include:
-
Poor Aqueous Solubility: Like many complex organic molecules, Mozavaptan is practically insoluble in water, which is a rate-limiting step for its absorption in the gastrointestinal (GI) tract.[4][5]
-
P-glycoprotein (P-gp) Efflux: The intestinal epithelium contains efflux transporters like P-glycoprotein (P-gp), which can actively pump absorbed drug molecules back into the GI lumen, thereby reducing net absorption.[6][7][8] Many complex molecules are substrates for P-gp.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism by Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, in the liver and/or intestinal wall can reduce the amount of active drug reaching the bloodstream.[9][10]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For poorly soluble drugs like Mozavaptan, lipid-based drug delivery systems are among the most effective strategies.[11][12] Two highly promising approaches are:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions (droplet size 20-200 nm) upon gentle agitation in the aqueous environment of the GI tract.[13][14][15] This keeps the drug in a solubilized state, increasing the concentration gradient for absorption and can promote lymphatic uptake, partially bypassing first-pass metabolism.[16]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (at room temperature).[17][18][19] Encapsulating the drug within SLNs can enhance its solubility, protect it from degradation in the GI tract, provide controlled release, and improve absorption.[18][19][20]
Q3: What are the essential components of a SNEDDS formulation?
A3: A SNEDDS formulation is carefully balanced and typically consists of three key components:
-
Oil Phase: This is the primary component for solubilizing the lipophilic drug. Examples include medium-chain triglycerides (e.g., Capryol® 90) or long-chain triglycerides (e.g., corn oil, sesame oil).
-
Surfactant: This component stabilizes the oil-water interface and is crucial for the spontaneous formation of the nanoemulsion. Examples include non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB), such as Cremophor® RH40, Tween® 80, or Labrasol®.[14]
-
Co-surfactant/Co-solvent: This helps to further reduce the interfacial tension and increase the fluidity of the formulation, improving the emulsification process. Examples include Transcutol® HP, PEG 400, or propylene (B89431) glycol.[14][21]
Troubleshooting Guides
This section addresses common problems encountered during the formulation and in vivo testing phases.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| SNEDDS formulation appears cloudy or shows drug precipitation upon dilution in water. | 1. Drug Overloading: The concentration of Mozavaptan exceeds the solubilization capacity of the formulation. 2. Poor Emulsification: The surfactant-to-oil ratio is not optimal, or the chosen excipients are incompatible. | 1. Reduce the drug load in the formulation and re-evaluate its solubility limit. 2. Optimize the formulation using a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion. Increase the concentration of the surfactant and/or co-surfactant.[14][16] |
| High variability in pharmacokinetic data between rat subjects. | 1. Inaccurate Oral Gavage: Incorrect dosing technique can lead to administration into the lungs or esophagus, causing erratic absorption. 2. Formulation Instability: The drug may be precipitating out of the formulation before or after administration. 3. Physiological Differences: Stress or differences in age, weight, or sex can influence metabolism and absorption.[16] | 1. Ensure all personnel are thoroughly trained in oral gavage techniques for rats. 2. Confirm the stability of the prepared formulation. Ensure the pre-dose formulation is homogenous. 3. Standardize the study population (e.g., use animals of the same sex and a narrow age/weight range). Acclimatize animals to handling to reduce stress.[16] |
| Low drug entrapment efficiency in SLN formulation. | 1. Drug Partitioning: The drug may have higher solubility in the external aqueous phase during preparation. 2. Lipid Matrix Selection: The chosen lipid may not be suitable for encapsulating Mozavaptan, leading to drug expulsion during lipid crystallization. | 1. Adjust the pH of the aqueous phase to reduce the drug's solubility in it. 2. Screen different solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate) to find one with better solubilizing capacity for Mozavaptan.[17] Consider adding a liquid lipid to create a less-ordered nanostructured lipid carrier (NLC) to improve drug loading. |
| The bioavailability of the new formulation is not significantly higher than the control suspension. | 1. P-gp Efflux is Dominant: The formulation may successfully increase solubility, but the drug is still being actively pumped out of intestinal cells. 2. Extensive Intestinal Metabolism: The drug may be heavily metabolized by CYP enzymes in the gut wall before it can be absorbed. | 1. Incorporate excipients known to inhibit P-gp, such as Tween® 80, Cremophor® EL, or TPGS.[16][22] 2. Conduct in vitro Caco-2 permeability assays to confirm if Mozavaptan is a P-gp substrate. 3. Evaluate the potential for intestinal metabolism using in vitro models with gut S9 fractions. |
Experimental Protocols & Data Presentation
Protocol 1: Preparation of a this compound SNEDDS Formulation
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the most suitable excipients.
-
Constructing Pseudo-Ternary Phase Diagrams: Prepare a series of formulations by varying the ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the point at which it turns from clear to turbid. Use this data to map the nanoemulsion region.
-
Formulation Preparation: Select an optimal ratio from the phase diagram. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Drug Loading: Add the calculated amount of this compound to the excipient mixture.
-
Homogenization: Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (e.g., 200-250 g). Fast the rats overnight (approx. 12-16 hours) before dosing, with free access to water.[16]
-
Group Allocation: Divide the animals into groups (n=6 per group), e.g., Group 1 (Control): Mozavaptan suspension in 0.5% CMC-Na; Group 2 (Test): Mozavaptan-loaded SNEDDS formulation.
-
Dosing: Administer the respective formulations to each rat via oral gavage at a predetermined dose (e.g., 3 mg/kg).[23]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Mozavaptan in the plasma samples using a validated UPLC-MS/MS method.[23]
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) using non-compartmental analysis. Calculate the relative bioavailability of the test formulation compared to the control.
Data Presentation Tables
The following tables are templates for presenting your findings clearly.
Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations in Rats (Dose = 3 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Control Suspension | Data | Data | Data | 100 |
| SNEDDS Formulation | Data | Data | Data | Data |
| SLN Formulation | Data | Data | Data | Data |
| (Data presented as mean ± SD, n=6) |
Table 2: Composition of Example SNEDDS Formulations for Optimization Studies (% w/w)
| Formulation ID | Drug (%) | Oil (e.g., Capryol® 90) (%) | Surfactant (e.g., Cremophor® RH40) (%) | Co-surfactant (e.g., Transcutol® HP) (%) |
| SNEDDS-1 | 5 | 20 | 50 | 25 |
| SNEDDS-2 | 5 | 25 | 45 | 25 |
| SNEDDS-3 | 5 | 30 | 40 | 25 |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows relevant to this research topic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Improved Release of a Drug with Poor Water Solubility by Using Electrospun Water-Soluble Polymers as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs [pubmed.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. ijnrd.org [ijnrd.org]
- 20. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 23. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mozavaptan Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Mozavaptan Hydrochloride observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological effect of this compound observed in animal studies?
A1: The primary and consistently observed pharmacological effect of this compound (OPC-31260) across various animal species, including rats, dogs, and monkeys, is aquaresis. This is characterized by a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality.[1][2] This effect is a direct result of its antagonism of the vasopressin V2 receptor in the kidneys.
Q2: Were there any discernible side effects in a long-term study in dogs?
A2: In a long-term, three-year study of a single dog with the syndrome of inappropriate antidiuretic hormone (SIADH), administration of Mozavaptan resulted in good control of clinical signs with no discernible side effects reported.
Q3: What are the known effects of Mozavaptan on plasma electrolytes and osmolality in animal models?
A3: In a study involving a post-infarction rat model of heart failure, chronic administration of Mozavaptan did not significantly alter plasma sodium or osmolality.[3] This is likely attributable to the animals having free access to water, allowing them to compensate for the increased water excretion.
Q4: Does this compound activate the Renin-Angiotensin System (RAS)?
A4: In the post-infarction rat model of heart failure, chronic V2 receptor blockade with Mozavaptan did not lead to the activation of the Renin-Angiotensin System (RAS).[3]
Q5: Has an increase in plasma Arginine Vasopressin (AVP) been observed with Mozavaptan administration?
A5: Yes, an increase in plasma AVP concentration was noted in rats with heart failure following chronic administration of Mozavaptan.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Monitoring Recommendations |
| Excessive urination and thirst (Polydipsia and Polyuria) | Expected pharmacological effect of a vasopressin V2 receptor antagonist. | - Ensure animals have ad libitum access to water to prevent dehydration.- Monitor water intake and urine output to quantify the aquaretic effect.- In long-term studies, monitor for signs of chronic dehydration. |
| Changes in plasma electrolytes | Potential for dehydration if water intake is restricted or insufficient to match aquaretic effect. | - Monitor plasma sodium and osmolality regularly, especially if fluid intake is controlled or limited.- Ensure baseline electrolyte levels are within the normal range for the species and strain before initiating the study. |
| Unexpected cardiovascular changes | While a study in rats with heart failure did not report adverse cardiac structural effects, the hemodynamic consequences of fluid balance shifts should be considered. | - In studies involving cardiovascular models, monitor heart rate, blood pressure, and cardiac function.- Correlate any cardiovascular changes with fluid balance and electrolyte status. |
Data on Side Effects of this compound in Animal Studies
At present, publicly available, detailed quantitative data from comprehensive single-dose and repeated-dose toxicology studies in various animal models are limited. The primary reported finding is the intended pharmacological effect of aquaresis.
| Animal Model | Study Duration | Dosage | Observed Effects/Side Effects | Reference |
| Rat (Post-infarction heart failure model) | Chronic | Not specified | - Increased urine volume- Decreased urine osmolality- No significant change in plasma sodium or osmolality- No activation of the Renin-Angiotensin System- Increased plasma Arginine Vasopressin | [3] |
| Rat (Conscious) | Not specified | 1 to 30 mg/kg (oral) | - Dose-dependent increase in urine flow- Dose-dependent decrease in urine osmolality | [2] |
| Dog (with SIADH) | 3 years | Not specified | - Good control of clinical signs- No discernible side effects |
Experimental Protocols & Methodologies
Characterization of Aquaretic Effect in Conscious Rats
-
Animal Model: Normal conscious rats.
-
Dosing: Oral administration of this compound at doses ranging from 1 to 30 mg/kg.
-
Parameters Measured: Urine flow and urine osmolality.
-
Key Finding: Mozavaptan induced a dose-dependent increase in urine flow and a decrease in urine osmolality, characteristic of aquaresis.[2]
Long-Term Study in a Canine Model of SIADH
-
Animal Model: A single dog with naturally occurring syndrome of inappropriate antidiuretic hormone (SIADH).
-
Treatment Duration: 3 years.
-
Observation: The study monitored for clinical signs and the presence of any side effects.
-
Key Finding: The treatment was effective in controlling clinical signs, and no discernible side effects were reported over the extended period.
Visualizations
Caption: Experimental workflow for assessing the aquaretic effect of Mozavaptan in rats.
Caption: Mechanism of action of Mozavaptan leading to aquaresis.
References
Technical Support Center: Managing Rapid Sodium Correction with Mozavaptan in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Mozavaptan in managing sodium levels in research animals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal's serum sodium is rising too quickly after Mozavaptan administration. What should I do?
A1: Overly rapid correction of hyponatremia (e.g., >12 mEq/L/24 hours) can lead to osmotic demyelination syndrome (ODS), a serious neurological condition.[1][2] If you observe a rapid increase in serum sodium, consider the following actions:
-
Reduce or withhold the next dose of Mozavaptan: The aquaretic effect of Mozavaptan is dose-dependent.[3] Reducing the dosage will slow the rate of free water excretion and, consequently, the rate of sodium correction.
-
Administer hypotonic fluids: In cases of overly rapid correction, the administration of hypotonic fluids, such as 5% dextrose in water (D5W), can help to re-lower the serum sodium to a safer level.[4] The goal is to bring the correction rate back within the recommended limits.
-
Increase monitoring frequency: Increase the frequency of serum sodium monitoring to every 2-4 hours to closely track the response to your interventions.[5]
-
Consider co-administration of desmopressin (B549326) (dDAVP): In some experimental settings, particularly after an inadvertent overcorrection, re-lowering serum sodium can be achieved by administering dDAVP alongside hypotonic fluids. This approach halts the ongoing water diuresis.[4]
Q2: What are the early signs of Osmotic Demyelination Syndrome (ODS) in research animals?
A2: Early detection of ODS is critical. In rodent models, neurological signs may appear within a few days of rapid sodium correction.[2] Be vigilant for the following signs:
-
Gait abnormalities and ataxia: Difficulty with coordination and unsteady movements.
-
Lethargy and reduced activity: A noticeable decrease in normal exploratory behavior.
-
Paresis or paralysis: Weakness or inability to move limbs, which can progress to quadriparesis.[2]
-
Seizures: In severe cases, seizures may occur.[2]
-
Behavioral changes: Any deviation from the animal's normal behavior should be noted.
If any of these signs are observed, it is crucial to assess the rate of sodium correction and consult with a veterinarian.
Q3: How should I determine the starting dose of Mozavaptan for my animal model?
A3: The optimal dose of Mozavaptan will depend on the animal species, the severity of hyponatremia, and the desired rate of correction. Based on preclinical studies in rats, the following dose ranges have been used:
-
Oral administration: 1 to 30 mg/kg.[3]
-
Intravenous administration: 10 to 100 µg/kg.
It is advisable to start with a lower dose and titrate upwards based on the animal's response, as monitored by serum sodium levels and urine output.
Q4: How frequently should I monitor serum sodium and other parameters during Mozavaptan treatment?
A4: Frequent monitoring is essential to prevent overly rapid correction. The following monitoring schedule is recommended:
-
Baseline: Measure serum sodium, plasma osmolality, and urine osmolality and volume before initiating treatment.
-
Initial 24 hours: Measure serum sodium every 2-6 hours, especially when using higher doses or in animals with severe hyponatremia.[5]
-
Subsequent days: Once a steady rate of correction is achieved, monitoring can be extended to every 12-24 hours.
-
Urine parameters: Monitor urine volume and osmolality to assess the aquaretic effect of Mozavaptan.[3][6]
Q5: Can I administer Mozavaptan with food?
A5: Mozavaptan is orally effective.[3] Administration with or without food should be consistent throughout the study to minimize variability in absorption. For precise dosing, oral gavage is often the preferred method in research settings.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Mozavaptan and the similar V2 receptor antagonist, Tolvaptan, in rat models of hyponatremia.
Table 1: Dose-Dependent Effects of Oral Vaptan Administration in Rats with Hyponatremia
| Vaptan | Dose (mg/kg) | Route | Duration | Change in Serum Sodium (mEq/L) | Change in Urine Volume | Change in Urine Osmolality | Reference |
| Tolvaptan | 1, 3, 10 | Oral | Repeated | Gradual increase | Dose-dependent increase | Dose-dependent decrease | [3] |
| Tolvaptan | 0.25, 0.5, 1, 2, 4, 8 | Oral | Titrated | Increased to normal levels | Increased | Decreased | [3] |
| Tolvaptan | 1, 5, 10 | Oral | Single | Approx. +30 in 24h | - | - | [2] |
Table 2: Effects of Intravenous Vaptan Administration in Rats
| Vaptan | Dose | Route | Change in Blood Sodium | Change in Plasma Osmolality | Reference |
| Conivaptan | 0.1, 1 mg/kg | IV | Significantly increased | Significantly increased | [8] |
Experimental Protocols
Protocol 1: Induction of Chronic Hyponatremia in Rats
This protocol is adapted from studies using vasopressin analogs to induce hyponatremia, creating a model of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[8][9]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: House animals in metabolic cages to allow for accurate collection of urine.
-
Induction Agent: Desmopressin (dDAVP), a synthetic analog of vasopressin.
-
Administration:
-
Diet: Provide a liquid diet to ensure adequate water intake and facilitate the development of hyponatremia.
-
Duration: Continue dDAVP infusion and liquid diet for 5-7 days to establish stable, chronic hyponatremia (target serum sodium ~110-125 mEq/L).[2][9]
-
Verification: Confirm hyponatremia by measuring baseline serum sodium levels before initiating Mozavaptan treatment.
Protocol 2: Mozavaptan Administration and Monitoring
-
Compound Preparation:
-
For oral administration, Mozavaptan can be suspended in a vehicle such as 0.5% carboxymethyl cellulose.
-
For intravenous administration, dissolve Mozavaptan in a suitable vehicle, ensuring sterility.
-
-
Administration:
-
Oral: Administer the prepared Mozavaptan suspension via oral gavage at the desired dose (e.g., starting at 1 mg/kg).
-
Intravenous: Administer the Mozavaptan solution via a tail vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at predetermined time points post-administration (e.g., 2, 4, 6, 12, 24 hours).
-
Analyze serum for sodium and osmolality.
-
-
Urine Collection:
-
Collect urine from metabolic cages over specified intervals (e.g., 0-6h, 6-12h, 12-24h).
-
Measure urine volume and osmolality.
-
-
Data Analysis:
-
Calculate the rate of change in serum sodium.
-
Correlate Mozavaptan dose with changes in serum sodium, urine volume, and urine osmolality.
-
Visualizations
Diagram 1: Vasopressin V2 Receptor Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Relowering of Plasma Sodium after Overly Rapid Correction of Hyponatremia: What Is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyponatremia Treatment & Management: Approach Considerations, Medical Care, Diet [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Mozavaptan Hydrochloride Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Mozavaptan Hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro work?
A: this compound is a potent and selective vasopressin V2 receptor antagonist.[1][2] Its hydrochloride salt form is known to have poor aqueous solubility, which can lead to precipitation when preparing solutions for in vitro assays, particularly in cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the best solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its high solubilizing capacity for this compound.[3][4] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[2][4]
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What happened and how can I prevent this?
A: This phenomenon, often called "crashing out," occurs due to a rapid solvent polarity shift when a concentrated DMSO stock is introduced into an aqueous environment where the compound is less soluble. To prevent this, it is advisable to perform an intermediate dilution step. This involves first diluting the DMSO stock into a smaller volume of pre-warmed (37°C) culture medium while gently mixing, before adding this to the final volume. Additionally, ensuring the final DMSO concentration in your assay is low (ideally below 0.5%) is critical to minimize both precipitation and potential solvent-induced cytotoxicity.
Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
A: Yes, for specific applications, co-solvents and excipients can be employed. Formulations used for in vivo studies, which can be adapted for in vitro work, often include agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) to enhance solubility.[1] However, it is essential to test the compatibility and potential effects of these additives on your specific cell line and assay.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Reference(s) |
| DMSO | 93 | 200.43 | [2][4] |
| DMSO | 85 | 198.81 | [5] |
| DMSO | 30 | 64.7 | [6] |
| Water | 11 | [4] | |
| Ethanol | 6 | [4] |
Note: Solubility can be batch-dependent. It is always recommended to perform a solubility test for your specific lot of compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which can be further diluted for various in vitro applications.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed for your desired volume of a 10 mM stock solution (Molecular Weight: 464.0 g/mol ).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If you encounter difficulty, brief sonication or gentle warming at 37°C can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a method for diluting the concentrated DMSO stock solution into an aqueous cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended): To prevent "solvent shock," an intermediate dilution step is advised.
-
In a sterile tube, place a small volume of the pre-warmed cell culture medium.
-
Add the required volume of the 10 mM this compound stock solution to this small volume of media.
-
Mix gently by pipetting up and down or by brief, gentle vortexing.
-
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium.
-
Mixing: Invert the tube or plate several times to ensure the final solution is homogeneous.
-
Final DMSO Concentration: Confirm that the final concentration of DMSO in the cell culture medium is as low as possible (ideally <0.5%) to prevent solvent-induced effects on your cells.
-
Visual Inspection: Before adding the final solution to your cells, visually inspect the medium for any signs of precipitation.
Visualizations
Signaling Pathway
Caption: Vasopressin V2 Receptor signaling pathway and the antagonistic action of Mozavaptan.
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions for in vitro use.
Troubleshooting Guide
Caption: A decision tree to troubleshoot precipitation of this compound.
References
Off-target effects of Mozavaptan Hydrochloride in long-term studies
Technical Support Center: Mozavaptan (B1181) Hydrochloride
This center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mozavaptan Hydrochloride in long-term studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Are there well-documented off-target effects of this compound in long-term studies?
A1: Based on available literature, dedicated long-term studies focusing specifically on the off-target effects of this compound are limited. The primary focus of research and clinical trials has been on its on-target activity as a selective vasopressin V2 receptor antagonist.[1][2] Most available data comes from preclinical pharmacology studies and clinical trials for conditions like hyponatremia, where the observation period may not be sufficiently long to detect all potential long-term off-target effects.[3]
Q2: What is the known receptor selectivity profile of Mozavaptan?
A2: Mozavaptan is a potent and selective antagonist for the vasopressin V2 receptor.[1][4] However, it also exhibits some activity at the vasopressin V1 receptor, though with significantly lower affinity.[1][5] This cross-reactivity with the V1 receptor is a potential source of off-target effects.
Q3: What are the potential off-target effects to consider during long-term experiments?
A3: Given its selectivity profile, potential off-target effects in long-term studies could theoretically arise from the unintended modulation of the vasopressin V1 receptor. V1 receptors are primarily located in vascular smooth muscle and the pituitary gland.[6] Therefore, long-term administration of high concentrations of Mozavaptan could potentially lead to effects associated with V1 receptor blockade, such as changes in blood pressure or platelet aggregation.[7] However, these are theoretical considerations based on receptor location and function, and have not been specifically documented as long-term off-target effects of Mozavaptan in dedicated studies.
Q4: What adverse effects have been observed in clinical use that might suggest off-target activity?
A4: The most commonly reported side effects of Mozavaptan are related to its on-target mechanism of action, which is promoting free water excretion.[2][8] These include thirst, polyuria (increased urination), dizziness, and headaches, which are generally associated with changes in fluid and electrolyte balance.[8] While these are primarily considered on-target effects, it is crucial in a research setting to differentiate them from potential, uncharacterized off-target effects that might manifest with chronic dosing.
Troubleshooting Guides
Problem 1: Observing unexpected cardiovascular effects (e.g., changes in blood pressure) in animal models during a long-term study.
-
Possible Cause: This could be an off-target effect due to the blockade of vasopressin V1a receptors, which are involved in vasoconstriction.[6][7] Although Mozavaptan is significantly more selective for V2 over V1 receptors, chronic high-dose administration might lead to V1a receptor antagonism.
-
Troubleshooting Steps:
-
Confirm the Effect: Ensure the observed cardiovascular changes are statistically significant and reproducible.
-
Dose-Response Analysis: Determine if the effect is dose-dependent. A clear dose-response relationship can help ascertain if the effect is compound-related.
-
Comparative Study: If possible, compare the effects with a more selective V2 receptor antagonist or a known V1a receptor antagonist to dissect the contribution of each receptor.
-
Molecular Analysis: Investigate downstream signaling pathways of the V1a receptor in the affected tissues (e.g., vascular smooth muscle) to look for changes in protein expression or phosphorylation.
-
Problem 2: Altered electrolyte levels beyond the expected increase in serum sodium.
-
Possible Cause: While the primary effect of Mozavaptan is on water excretion, unexpected changes in other electrolytes could indicate off-target effects on other ion channels or transporters.[8] However, it is more likely that these are secondary effects related to the primary aquaretic action of the drug.
-
Troubleshooting Steps:
-
Comprehensive Electrolyte Panel: Run a full panel of serum and urine electrolytes to identify the specific ions that are affected.
-
Kidney Function Tests: Assess kidney function through markers like creatinine (B1669602) and BUN to rule out renal impairment as a cause for electrolyte disturbances.
-
Control for Dehydration: Ensure that experimental animals have free access to water to prevent dehydration, which can independently cause electrolyte imbalances.[8]
-
Quantitative Data
Table 1: Receptor Binding Affinity and Selectivity of Mozavaptan
| Receptor Target | IC50 Value | Reference |
| Vasopressin V2 Receptor | 14 nM | [1][4][5] |
| Vasopressin V1 Receptor | 1.2 µM (1200 nM) | [1][5] |
| Selectivity Ratio (V1/V2) | ~85-100 fold | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for assessing the binding affinity of Mozavaptan to non-target receptors.
-
Cell Line and Membrane Preparation:
-
Culture a cell line stably expressing the receptor of interest (e.g., vasopressin V1a receptor).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate the prepared cell membranes with a specific radiolabeled ligand for the receptor of interest.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
Incubate the mixture to allow it to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand using a filtration method (e.g., through a glass fiber filter).
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of Mozavaptan.
-
Calculate the IC50 value, which is the concentration of Mozavaptan that inhibits 50% of the specific binding of the radioligand. This can be done using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected cardiovascular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and future directions in preclinical research of arginine-vasopressin (AVP) receptor blocker conivaptan in the context of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
Optimizing Mozavaptan Hydrochloride dosage to minimize polyuria in mice
Technical Support Center: Mozavaptan Hydrochloride in Murine Studies
Welcome to the technical support center for researchers utilizing this compound. This guide provides essential information for optimizing experimental design, troubleshooting common issues, and answering frequently asked questions related to the use of Mozavaptan in mice, with a specific focus on managing polyuria.
Troubleshooting Guide
This section addresses specific problems researchers may encounter during their experiments.
Q1: My mice are exhibiting excessive polyuria and signs of dehydration (e.g., lethargy, weight loss) after Mozavaptan administration. What should I do?
A1: Excessive polyuria is an expected pharmacological effect of Mozavaptan, a vasopressin V2 receptor antagonist that promotes free water excretion (aquaresis).[1][2] However, severe dehydration indicates the dose is too high for the experimental conditions.
-
Immediate Actions:
-
Temporarily halt drug administration.
-
Provide supplemental hydration (e.g., hydrogel packs or subcutaneous saline) as per your institution's animal care guidelines.
-
Ensure free and easy access to drinking water.
-
Closely monitor animal weight and overall health.
-
-
Long-Term Strategy: Dose Adjustment
-
Reduce the Dose: Lower the administered dose of Mozavaptan by 25-50% in the next experimental cohort.
-
Conduct a Dose-Response Study: If you have not already, perform a dose-finding study to establish the minimum effective dose (MED) for your desired therapeutic effect and the maximum tolerated dose (MTD) where side effects like severe polyuria become problematic.[3]
-
Refine Dosing Frequency: Consider if a less frequent dosing schedule could maintain the desired therapeutic effect while allowing for periods of recovery.
-
Q2: I am not observing the desired therapeutic effect, but the mice already have significant polyuria. How can I find a therapeutic window?
A2: This situation suggests that the dose required for efficacy may be close to the dose causing significant side effects. The goal is to separate the therapeutic effect from the aquaretic effect.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure your experimental model is appropriate and that the V2 receptor is the correct target for your desired outcome.
-
Perform a Dose-Escalation Study: Start with a very low dose of Mozavaptan and gradually increase it in different cohorts of mice.[3] Measure both your primary efficacy endpoint and 24-hour urine output at each dose. This will allow you to map the dose-response curves for both efficacy and polyuria, helping to identify a potential therapeutic window.
-
Consider Combination Therapy: In some research contexts, other compounds have been used to manage the polyuria induced by vaptans. For example, thiazide diuretics have been explored to reduce polyuria in nephrogenic diabetes insipidus, a condition that pharmacologically mimics the effect of a V2 receptor antagonist.[4] Such a strategy would add complexity but could be considered if dose reduction is not feasible.
-
Q3: The urine output in my control and treated mice is highly variable. How can I get more consistent data?
A3: High variability can obscure true experimental effects. Consistency in measurement is key.
-
Improving Consistency:
-
Acclimatization: Ensure all mice are properly acclimatized to the metabolic cages for at least 24-48 hours before the experiment begins.[5] Housing in metabolic cages can be stressful and alter fluid balance.[6][7]
-
Standardized Procedures: Maintain consistent timing for drug administration, feeding, and data collection. Environmental factors like room temperature and light cycles should be strictly controlled.
-
Accurate Urine Collection: Use metabolic cages designed for efficient urine and feces separation to prevent cross-contamination.[8] Ensure the collection funnels and tubes are clean and treated to be hydrophilic if necessary to minimize sample loss.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Mozavaptan is a selective vasopressin V2 receptor antagonist.[1][9] It competitively blocks the binding of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), to the V2 receptors in the renal collecting ducts.[1][2] This action prevents the Gs protein-coupled signaling cascade that normally leads to the production of cyclic AMP (cAMP) and the insertion of aquaporin-2 (AQP2) water channels into the cell membrane.[10][11] By inhibiting this pathway, Mozavaptan reduces water reabsorption by the kidneys, leading to the excretion of electrolyte-free water, a process known as aquaresis.[1][11]
Q2: What is a typical starting dose for Mozavaptan in mice?
A2: Published preclinical studies in rodents have used a range of oral doses, from 1 to 30 mg/kg.[9][12] In one study investigating polycystic kidney disease in a mouse model, Mozavaptan (as OPC-31260) was administered as a component of the diet at 0.05% and 0.1%.[13] The optimal dose is highly dependent on the specific mouse strain, the experimental model, and the desired endpoint. Therefore, it is strongly recommended to perform a pilot dose-range finding study to determine the most appropriate dose for your specific experiment.[3]
Q3: How should I prepare and administer this compound to mice?
A3: Mozavaptan is orally active.[9]
-
Preparation: For oral gavage, Mozavaptan may need to be dissolved in a suitable vehicle. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial solubilization, which can then be further diluted in an aqueous vehicle like propylene (B89431) glycol and Tween 80 in D5W (5% dextrose in water) for administration.[12] Always prepare fresh solutions.
-
Administration: The most common route is oral gavage. Alternatively, the compound can be incorporated into the animal's diet for chronic studies, which may reduce handling stress.[13][14] If incorporating into feed, ensure the compound is stable under those conditions and that food intake is monitored to calculate the actual dose consumed.
Q4: How do I accurately measure polyuria in mice?
A4: Accurate measurement of urine output is critical for assessing the primary side effect of Mozavaptan.
-
Equipment: Use specialized metabolic cages that are designed to separate urine and feces and minimize evaporation.[6][15]
-
Procedure:
-
House mice individually in the metabolic cages.
-
Allow for an acclimatization period of at least 24 hours before starting measurements.
-
Collect urine over a precise 24-hour period.
-
Measure the volume of collected urine using a graduated cylinder or by weight (assuming a density of ~1 g/mL).
-
Ensure free access to water and food throughout the collection period and measure their consumption, as water intake will increase to compensate for fluid loss.[7]
-
Urine osmolality can also be measured using an osmometer to assess the concentrating ability of the kidney.[7]
-
Data Presentation: Dose-Response Relationship
The following tables present hypothetical data from a dose-optimization study to illustrate the relationship between Mozavaptan dosage, a desired therapeutic outcome (e.g., reduction in a disease biomarker), and the concurrent side effect of polyuria.
Table 1: Effect of this compound on 24-Hour Urine Output and Water Intake in Mice
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | N | Mean 24-hr Urine Output (mL) | Mean 24-hr Water Intake (mL) |
| Vehicle Control | 0 | 10 | 1.5 ± 0.4 | 3.5 ± 0.6 |
| Mozavaptan | 1 | 10 | 3.2 ± 0.7 | 5.8 ± 0.9 |
| Mozavaptan | 3 | 10 | 6.5 ± 1.1 | 10.2 ± 1.5 |
| Mozavaptan | 10 | 10 | 12.8 ± 2.3 | 18.5 ± 3.1 |
| Mozavaptan | 30 | 10 | 21.5 ± 3.9 | 29.1 ± 4.5 |
| (Data are presented as mean ± SD and are hypothetical) |
Table 2: Therapeutic Efficacy vs. Polyuria Side Effect
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Therapeutic Efficacy (% Biomarker Reduction) | Side Effect Severity (Fold Increase in Urine Output) |
| Vehicle Control | 0 | 0% | 1.0x |
| Mozavaptan | 1 | 15% | 2.1x |
| Mozavaptan | 3 | 45% | 4.3x |
| Mozavaptan | 10 | 65% | 8.5x |
| Mozavaptan | 30 | 70% | 14.3x |
| (Data are hypothetical) |
From this hypothetical data, a researcher might conclude that a dose of 3 mg/kg provides a substantial therapeutic effect (45% reduction) while inducing a manageable level of polyuria (4.3-fold increase). In contrast, the 10 mg/kg dose only provides a marginal increase in efficacy (to 65%) while doubling the severity of the side effect (8.5-fold increase).
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Mozavaptan in Mice
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old. House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize mice to individual housing in metabolic cages for 48 hours prior to the start of the experiment. Monitor their body weight daily.
-
Group Allocation: Randomly assign mice to five groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Mozavaptan (1 mg/kg)
-
Group 3: Mozavaptan (3 mg/kg)
-
Group 4: Mozavaptan (10 mg/kg)
-
Group 5: Mozavaptan (30 mg/kg)
-
-
Drug Preparation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water). Prepare fresh daily.
-
Administration: Administer the assigned dose or vehicle via oral gavage once daily for 5 consecutive days. Administer at the same time each day.
-
Data Collection (Daily):
-
Record body weight.
-
Measure 24-hour food and water intake.
-
Measure 24-hour urine volume.
-
Observe animals for any clinical signs of dehydration or distress.
-
-
Terminal Endpoint Collection: At the end of the 5-day study, collect blood and tissue samples as required to measure the desired therapeutic biomarker(s).
-
Data Analysis: Analyze the data to determine the dose-response relationship for urine output, water intake, and the therapeutic endpoint. Identify the dose that provides a significant therapeutic effect with the most tolerable level of polyuria.
Visualizations
Caption: Mozavaptan competitively blocks the vasopressin V2 receptor.
Caption: Workflow for a dose-optimization study in mice.
Caption: Troubleshooting logic for managing excessive polyuria.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Case report: a thiazide diuretic to treat polyuria induced by tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 7. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tecniplast.it [tecniplast.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. johnsonfrancis.org [johnsonfrancis.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 15. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
Troubleshooting inconsistent results in Mozavaptan Hydrochloride experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Mozavaptan (B1181) Hydrochloride. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Mozavaptan Hydrochloride, offering potential causes and actionable solutions.
1. Compound Solubility and Stability
-
Question: I'm observing precipitation or inconsistent results after preparing my this compound solutions. What could be the cause?
-
Answer: Inconsistent results often stem from issues with compound solubility and stability. This compound has poor aqueous solubility.
-
Potential Causes:
-
Improper Solvent: Dissolving this compound directly in aqueous buffers will likely lead to precipitation.
-
Solvent Degradation: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but it is hygroscopic (absorbs moisture from the air). "Wet" DMSO can significantly reduce the solubility of the compound.[1][2]
-
Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation. Stock solutions in DMSO are stable for about one month at -20°C or for up to one year at -80°C.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause compound degradation and precipitation.[2]
-
-
Solutions:
-
Use an appropriate co-solvent: First, dissolve this compound in 100% fresh, anhydrous DMSO to create a concentrated stock solution.[1][2] Then, for your working solution, dilute the DMSO stock into your aqueous assay buffer.
-
Control Final Solvent Concentration: Keep the final concentration of DMSO in your assay below 0.5% to avoid solvent effects on cell viability and assay performance.
-
Proper Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years).[3] Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.[2]
-
-
2. In Vitro Assay Performance
-
Question: My in vitro assays (e.g., cAMP accumulation, radioligand binding) are showing a low signal-to-background ratio or high variability between replicates. How can I troubleshoot this?
-
Answer: These issues in in vitro assays can be due to several factors related to the cells, reagents, or assay conditions.
-
Potential Causes:
-
Low Receptor Expression: The cell line used may not express a sufficient number of vasopressin V2 receptors (V2R).
-
High Phosphodiesterase (PDE) Activity: Endogenous PDEs in your cells can rapidly degrade cyclic AMP (cAMP), leading to a weak signal in functional assays.[4]
-
Suboptimal Assay Buffer: The pH and ionic strength of your buffer can impact receptor-ligand binding. Vasopressin receptor binding can be sensitive to divalent cations like Mg²⁺.[4]
-
Insufficient Incubation Time: The assay may not have reached equilibrium, leading to variable results.[4]
-
Inaccurate Pipetting: Errors in pipetting, especially with viscous solutions, can introduce significant variability.[4]
-
-
Solutions:
-
Cell Line Optimization: Use a cell line with confirmed high expression of the V2 receptor. You can verify expression levels using methods like Western blot.[4]
-
Inhibit PDE Activity: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer for cAMP assays to prevent signal degradation.[4]
-
Buffer Optimization: Verify the pH and ionic composition of your assay buffer. Ensure it is optimized for V2R binding.[4]
-
Determine Equilibrium: Conduct a time-course experiment to determine the optimal incubation time for your assay to reach equilibrium.[4]
-
Improve Pipetting Technique: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[4]
-
-
3. In Vivo Study Inconsistencies
-
Question: I am seeing high variability in urine output and osmolality in my animal models treated with this compound. What factors should I consider?
-
Answer: In vivo experiments are subject to biological variability and require careful control of experimental conditions.
-
Potential Causes:
-
Improper Vehicle Formulation: Due to its poor solubility, the formulation of the vehicle for oral or intravenous administration is critical for consistent drug delivery and absorption.
-
Animal Model Variability: There can be significant species and even strain differences in drug metabolism and response to V2R antagonists.[5]
-
Hydration Status of Animals: The baseline hydration level of the animals can significantly impact the observed aquaretic effect.
-
Timing of Administration and Measurement: The timing of drug administration relative to the measurement of urine output and osmolality can affect the results.
-
-
Solutions:
-
Optimize Vehicle Formulation: A common formulation for in vivo studies involves dissolving the DMSO stock in a mixture of PEG300, Tween-80, and saline.[3] Ensure the final solution is clear and homogenous.
-
Standardize Animal Model: Use a consistent species, strain, age, and sex for your animals. Be aware of potential species-specific differences in V2R pharmacology.[5]
-
Control Hydration: Ensure all animals have ad libitum access to water and are acclimated to the experimental conditions to standardize their hydration status before the experiment.
-
Consistent Timing: Standardize the time of day for drug administration and the collection periods for urine to minimize circadian variations in renal function.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Receptor | Species | Value | Reference(s) |
| IC₅₀ | Vasopressin V2 | Rat | 14 nM | [3] |
| IC₅₀ | Vasopressin V1 | Rat | 1.2 µM | [3] |
| Kᵢ | Vasopressin V2 | Human | 9.42 nM | |
| Selectivity | V2 over V1 | - | ~85-fold | [3] |
Table 2: In Vivo Dosage and Effects in Animal Models
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference(s) |
| Hydrated Conscious Rats | Oral | 1 - 30 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality. | [3] |
| Water-loaded, Alcohol-anesthetized Rats | Intravenous | 10 - 100 µg/kg | Dose-dependent inhibition of the antidiuretic action of exogenously administered arginine vasopressin (AVP). | [3] |
| Polycystic Kidney Disease Mouse Model | Oral (in feed) | 0.05% - 0.1% | Reduced cyst ratio and kidney weight at higher doses with early intervention. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: V2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the V2 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue (e.g., rat kidney medulla) expressing the V2 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of membrane preparation (typically 50-120 µg protein for tissue).
-
50 µL of competing test compound (this compound) at various concentrations or buffer for total binding. For non-specific binding, add a high concentration of an unlabeled ligand.
-
50 µL of a radiolabeled V2 receptor ligand (e.g., [³H]-Arginine Vasopressin) at a concentration at or below its Kd.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: V2 Receptor cAMP Functional Assay (HTRF-based)
This protocol outlines the steps for measuring the inhibitory effect of this compound on agonist-induced cAMP production.
-
Cell Preparation:
-
Seed cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) into a 384-well white plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).[4]
-
Prepare the V2 receptor agonist (e.g., Arginine Vasopressin) at a fixed concentration (e.g., EC₈₀) in the same assay medium.
-
-
Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Add the agonist to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
-
Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to control wells (basal and agonist-stimulated).
-
Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀ value.[4]
-
Visualizations
Diagram 1: Vasopressin V2 Receptor Signaling Pathway
Caption: Signaling pathway of the Vasopressin V2 Receptor and the inhibitory action of Mozavaptan.
Diagram 2: Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
Technical Support Center: Mozavaptan Hydrochloride Solvent Preparations
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Mozavaptan Hydrochloride in various solvent preparations for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is frequently used, with solubilities reported up to 93 mg/mL.[1] It is also soluble in water (up to 10 mg/mL with sonication) and ethanol (B145695) (up to 10 mg/mL).[1][2][3] For in vivo preparations, co-solvent systems are often employed to enhance solubility and biocompatibility. Common mixtures include DMSO combined with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2]
Q2: How should I store this compound solutions to ensure stability?
A2: Proper storage is critical to prevent degradation. As a general guideline, stock solutions prepared in solvents should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][4] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Always store solutions in tightly sealed containers to protect from moisture.[2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. If you observe this upon preparation, gentle heating and/or sonication can help dissolve the compound.[2] If precipitation occurs after storage, it may be due to temperature fluctuations or solvent evaporation. Try warming the solution and vortexing to redissolve the compound. To prevent this, ensure you are using a suitable solvent system for your desired concentration and storing it under the recommended conditions. When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]
Q4: Are there any known incompatibilities of this compound with common excipients?
Q5: How can I assess the stability of my specific this compound preparation?
A5: To determine the stability of your preparation, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required.[5][6] This involves analyzing the concentration of this compound in your preparation at various time points and under different storage conditions. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and storage of this compound solutions.
Table 1: Troubleshooting Common Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation during preparation | - Exceeded solubility in the chosen solvent.- Use of non-anhydrous DMSO. | - Gently warm and/or sonicate the solution.[2]- Prepare a more dilute solution.- Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) to improve solubility.[2]- Ensure you are using a fresh, dry stock of DMSO.[1][3] |
| Solution turns yellow over time | - Potential oxidative degradation or reaction with formulation components. | - Store the solution protected from light.- Consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon).- Investigate the compatibility of all formulation components. |
| Loss of potency in bioassay | - Chemical degradation of this compound.- Repeated freeze-thaw cycles. | - Prepare fresh solutions for critical experiments.- Aliquot stock solutions to minimize freeze-thaw cycles.[1][2]- Confirm the stability of your preparation using an analytical method like HPLC. |
| Unexpected peaks in HPLC analysis | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants.- Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile container.
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[2]
-
For long-term storage, aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -80°C for up to one year or -20°C for up to one month.[1][4]
Protocol 2: General Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9]
-
Preparation: Prepare several identical solutions of this compound in the solvent system of interest.
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic: Add 0.1 M Hydrochloric Acid.
-
Basic: Add 0.1 M Sodium Hydroxide.
-
Oxidative: Add 3% Hydrogen Peroxide.
-
Thermal: Store at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
-
Analysis: At specified time points, withdraw samples and analyze them using a suitable analytical method (e.g., HPLC).
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 2: Solubility and Recommended Storage of this compound
| Solvent/System | Reported Solubility | Recommended Storage (Solution) | Reference(s) |
| DMSO | ≥ 20.83 mg/mL to 93 mg/mL | -80°C (up to 1 year)-20°C (up to 1 month) | [1][2] |
| Water | 10 mg/mL (with sonication) | -80°C (up to 6 months)-20°C (up to 1 month) | [2] |
| Ethanol | 10 mg/mL | -80°C (up to 1 year)-20°C (up to 1 month) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare fresh for use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Prepare fresh for use. | [2] |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Addressing Mozavaptan resistance in chronic administration models
Welcome to the Technical Support Center for Mozavaptan Research. This resource is designed for researchers, scientists, and drug development professionals working with Mozavaptan, a selective vasopressin V2 receptor (V2R) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vivo chronic administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mozavaptan?
A1: Mozavaptan is a competitive, nonpeptide antagonist of the arginine vasopressin receptor 2 (V2R).[1] By blocking the V2R in the renal collecting ducts, Mozavaptan prevents the binding of endogenous arginine vasopressin (AVP).[1] This inhibition blocks the adenylyl cyclase/cAMP signaling cascade that normally leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[1][2] The result is a decrease in water reabsorption from the filtrate, leading to an increase in free water excretion (aquaresis) and a reduction in urine osmolality.[1]
Q2: We are observing a diminished aquaretic response to Mozavaptan after several days of chronic administration in our rat model. What are the potential mechanisms for this resistance?
A2: Diminished response to vasopressin antagonists during chronic administration can be multifactorial. Based on studies of the V2R system and related antagonists like Tolvaptan, potential mechanisms include:
-
V2 Receptor Desensitization: Continuous antagonism can lead to homologous desensitization of the V2R. This involves G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's C-terminal tail, followed by the binding of β-arrestin.[3] β-arrestin binding uncouples the receptor from the Gs protein, preventing cAMP signaling, and can promote receptor internalization, thereby reducing the number of receptors available on the cell surface.[3]
-
Receptor Downregulation: Prolonged exposure to an antagonist may lead to a decrease in the total expression of V2R protein.
-
Increased Endogenous Vasopressin (AVP) Levels: Chronic blockade of the V2R can lead to a compensatory increase in plasma AVP concentrations.[4] These elevated AVP levels may eventually overcome the competitive antagonism of Mozavaptan at the receptor site, leading to a blunted physiological response.[5]
-
Pharmacokinetic Issues: Changes in drug metabolism or clearance over the course of a chronic study could lead to lower effective concentrations of Mozavaptan.
Q3: How can we assess V2 receptor desensitization in our animal models?
A3: To investigate V2R desensitization, you can perform a combination of in vivo and ex vivo analyses on kidney tissue from your experimental animals:
-
Ex vivo cAMP Assay: Isolate collecting duct cells or membrane preparations from the kidneys of control and Mozavaptan-treated animals. Stimulate these preparations with a V2R agonist (e.g., dDAVP) and measure cAMP production. A blunted cAMP response in the tissue from treated animals suggests desensitization.
-
Western Blot Analysis: Quantify the protein levels of key signaling components in kidney tissue lysates. Specifically, look for changes in total V2R expression, phosphorylated V2R, and AQP2 (total and phosphorylated at Ser256).[2] An increase in the ratio of phosphorylated V2R to total V2R can be an indicator of desensitization.
-
Immunohistochemistry/Immunofluorescence: Visualize the subcellular localization of AQP2 in kidney sections. In a resistant state, you may observe reduced translocation of AQP2 to the apical membrane of collecting duct principal cells following a dDAVP challenge, compared to control animals.[6][7]
Q4: What are the expected changes in urine and plasma osmolality during a successful chronic Mozavaptan study in rats?
A4: In a successful study, initial administration of Mozavaptan should induce a significant decrease in urine osmolality and an increase in urine volume.[8] Plasma osmolality and sodium levels may slightly increase.[9] During chronic administration, a sustained low urine osmolality (e.g., < 300 mOsm/kg) would indicate continued efficacy.[10] A gradual return of urine osmolality towards baseline values despite continued dosing would be indicative of developing resistance.[10]
Troubleshooting Guides
Issue 1: Attenuation of Aquaretic Effect Over Time
| Potential Cause | Suggested Troubleshooting Steps |
| V2R Desensitization/Downregulation | 1. Staggered Dosing Regimen: Instead of continuous administration, consider an intermittent dosing schedule (e.g., every other day) to allow for potential re-sensitization of the V2R. 2. Ex Vivo Analysis: At the end of the study, harvest kidney tissue to quantify V2R mRNA and protein levels via qPCR and Western blot, respectively. Compare results from chronically treated animals to those from acutely treated and vehicle control groups. 3. Phosphorylation Status: Assess the phosphorylation state of the V2R and AQP2 via Western blot using phospho-specific antibodies. |
| Compensatory Rise in AVP | 1. Plasma AVP Measurement: Collect plasma samples at multiple time points throughout the study (baseline, early treatment, late treatment) and measure AVP concentrations using a validated ELISA or RIA kit. 2. Dose Escalation Study: Determine if increasing the dose of Mozavaptan can overcome the elevated AVP levels and restore the aquaretic effect. |
| Pharmacokinetic Changes | 1. Pharmacokinetic Sub-study: Conduct a satellite study to measure plasma concentrations of Mozavaptan at various time points during the chronic administration period to check for changes in drug exposure. |
Issue 2: High Variability in Animal Response
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Drug Administration | 1. Verify Dosing Technique: If using oral gavage, ensure consistent delivery and minimize stress to the animals. For administration in diet, monitor food intake to ensure all animals are receiving the intended dose. 2. Formulation Stability: Confirm the stability of your Mozavaptan formulation over the course of the study. |
| Differences in Hydration Status | 1. Standardize Water Access: Ensure all animals have ad libitum and equal access to water. 2. Acclimatization Period: Allow for a sufficient acclimatization period in metabolic cages before the start of the experiment to obtain stable baseline measurements. |
| Underlying Genetic Variability | 1. Use of Inbred Strains: Employ inbred rat strains (e.g., Sprague-Dawley) to minimize genetic variability.[8] 2. Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical significance if variability is inherently high. |
Data Presentation
Table 1: Representative In Vivo Data from a Chronic V2R Antagonist Study in Rats
| Parameter | Vehicle Control (Day 14) | V2R Antagonist (Day 2) | V2R Antagonist (Day 14 - Effective) | V2R Antagonist (Day 14 - Resistance) |
| Urine Volume (mL/24h) | 15 ± 3 | 120 ± 15 | 115 ± 20 | 45 ± 10 |
| Urine Osmolality (mOsm/kg) | 1500 ± 200 | 250 ± 50 | 280 ± 60 | 950 ± 150 |
| Plasma Sodium (mmol/L) | 142 ± 2 | 148 ± 3 | 147 ± 2 | 143 ± 3 |
| Plasma AVP (pg/mL) | 2.5 ± 0.5 | 8.0 ± 1.5 | 9.5 ± 2.0 | 15.0 ± 3.5 |
Data are presented as mean ± SD and are hypothetical, based on typical responses reported for V2R antagonists.[8][10]
Table 2: Representative Ex Vivo Data from Kidney Tissue Analysis
| Parameter | Vehicle Control | Chronic V2R Antagonist (Resistance Model) |
| Total V2R Protein (Relative Units) | 1.0 ± 0.1 | 0.6 ± 0.15 |
| Phospho-V2R / Total V2R Ratio | 0.2 ± 0.05 | 0.8 ± 0.2 |
| Total AQP2 Protein (Relative Units) | 1.0 ± 0.12 | 1.1 ± 0.15 |
| Apical Membrane AQP2 (Immunofluorescence Score) | 1+ | 0.5+ |
Data are presented as mean ± SD and are hypothetical, intended to illustrate expected changes in a resistance model.
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation in Kidney Tissue Homogenates
-
Tissue Preparation: Rapidly excise kidneys from euthanized animals and place them in ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/ml bacitracin, pH 7.4).
-
Homogenization: Mince the renal medulla and homogenize using a Dounce or Polytron homogenizer.
-
Membrane Preparation: Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).[11]
-
Assay:
-
Incubate membrane aliquots with or without a V2R agonist (e.g., 100 nM dDAVP) in the presence of ATP for 30 minutes at 37°C.
-
Terminate the reaction by adding a lysis buffer.
-
Quantify cAMP levels using a commercially available ELISA or HTRF-based assay kit, following the manufacturer's instructions.[11][12]
-
-
Data Analysis: Normalize cAMP levels to the total protein concentration in each sample. Compare the agonist-stimulated cAMP production between control and Mozavaptan-treated groups.
Protocol 2: Western Blotting for V2R and AQP2 in Kidney Tissue
-
Protein Extraction: Homogenize kidney medullary tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against V2R, phospho-Ser256 AQP2, total AQP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Mandatory Visualizations
Caption: Canonical Vasopressin V2 Receptor Signaling Pathway and Site of Mozavaptan Action.
Caption: Experimental Workflow for Investigating Mozavaptan Resistance.
Caption: Key Steps in Homologous Desensitization of the V2 Receptor.
References
- 1. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. Adaptation to chronic hypoosmolality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased plasma osmolality stimulates peripheral and central vasopressin release in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Potential drug interactions with Mozavaptan Hydrochloride in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with Mozavaptan Hydrochloride in co-administration studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
A1: this compound is primarily metabolized in the liver. The main cytochrome P450 enzymes responsible for its metabolism are CYP3A4 and CYP2C8 [1]. Understanding this metabolic pathway is crucial for predicting and evaluating potential drug-drug interactions.
Q2: What are the known or potential drug interactions with this compound?
A2: Based on its metabolism and inhibitory potential, this compound has several potential drug interactions:
-
Interaction with CYP3A4 Inhibitors : Co-administration with potent CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir) can increase the plasma concentration of Mozavaptan and its active metabolites, potentially enhancing its effects and side effects[1][2].
-
Interaction with CYP3A4 Inducers : Conversely, CYP3A4 inducers (e.g., rifampin, phenytoin) may decrease the plasma levels of Mozavaptan, potentially reducing its efficacy[2].
-
Interaction with CYP3A4 Substrates : Mozavaptan itself can inhibit the metabolism of other drugs that are substrates of CYP3A4. This can lead to increased plasma concentrations and potential toxicity of the co-administered drug[1][3].
-
Interaction with Diuretics : Co-administration with loop diuretics, such as furosemide, may lead to an enhanced diuretic effect. Careful monitoring of blood pressure, pulse rate, urine volume, and serum sodium concentration is recommended[1].
-
Interaction with NSAIDs : Nonsteroidal anti-inflammatory drugs (NSAIDs) can affect renal function and may interact with Mozavaptan, necessitating additional monitoring and potential dose adjustments[2].
Q3: Is there quantitative data available from co-administration studies with this compound?
A3: Specific quantitative data from co-administration studies with this compound is limited. However, the Japanese package insert provides one example of its inhibitory effect on CYP3A4. When co-administered with dextromethorphan (B48470) (a CYP3A4 substrate), the urinary ratio of a dextromethorphan metabolite was significantly reduced, indicating inhibition of its metabolism by Mozavaptan[1].
Troubleshooting Guide
Issue: Unexpected clinical response or adverse events in a subject co-administered Mozavaptan with another drug.
-
Review Co-administered Medications :
-
Check if the subject is taking any known CYP3A4 inhibitors, inducers, or substrates.
-
Inquire about the use of over-the-counter medications, including NSAIDs and herbal supplements (e.g., St. John's Wort, a known CYP3A4 inducer).
-
Verify if any diuretics are being co-administered.
-
-
Monitor Vitals and Lab Parameters :
-
If a diuretic is co-administered, frequently monitor blood pressure, pulse, urine output, and serum sodium levels to avoid excessive dehydration and electrolyte imbalances[1].
-
If a CYP3A4 substrate with a narrow therapeutic index is co-administered, consider therapeutic drug monitoring for that substrate.
-
-
Consult Prescribing Information :
-
Refer to the package inserts for both this compound and the co-administered drug for any known interaction warnings. The Japanese package insert for Mozavaptan (Physuline®) contains specific warnings regarding CYP3A4 and diuretic interactions[1].
-
Data from Co-administration Studies
While extensive quantitative data for Mozavaptan is not publicly available, the following table summarizes the known interaction with Dextromethorphan.
Table 1: Pharmacodynamic Interaction of this compound with Dextromethorphan
| Co-administered Drug | Parameter | Outcome | Implication | Reference |
| Dextromethorphan | Urinary 3-methoxymorphinan/dextromethorphan ratio | The ratio was 0.51 times that observed with dextromethorphan alone. | Mozavaptan inhibits the CYP3A4-mediated metabolism of dextromethorphan. | [1] |
Table 2: Potential Drug Interactions with this compound
| Interacting Drug Class | Example(s) | Potential Effect | Recommendation | Reference |
| CYP3A4 Inhibitors | Itraconazole | Increased plasma concentration of Mozavaptan. | Use with caution and monitor for increased Mozavaptan effects. | [1][2] |
| CYP3A4 Substrates | Dextromethorphan, Irinotecan, Vincristine, Oxycodone, Fentanyl | Increased plasma concentration of the substrate drug. | Use with caution and monitor for potential toxicity of the co-administered drug. | [1][3] |
| Loop Diuretics | Furosemide | Enhanced diuretic effect. | Monitor blood pressure, pulse, urine volume, and serum sodium frequently. | [1] |
Experimental Protocols
Detailed experimental protocols from specific Mozavaptan co-administration studies are not publicly available. Below is a generalized methodology for a typical drug-drug interaction study in a clinical setting.
General Methodology for a Pharmacokinetic Drug Interaction Study
This protocol describes a typical crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of Mozavaptan.
-
Study Design : A randomized, open-label, two-period crossover study.
-
Subjects : Healthy adult volunteers.
-
Procedure :
-
Period 1 : Subjects receive a single oral dose of this compound.
-
Washout : A sufficient washout period is allowed for the complete elimination of Mozavaptan.
-
Period 2 : Subjects receive the interacting drug for a specified duration to achieve steady-state concentration, followed by a single oral dose of this compound.
-
-
Pharmacokinetic Sampling : Serial blood samples are collected at predefined time points before and after Mozavaptan administration in both periods.
-
Bioanalysis : Plasma concentrations of Mozavaptan and its major metabolites are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis : Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated for Mozavaptan with and without the co-administered drug. Statistical analysis is performed to determine if there are significant differences in these parameters between the two periods.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Mechanisms of CYP3A4-mediated drug interactions with Mozavaptan.
References
How to mitigate dehydration in animal models treated with Mozavaptan
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating dehydration in animal models treated with Mozavaptan (B1181) (OPC-31260), a selective vasopressin V2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mozavaptan and why does it cause dehydration?
A1: Mozavaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[1][2][3] Normally, the hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), binds to V2 receptors in the collecting ducts of the kidneys. This binding initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the cell membrane, facilitating water reabsorption into the bloodstream.[4] Mozavaptan blocks this binding, preventing water reabsorption and promoting the excretion of electrolyte-free water, a process known as aquaresis.[4][5] This intended pharmacological effect, if not properly managed, can lead to excessive water loss and subsequent dehydration.
dot
Caption: Mechanism of Mozavaptan-induced aquaresis.
Q2: What are the key clinical signs of dehydration in rodent models?
A2: Dehydration in rodents can manifest through a variety of physical and behavioral signs. Early detection is critical for animal welfare and data integrity. Common signs include a rough or unkempt hair coat, sunken eyes, lethargy, and weakness.[6][7][8] A reliable hands-on method is the skin turgor or "pinch test," where a fold of skin over the back is gently lifted. In a well-hydrated animal, the skin immediately returns to its normal position, while in a dehydrated animal, it will return slowly or remain "tented."[6][7][8]
Q3: How frequently should I monitor my animals after Mozavaptan administration?
A3: Due to the aquaretic effects of Mozavaptan, frequent monitoring is essential, especially during the initial stages of a study or after dose adjustments. Monitoring should be performed at least twice daily. This should include a visual inspection for clinical signs, body weight measurement, and an assessment of food and water intake. For studies requiring more precise measurements, urine output and osmolality can be monitored using metabolic cages.
Q4: What are the humane endpoints for dehydration that I should be aware of?
A4: Humane endpoints are criteria used to prevent or terminate unrelieved pain or distress in experimental animals.[9][10] For dehydration, key endpoints include a loss of 15-20% of baseline body weight, severe lethargy or inability to ambulate to access food or water, and a persistent "tented" appearance of the skin after a pinch test.[7][9][11] If an animal reaches a humane endpoint, it should be immediately treated or euthanized as described in the approved animal care and use protocol.[7][9]
Troubleshooting Guide
Issue 1: An animal is showing signs of mild to moderate dehydration (e.g., 5-10% weight loss, slight skin tenting).
-
Solution: Administer warmed subcutaneous (SQ) fluids. Lactated Ringer's Solution (LRS) or 0.9% sterile saline are appropriate choices.[12][13] Provide supplemental hydration in the cage, such as a hydrogel pack or water-soaked chow, to encourage oral intake.[12] Increase the frequency of monitoring for this animal to at least three times a day until signs resolve.
Issue 2: An animal has lost more than 15% of its body weight and appears lethargic.
-
Solution: This animal may have reached a humane endpoint. Consult immediately with the veterinarian. Emergency fluid therapy will be required. Calculate the fluid deficit and replace 50% of the volume immediately with warmed SQ or intraperitoneal (IP) fluids, followed by the remaining 50% after 2-3 hours.[12][13] If the animal's condition does not improve rapidly, euthanasia should be performed to prevent further distress.
Issue 3: Dehydration is occurring across an entire cohort of animals, potentially confounding study results.
-
Solution: This indicates that the dose of Mozavaptan may be too high for the specific strain, age, or sex of the animal model without supportive care.
-
Review the Dosing Regimen: Consider if a dose reduction is possible while still achieving the desired pharmacological effect.
-
Prophylactic Fluid Therapy: Implement a proactive fluid supplementation plan for all animals receiving the drug. This could involve scheduled SQ fluid administration or consistent provision of hydrogels from the start of the study.
-
Adjust Environmental Conditions: Ensure easy access to water spouts and consider providing supplemental water sources on the cage floor.
-
Data & Protocols
Table 1: Clinical Assessment of Dehydration in Rodents
| Dehydration Level | % Body Weight Loss | Skin Turgor (Pinch Test) | Physical Signs |
| Mild | 5-7% | Skin returns to normal position in ~1-2 seconds.[14] | Thirst, slightly dry mucous membranes. |
| Moderate | 8-12% | Skin returns slowly to normal position (>2 seconds). | Sunken eyes, lethargy, rough hair coat.[6][8] |
| Severe | >12-15% | Skin remains tented, does not return to normal position.[7] | Severe lethargy, weakness, inability to ambulate, potential for seizures.[6] |
Table 2: Recommended Fluid Administration Volumes for Rodents
| Route | Species | Needle Size (Gauge) | Maximum Volume per Site |
| Subcutaneous (SQ) | Mouse | 25 - 27G | 2-3 mL |
| Rat | 23 - 25G | 5-10 mL | |
| Intraperitoneal (IP) | Mouse | 25 - 27G | 2-3 mL |
| Rat | 23 - 25G | 5-10 mL |
Source: Adapted from various guidelines on substance administration to rodents.[15]
Experimental Protocol: Subcutaneous (SQ) Fluid Administration
Objective: To rehydrate a rodent model via subcutaneous injection of sterile isotonic fluids.
Materials:
-
Sterile Lactated Ringer's Solution (LRS) or 0.9% Saline, warmed to body temperature (~37°C).
-
Appropriately sized sterile syringe (e.g., 3 mL or 5 mL).
-
Appropriately sized sterile needle (25-27G for mice, 23-25G for rats).[15]
-
Animal scale.
-
70% ethanol.
Procedure:
-
Calculate Fluid Volume: Weigh the animal. Determine the percent dehydration based on weight loss and clinical signs. Use the formula: Body Weight (g) x % Dehydration (as a decimal) = Fluid Volume (mL) .[12][13] For general maintenance, a rate of 100 mL/kg per 24 hours can be used, divided into 2-3 administrations.[13]
-
Prepare Injection: Warm the sterile fluid to body temperature to prevent hypothermia. Draw the calculated volume into the sterile syringe.
-
Restrain the Animal: Gently but firmly restrain the animal to expose the dorsal (back) area, specifically the loose skin between the shoulder blades (scruff).
-
Administer Injection: Swab the injection site with 70% ethanol. Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. Ensure the needle is in the subcutaneous space and has not punctured the underlying muscle or passed through the other side of the skin.
-
Inject Fluid: Slowly inject the fluid. A small lump will form under the skin, which will be absorbed over time.
-
Withdraw and Monitor: Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage. Return the animal to its cage and monitor for any adverse reactions and for improvement in hydration status.
dot
Caption: Experimental workflow for monitoring and mitigating dehydration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mozavaptan [drugcentral.org]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 5. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearh2o.com [clearh2o.com]
- 7. uwm.edu [uwm.edu]
- 8. nelsonmfg.com [nelsonmfg.com]
- 9. umaryland.edu [umaryland.edu]
- 10. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 11. icahn.mssm.edu [icahn.mssm.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. freimann.nd.edu [freimann.nd.edu]
- 14. Studying and Analyzing Humane Endpoints in the Fructose-Fed and Streptozotocin-Injected Rat Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntnu.edu [ntnu.edu]
Technical Support Center: Mozavaptan Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mozavaptan, a vasopressin V2 receptor antagonist, in animal models with renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mozavaptan in the context of renal function?
A1: Mozavaptan is a selective vasopressin V2 receptor antagonist. In the kidney, the V2 receptor is primarily located on the principal cells of the collecting duct. When activated by arginine vasopressin (AVP), the V2 receptor stimulates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water reabsorption from the filtrate back into the bloodstream. By blocking the V2 receptor, Mozavaptan prevents this AVP-induced water reabsorption, leading to an increase in free water excretion (aquaresis), which results in more dilute urine. This mechanism is particularly relevant in diseases like polycystic kidney disease (PKD), where elevated cyclic adenosine (B11128) monophosphate (cAMP) levels, downstream of V2 receptor activation, are implicated in cyst growth.[1]
Q2: What are the typical starting dosages of Mozavaptan (OPC-31260) used in rodent models of renal disease?
A2: In preclinical studies, particularly in mouse and rat models of polycystic kidney disease (a form of chronic kidney disease), Mozavaptan (also referred to as OPC-31260) has been administered as a dietary admixture. Commonly reported dosages include a "low dose" of 0.05% (w/w) and a "high dose" of 0.1% (w/w) in the rodent chow.[2][3] It is crucial to note that the optimal dose may vary depending on the specific animal model, the severity of renal impairment, and the experimental endpoint.
Q3: How should I adjust the Mozavaptan dosage for an animal model with pre-existing renal impairment?
A3: Currently, there are no universally established guidelines for titrating Mozavaptan dosage based on specific biomarkers of renal impairment (e.g., serum creatinine (B1669602) or BUN) in preclinical models. However, a dose-titration strategy has been explored in a mouse model of ADPKD, where the dose was increased (up to 0.8%) when the aquaretic effect (measured by water intake) diminished. This approach showed a better renoprotective effect compared to a fixed dose, although it was also associated with poorer tolerance.
For a new study, it is recommended to start with a dose reported in the literature for a similar model (e.g., 0.05% or 0.1% in chow).[2][3] Subsequently, careful monitoring of the animals' renal function, water intake, and overall health is essential. Adjustments to the dosage should be made cautiously based on these observations and the specific goals of the study.
Q4: What are the expected physiological effects of Mozavaptan administration in animal models?
A4: The primary physiological effect of Mozavaptan is aquaresis, leading to a significant increase in urine output (polyuria) and a compensatory increase in water intake (polydipsia).[4][5][6][7][8][9] A decrease in urine osmolality is also expected.[4] In disease models like PKD, long-term treatment may lead to a reduction in kidney size, cyst burden, and preservation of renal function.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Polyuria and Dehydration | High dose of Mozavaptan; Severe underlying renal impairment affecting concentrating ability. | - Ensure animals have constant and easy access to a water source. - Consider reducing the Mozavaptan dosage. - Monitor for signs of dehydration (e.g., weight loss, lethargy, skin tenting). - In severe cases, temporarily discontinue treatment and provide supportive care. |
| Lack of Aquaretic Effect | Insufficient dose; Development of tolerance; Issues with drug formulation or administration. | - Verify the correct preparation and administration of the Mozavaptan-containing diet or vehicle. - Consider increasing the dosage, while carefully monitoring for adverse effects. - Be aware that tolerance to the diuretic effects of OPC-31260 has been reported with chronic administration in rats.[12] |
| Worsening Renal Function (Increased BUN/Creatinine) | Disease progression; Potential nephrotoxic effects at very high doses (though not commonly reported); Dehydration-induced acute kidney injury. | - Distinguish between the expected progression of the renal disease model and a potential drug-related effect. - Ensure adequate hydration to prevent pre-renal azotemia. - If a drug-induced effect is suspected, consider reducing the dose or discontinuing treatment to assess recovery. |
| Variability in Response Between Animals | Genetic background of the animal model; Differences in the severity of renal impairment at the start of treatment; Inconsistent food/drug intake. | - Ensure a homogenous group of animals in terms of age, sex, and disease severity. - Monitor individual food and water intake to ensure consistent drug consumption. - Increase the number of animals per group to improve statistical power. |
Quantitative Data from Preclinical Studies
Table 1: Mozavaptan (OPC-31260) Dosage and Effects in a Pkd1-deletion Mouse Model of ADPKD [2]
| Treatment Group | Dosage (% in chow) | Treatment Duration | Cyst Ratio (%) | Kidney Weight (g) |
| Untreated Controls | - | 3 weeks | 25 | 0.45 |
| High Dose | 0.1% | 3 weeks | 18 | 0.33 |
| Untreated Controls | - | 6 weeks | 27 | 0.66 |
| High Dose | 0.1% | 6 weeks | 24 | 0.55 |
Note: The study found that the renoprotective effect was more pronounced with early initiation of treatment.
Experimental Protocols
Protocol 1: Induction of Renal Impairment in a Polycystic Kidney Disease (PKD) Mouse Model
This protocol is based on the tamoxifen-inducible, kidney epithelium-specific Pkd1-deletion mouse model.[2][13]
-
Animal Model: Utilize mice with a conditional Pkd1 allele (e.g., Pkd1lox/lox) and a Cre recombinase under the control of a kidney-specific and inducible promoter (e.g., Ksp-Cre-ERT2).
-
Induction of Pkd1 Deletion: At a specified age (e.g., postnatal day 21 for early-stage disease or day 42 for advanced-stage disease), administer tamoxifen (B1202) to induce Cre recombinase activity and subsequent deletion of the Pkd1 gene in the kidney epithelium.[2] The tamoxifen dose and administration route should be optimized for the specific mouse strain and Cre driver.
-
Confirmation of Renal Impairment: Monitor the development of PKD through methods such as magnetic resonance imaging (MRI) to measure kidney volume and cyst formation, and biochemical analysis of blood and urine for markers of renal function (e.g., BUN, serum creatinine).
Protocol 2: Administration of Mozavaptan (OPC-31260) and Monitoring
This protocol describes the oral administration of Mozavaptan in the diet to renally impaired mice.
-
Drug Preparation: Prepare a homogenous mixture of Mozavaptan (OPC-31260) powder in standard rodent chow at the desired concentration (e.g., 0.05% or 0.1% w/w).[2][3]
-
Drug Administration: Provide the Mozavaptan-containing chow ad libitum to the experimental group. The control group should receive the same chow without the drug.
-
Monitoring of Physiological Parameters:
-
Measure daily water and food intake.
-
Monitor body weight regularly.
-
Collect urine periodically to measure volume and osmolality.[4]
-
-
Assessment of Renal Function and Disease Progression:
-
At predetermined time points, collect blood samples for the measurement of serum creatinine and BUN.
-
At the end of the study, sacrifice the animals and harvest the kidneys.
-
Measure total kidney weight.
-
Perform histological analysis to determine the cyst ratio and assess fibrosis.
-
Visualizations
Caption: Mozavaptan blocks the vasopressin V2 receptor signaling pathway.
Caption: Workflow for evaluating Mozavaptan in a renal impairment model.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hirslanden.ch [hirslanden.ch]
- 4. journals.physiology.org [journals.physiology.org]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Polyuria and polydipsia. Diagnostic approach and problems associated with patient evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approach to Polyuria and Polydipsia | Veterian Key [veteriankey.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Polyuria/Polydipsia in Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. | BioWorld [bioworld.com]
- 13. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mozavaptan Hydrochloride for Research Use
Welcome to the technical support center for the synthesis of Mozavaptan Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the laboratory-scale synthesis of this potent vasopressin V2 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: this compound is typically synthesized through a multi-step process that involves the preparation of two key intermediates, followed by an amide coupling reaction and subsequent salt formation. The key intermediates are:
-
5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine: A cyclic amine that forms the core of the Mozavaptan structure.
-
N-(4-Aminophenyl)-2-methylbenzamide: An aniline (B41778) derivative that is coupled to the benzazepine core.
The final steps involve the amide bond formation between these two intermediates, followed by conversion to the hydrochloride salt to improve solubility and stability.
Q2: I am having trouble with the solubility of my final this compound product. What solvents can I use?
A2: this compound has limited solubility in aqueous solutions. For research use, stock solutions are often prepared in organic solvents. Common solvent systems include:
-
DMSO: Soluble.[1]
-
A mixture of DMSO, PEG300, Tween-80, and Saline: This can yield a clear solution at concentrations of at least 2.08 mg/mL.[2]
-
A mixture of DMSO and 20% SBE-β-CD in Saline: This can also provide a clear solution at concentrations of at least 2.08 mg/mL.[2]
-
A mixture of DMSO and Corn Oil: This is another option for achieving a clear solution at a concentration of at least 2.08 mg/mL.[2]
It is recommended to prepare fresh solutions and use sonication or gentle heating to aid dissolution if precipitation occurs.[2]
Q3: What are the critical quality attributes to monitor during the synthesis?
A3: The critical quality attributes for this compound synthesis include:
-
Purity: The final product should be free from starting materials, intermediates, and side-products. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Impurity Profile: Identification and quantification of any impurities are crucial. Impurities can arise from side reactions, degradation, or residual starting materials.[3]
-
Yield: Optimizing the reaction conditions at each step to maximize the overall yield.
-
Salt Form and Stoichiometry: Ensuring the correct formation of the hydrochloride salt.
Q4: Are there any known stability issues with Mozavaptan?
A4: Amide bonds, such as the one in Mozavaptan, can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4][5] It is advisable to store the final compound in a dry, solid form and to prepare solutions fresh for experiments. Degradation can lead to the formation of the starting benzazepine and benzamide (B126) intermediates.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of N-(4-Aminophenyl)-2-methylbenzamide (Intermediate 2)
This intermediate is typically prepared by the reduction of a nitro-precursor, N-(4-nitrophenyl)-2-methylbenzamide.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Nitro Group | - Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. - Hydrogen Pressure: If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. - Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. |
| Side Reactions | - Over-reduction: Prolonged reaction times or harsh conditions can sometimes lead to undesired side reactions on the aromatic rings. Optimize the reaction time and temperature. |
| Product Loss During Work-up | - Extraction pH: During aqueous work-up, ensure the pH is appropriately adjusted to keep the amine product in the organic phase. - Solvent Choice: Use a suitable solvent for extraction that provides good solubility for the product and is easily removed. |
Problem 2: Difficulties in the Synthesis and Purification of 5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate 1)
This intermediate can be synthesized through a multi-step sequence, often culminating in a reductive amination step.
| Potential Cause | Troubleshooting Steps |
| Low Conversion in Reductive Amination | - Reducing Agent: Use a suitable reducing agent for the specific substrate. Sodium triacetoxyborohydride (B8407120) is often effective for reductive aminations. - pH Control: The pH of the reaction mixture is critical for imine formation. It should be mildly acidic (typically pH 4-6). - Reaction Temperature: Perform the reaction at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions. |
| Formation of Byproducts | - Dialkylation: The secondary amine of the benzazepine ring can potentially undergo further reaction. Control the stoichiometry of the reagents carefully. |
| Purification Challenges | - Column Chromatography: Due to the basic nature of the amine, it may streak on silica (B1680970) gel. Consider using a silica gel column pre-treated with a small amount of triethylamine (B128534) in the eluent. - Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system to improve purity. |
Problem 3: Low Yield or Impure Product in the Final Amide Coupling Step
The coupling of the two intermediates is a critical step in the synthesis.
| Potential Cause | Troubleshooting Steps |
| Inefficient Amide Bond Formation | - Coupling Reagent: Select an appropriate coupling reagent. Common choices include carbodiimides (e.g., EDC, DCC) with an additive like HOBt, or phosphonium/aminium reagents (e.g., HATU, HBTU) for more challenging couplings.[6][7] - Stoichiometry: Ensure the correct stoichiometry of the coupling reagents and base. An excess of the coupling agent and base is often used. - Reaction Temperature: Most coupling reactions are performed at room temperature, but some may benefit from gentle heating. Monitor for potential side reactions at higher temperatures. |
| Side Reactions of the Tertiary Amine | - The dimethylamino group on the benzazepine intermediate is a potential site for side reactions, although it is generally less nucleophilic than the primary aniline. The use of milder coupling conditions can help minimize this. |
| Racemization (if chiral centers are present) | - While Mozavaptan is not specified as chiral, related benzazepines can have chiral centers. If a chiral synthesis is being performed, the use of additives like HOBt can help suppress racemization during amide coupling.[6] |
| Difficult Purification | - Chromatography: Use an appropriate chromatographic method (e.g., reversed-phase HPLC or normal-phase column chromatography with a suitable solvent system) to separate the product from unreacted starting materials and coupling agent byproducts. - Washing: The crude product can be washed with dilute acid and base to remove unreacted starting materials and acidic/basic byproducts. |
Problem 4: Issues with the Formation of this compound
The final step is the conversion of the free base to the hydrochloride salt.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of HCl | - Titration: Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol (B130326), diethyl ether) and add it slowly to a solution of the Mozavaptan free base until precipitation is complete. Using a slight excess of HCl may be necessary. |
| Poor Crystallinity of the Salt | - Solvent System: The choice of solvent is crucial for obtaining a crystalline salt. A common technique is to dissolve the free base in a good solvent and then add a solution of HCl in a poor solvent to induce precipitation. - Trituration: If the salt initially forms as an oil, trituration with a non-polar solvent may induce crystallization. |
| Presence of Water | - The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.[8] For anhydrous salt forms, it is preferable to use a solution of HCl gas in an organic solvent.[8] |
Experimental Protocols
General Protocol for the Synthesis of N-(4-Aminophenyl)-2-methylbenzamide (Intermediate 2)
-
Step 1: Synthesis of N-(4-Nitrophenyl)-2-methylbenzamide:
-
To a solution of 4-nitroaniline (B120555) in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Slowly add a solution of 2-methylbenzoyl chloride in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, dilute base, and brine. Dry the organic layer and concentrate to obtain the crude nitro-intermediate. Purify by recrystallization or column chromatography.
-
-
Step 2: Reduction to N-(4-Aminophenyl)-2-methylbenzamide:
-
Dissolve the N-(4-nitrophenyl)-2-methylbenzamide in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired amine intermediate.
-
General Protocol for Amide Coupling and Salt Formation
-
Amide Coupling:
-
Dissolve N-(4-aminophenyl)-2-methylbenzamide (Intermediate 2) and a suitable coupling agent (e.g., HATU) in an aprotic solvent like DMF or dichloromethane.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
To this mixture, add a solution of 5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate 1).
-
Stir the reaction at room temperature until completion (monitor by HPLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the coupling byproducts and excess reagents.
-
Purify the crude Mozavaptan free base by column chromatography or preparative HPLC.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified Mozavaptan free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.
-
The this compound salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Data Presentation
Table 1: Purity and Yield of Mozavaptan Synthesis Steps (Illustrative)
| Step | Product | Typical Yield (%) | Typical Purity (by HPLC, %) |
| 1 | N-(4-Nitrophenyl)-2-methylbenzamide | 85 - 95 | > 98 |
| 2 | N-(4-Aminophenyl)-2-methylbenzamide | 90 - 98 | > 99 |
| 3 | Mozavaptan (free base) | 70 - 85 | > 97 |
| 4 | This compound | 90 - 98 | > 99.5 |
Note: These are illustrative values and actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Preventing hypernatremia in preclinical studies of Mozavaptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing hypernatremia during preclinical studies with Mozavaptan (OPC-31260).
Frequently Asked Questions (FAQs)
Q1: What is Mozavaptan and how does it work?
A1: Mozavaptan (also known as OPC-31260) is a selective vasopressin V2 receptor antagonist.[1][2] By blocking V2 receptors in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[1][3] This prevents the insertion of aquaporin-2 water channels into the cell membrane, leading to increased excretion of free water (aquaresis) and a more dilute urine.[1][3] This mechanism is useful for treating hyponatremia (low serum sodium) but can also lead to the adverse effect of hypernatremia (high serum sodium) if not carefully managed.
Q2: Why does Mozavaptan cause hypernatremia?
A2: Hypernatremia is a potential side effect of Mozavaptan due to its mechanism of action.[4] By promoting the excretion of free water without a proportional loss of electrolytes, the concentration of sodium in the blood can increase, leading to hypernatremia.[4] This is particularly a risk in subjects that do not have adequate access to water to compensate for the increased urine output or in cases of overdose.
Q3: What are the typical oral doses of Mozavaptan used in preclinical studies with rats?
A3: In preclinical studies with normal conscious rats, oral doses of Mozavaptan ranging from 1 to 30 mg/kg have been shown to produce a dose-dependent increase in urine flow and decrease in urine osmolality.[1][2] In a rat model of the syndrome of inappropriate antidiuretic hormone (SIADH), an oral dose of 5 mg/kg per day of Mozavaptan was effective in normalizing serum sodium levels.[3]
Q4: What are the clinical signs of hypernatremia in rodents?
A4: Researchers should be vigilant for the following clinical signs of hypernatremia in rodents, which primarily relate to central nervous system dysfunction:
-
Muscle irritability, twitching, and trembling
-
Tonic spasms
-
Lethargy and stupor
-
Apathy
-
Ataxia (impaired coordination)
-
Seizures
-
Coma in severe cases
Troubleshooting Guide
Issue: Rising Serum Sodium Levels
Table 1: Serum Sodium Monitoring and Action Thresholds in Rodents
| Serum Sodium Level (mmol/L) | Severity | Recommended Action |
| 145 - 155 | Normal Range | Continue routine monitoring as per protocol. |
| 156 - 165 | Mild Hypernatremia | Increase monitoring frequency to every 4-6 hours. Ensure ad libitum access to drinking water. Consider providing a more palatable hydration source (e.g., hydrogel). |
| 166 - 175 | Moderate Hypernatremia | Immediately notify the veterinary staff. Consider a temporary dose reduction or discontinuation of Mozavaptan. Initiate fluid therapy as directed by a veterinarian (see Table 2). |
| > 175 | Severe Hypernatremia | This is a critical situation requiring immediate veterinary intervention. Discontinue Mozavaptan administration. Aggressive fluid therapy is likely required. |
Note: Normal serum sodium ranges can vary slightly between rodent strains and institutions. Establish baseline values for your specific animal model.
Issue: Animal Exhibiting Clinical Signs of Dehydration or Neurological Impairment
-
Immediate Action:
-
Assess the animal's condition. If severe neurological signs such as seizures are present, seek immediate veterinary assistance.
-
Weigh the animal to assess the degree of dehydration.
-
Obtain a blood sample for immediate analysis of serum sodium and other electrolytes.
-
-
Fluid Replacement Therapy:
-
The primary goal is to gradually lower the serum sodium concentration to a safe level. Rapid correction of chronic hypernatremia can lead to cerebral edema.
-
The recommended rate of serum sodium reduction in chronic hypernatremia is no more than 0.5 mEq/L/hour.[5]
-
Fluid therapy should be prescribed and supervised by a veterinarian. The choice of fluid and rate of administration will depend on the severity of hypernatremia and the animal's hydration status.
-
Table 2: Fluid Therapy Options for Hypernatremia in Rodents
| Fluid Type | Rationale | Administration Route | Cautions |
| 5% Dextrose in Water (D5W) | Provides free water to correct the water deficit without adding electrolytes. | Intravenous (IV), Subcutaneous (SC), or Intraperitoneal (IP) | Monitor for hyperglycemia. Should not be used as the sole fluid for resuscitation in cases of hypovolemic shock. |
| 0.45% Sodium Chloride (Half-strength saline) | Provides some electrolytes while still being hypotonic to the hypernatremic patient. | IV, SC, or IP | |
| Isotonic Fluids (e.g., 0.9% NaCl, Lactated Ringer's Solution) | Used for initial resuscitation in cases of hypovolemic shock before addressing the free water deficit. | IV | Will not effectively lower serum sodium on its own. |
Experimental Protocols
Protocol 1: Serum Sodium Monitoring
-
Baseline Measurement: Collect a blood sample to determine baseline serum sodium levels before the first administration of Mozavaptan.
-
Acclimation: Allow animals to acclimate to any specialized caging (e.g., metabolic cages) and handling procedures.
-
Sampling Schedule:
-
Initial Dose-Finding Studies: Collect blood samples at 2, 4, 8, and 24 hours after the first dose.
-
Chronic Dosing Studies: After establishing a dose, monitor serum sodium at least once every 24-48 hours for the first week, and then weekly thereafter, provided the levels are stable. Increase monitoring frequency if any clinical signs of hypernatremia are observed or if the dose is escalated.
-
-
Sample Collection:
-
Collect approximately 100-200 µL of whole blood from a suitable site (e.g., saphenous vein, tail vein).
-
Use a blood gas and electrolyte analyzer for rapid and accurate determination of serum sodium levels.
-
Protocol 2: Oral Formulation of Mozavaptan (Suspension)
Mozavaptan is poorly soluble in water. A common approach for preclinical oral administration is to prepare a suspension.
-
Vehicle Preparation: A common vehicle for oral suspensions in rodents is 0.5% w/v methylcellulose (B11928114) with 0.1% w/v Polysorbate 80 (Tween® 80) in purified water.[6]
-
Mozavaptan Suspension:
-
Weigh the required amount of Mozavaptan powder based on the desired concentration and dosing volume.
-
Create a paste by adding a small amount of the vehicle to the Mozavaptan powder and triturating until a uniform consistency is achieved.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
-
-
Administration: Administer the suspension via oral gavage at a consistent volume (e.g., 5-10 mL/kg for rats).
Visualizations
Caption: Mechanism of action of Mozavaptan at the V2 receptor.
Caption: Experimental workflow for monitoring and managing hypernatremia.
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of non-peptide ADH antagonist OPC-31260 in SIADH rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Changes in Plasma Osmolality with Mozavaptan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mozavaptan (B1181) in their experiments. The content is designed to help interpret unexpected changes in plasma osmolality and provide standardized protocols for relevant assays.
Troubleshooting Guide: Unexpected Plasma Osmolality Readings
Q1: We administered Mozavaptan to our animal models and observed a smaller than expected increase in plasma osmolality. What are the potential causes?
A1: A blunted or absent response to Mozavaptan can stem from several factors, ranging from experimental variables to underlying physiological conditions. Here's a troubleshooting workflow to consider:
-
Experimental Workflow for Investigating Suboptimal Response:
Caption: Troubleshooting workflow for a suboptimal response to Mozavaptan.
-
Potential Causes and Solutions:
-
Inaccurate Dosing or Administration: Verify the calculated dose, the concentration of the dosing solution, and the administration technique (e.g., oral gavage, intravenous injection). Ensure complete delivery of the intended dose.
-
Pharmacokinetic Issues: Drug metabolism can vary. Consider potential drug-drug interactions, especially with compounds that inhibit or induce CYP3A4 enzymes, which are involved in the metabolism of some vaptans.[1][2][3][4] Concurrent administration of CYP3A4 inhibitors can increase Mozavaptan levels, while inducers can decrease them.[5]
-
Low Baseline Vasopressin Levels: Mozavaptan acts by blocking the vasopressin V2 receptor. If baseline vasopressin (also known as antidiuretic hormone or ADH) levels are already low, the effect of the antagonist will be minimal.
-
Impaired Renal Function: The aquaretic effect of Mozavaptan depends on normal kidney function. Assess renal function markers to rule out underlying renal impairment that could blunt the response.[6]
-
"Reset Osmostat" Syndrome: In this condition, the threshold for vasopressin release is set at a lower plasma osmolality.[7][8][9][10] The body defends this lower set point, and while a vasopressin antagonist might cause a transient increase in water excretion, the homeostatic mechanisms will counteract a significant rise in plasma osmolality.[7][10]
-
Q2: Our experimental subject shows an excessive increase in plasma osmolality and signs of dehydration after Mozavaptan administration. How should we manage this?
A2: An exaggerated response to Mozavaptan can lead to hypernatremia and dehydration. Immediate steps should be taken to ensure the subject's well-being.
-
Logical Steps for Managing Overcorrection:
Caption: Management workflow for an excessive response to Mozavaptan.
-
Key Considerations:
-
Dose Reduction: The administered dose may be too high for the individual subject. A dose-response study is recommended to determine the optimal dose.
-
Fluid Access: Ensure unrestricted access to drinking water. Thirst is a common side effect of vaptans and a natural compensatory mechanism.[7]
-
Monitoring: Closely monitor plasma sodium and osmolality to prevent overly rapid correction of hyponatremia, which can have severe neurological consequences.[3][11]
-
Underlying Conditions: Conditions like heart failure or liver cirrhosis can alter the pharmacokinetic and pharmacodynamic response to vaptans, potentially leading to a more pronounced effect.[10][12][13][14]
-
Q3: We are not observing the expected decrease in urine osmolality after Mozavaptan treatment. What could be the reason?
A3: A lack of change in urine osmolality suggests that Mozavaptan is not effectively antagonizing the vasopressin V2 receptors in the renal collecting ducts.
-
Possible Explanations:
-
Insufficient Drug Levels: This could be due to incorrect dosing, poor absorption, or rapid metabolism (see Q1).
-
Extremely High Vasopressin Levels: In some pathological states, such as certain tumors that cause Syndrome of Inappropriate Antidiuretic Hormone (SIADH), vasopressin levels can be exceedingly high.[15] These high levels may outcompete Mozavaptan at the V2 receptor, leading to a diminished or absent response.[16][17][18]
-
V2 Receptor Insensitivity: While rare, mutations or alterations in the V2 receptor could potentially lead to reduced binding affinity for Mozavaptan.
-
Frequently Asked Questions (FAQs)
Q4: What is the expected time course for changes in plasma and urine osmolality after Mozavaptan administration?
A4: The onset of action for vaptans is generally within a few hours. You can expect to see an increase in urine output (aquaresis) and a decrease in urine osmolality shortly after administration. The peak effect on plasma osmolality and serum sodium may be observed within 24 to 48 hours. The duration of action will depend on the dose and the specific pharmacokinetics of Mozavaptan. In clinical studies with other vaptans, changes in serum sodium were significant within the first 24 hours and were sustained with continued dosing.[17][19]
Q5: How does Mozavaptan affect free water clearance?
A5: Mozavaptan is an aquaretic, meaning it promotes the excretion of solute-free water.[9] By blocking the V2 receptor, it prevents the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. This leads to a significant increase in free water clearance.[20][21][22][23]
Q6: Are there any known drug interactions that can cause unexpected plasma osmolality changes with Mozavaptan?
A6: Yes, drugs that affect the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, can alter the metabolism of Mozavaptan.[5]
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir) can increase plasma concentrations of Mozavaptan, potentially leading to an exaggerated pharmacodynamic effect and a risk of overly rapid correction of hyponatremia.[4][5]
-
CYP3A4 Inducers (e.g., rifampin, phenytoin) can decrease plasma concentrations of Mozavaptan, potentially reducing its efficacy.[4][5]
Data Presentation
The following tables summarize quantitative data from clinical trials of Mozavaptan and other vasopressin V2 receptor antagonists. Note that data from other vaptans are included to provide a broader context of expected effects.
Table 1: Effect of Mozavaptan on Serum Sodium in Patients with Ectopic ADH Syndrome
| Time Point | Mean Serum Sodium (mEq/L) ± SD |
| Baseline | 122.8 ± 6.7 |
| Day 7 | 133.3 ± 8.3 |
| Data from a study of 16 patients treated with Mozavaptan.[15] |
Table 2: Dose-Response of Satavaptan on Serum Sodium in Patients with Hyponatremia
| Treatment Group | Response Rate* (%) | Median Time to Response (days) |
| Placebo | 26.8 | >4 |
| Satavaptan 25 mg/day | 48.6 | 3.30 |
| Satavaptan 50 mg/day | 61.0 | 2.79 |
| *Response defined as serum sodium ≥ 135 mmol/L or an increase of ≥ 5 mmol/L from baseline.[24] |
Table 3: Time Course of Serum Sodium Change with Vaptans in Hyponatremia (Meta-analysis)
| Time Point | Net Increase in Serum Sodium vs. Placebo (mEq/L) (95% CI) |
| Day 1 | 3.3 (2.7, 3.8) |
| Day 2 | 4.2 (3.6, 4.8) |
| Day 3 | 4.4 (3.5, 5.3) |
| Day 4 | 4.9 (4.1, 5.8) |
| Data from a meta-analysis of 11 trials of vasopressin receptor antagonists.[17] |
Table 4: Effect of Tolvaptan (B1682983) on Urine and Plasma Osmolality in ADPKD Patients
| Parameter | Placebo Group (Change from Baseline) | Tolvaptan Group (Change from Baseline) |
| Urine Osmolality (mOsm/kg) | - | Consistently reduced by 200-300 |
| Plasma Osmolality (mOsm/kg) | No significant change | Significant increase |
| Data from the TEMPO 3:4 trial.[25][26] |
Experimental Protocols
Protocol 1: Measurement of Plasma and Urine Osmolality by Freezing Point Depression
This protocol outlines the standard procedure for determining osmolality.
-
Sample Collection and Handling:
-
Collect blood in a heparinized tube.
-
Centrifuge to separate plasma.
-
Collect a clean-catch urine sample.
-
Analyze fresh samples whenever possible. If storage is necessary, store at 2-8°C for up to 48 hours or freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
-
Instrumentation and Calibration:
-
Use a freezing point depression osmometer.
-
Calibrate the instrument daily using standard solutions of known osmolality according to the manufacturer's instructions.
-
-
Measurement:
-
Allow samples and standards to reach room temperature.
-
Pipette the required volume of the sample into a sample tube.
-
Place the tube in the osmometer.
-
Initiate the measurement cycle. The instrument will supercool the sample, induce freezing, and measure the freezing point depression.
-
The result is typically displayed in mOsm/kg H₂O.
-
-
Quality Control:
-
Run quality control samples with known osmolality at the beginning and end of each batch of samples.
-
Protocol 2: Measurement of Vasopressin (ADH) by ELISA
This is a general protocol for a competitive ELISA. Refer to the specific kit manufacturer's instructions for detailed procedures.
-
Sample Preparation:
-
Collect blood in an EDTA tube on ice.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Some kits may require an extraction step to concentrate the vasopressin.
-
-
Assay Procedure:
-
Prepare standards and samples at the required dilutions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated vasopressin and incubate. During this step, the sample/standard vasopressin and the enzyme-conjugated vasopressin compete for binding to the primary antibody.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of vasopressin in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of vasopressin in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Vasopressin V2 Receptor Signaling Pathway
Caption: The vasopressin V2 receptor signaling pathway and the inhibitory action of Mozavaptan.
Experimental Workflow for Assessing Aquaporin-2 Translocation
Caption: Workflow for visualizing the effect of Mozavaptan on aquaporin-2 translocation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Vaptans and Hyponatremia in Critical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 8. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mozavaptan [drugcentral.org]
- 10. The use of vaptan in hyponatremic patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Vaptans on Clinical Outcomes in Cirrhosis Patients: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The treatment of vasopressin V2-receptor antagonists in cirrhosis patients with ascites: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urine Osmolality Is a Potential Marker of Longer-Term Efficacy of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Vaptans: A new option in the management of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, pharmacodynamics, and safety of tolvaptan, a nonpeptide AVP antagonist, during ascending single-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Osmotic thresholds for AVP release with the use of plasma and urine AVP and free water clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the effects of tolvaptan and furosemide on renal water and sodium excretion in patients with heart failure and advanced chronic kidney disease: a subanalysis of the K-STAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mozavaptan Hydrochloride and Tolvaptan in Preclinical Hyponatremia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two vasopressin V2 receptor antagonists, Mozavaptan Hydrochloride and Tolvaptan, in preclinical models of hyponatremia. The following sections detail their mechanism of action, comparative receptor binding affinities, and efficacy in animal models, supported by experimental data and protocols.
Mechanism of Action: Selective Vasopressin V2 Receptor Antagonism
Both Mozavaptan and Tolvaptan are selective antagonists of the arginine vasopressin receptor 2 (V2R). By blocking V2 receptors in the renal collecting ducts, these compounds inhibit the action of vasopressin. This prevents the insertion of aquaporin-2 water channels into the luminal membrane, leading to a decrease in water reabsorption and an increase in free water excretion (aquaresis). This aquaretic effect raises serum sodium concentrations, addressing the dilutional nature of hyponatremia.
Receptor Binding Affinity
While both drugs are selective for the V2 receptor, studies have indicated differences in their binding affinities. One study found that Tolvaptan demonstrated a higher affinity and stronger binding to the human V2 receptor compared to Mozavaptan, which may suggest potentially higher pharmacological effects.[1] Another study reported that in rats, Mozavaptan (OPC-31260) is approximately 100 times more selective for V2 receptors over V1 receptors.
| Compound | Receptor | Binding Affinity (IC50/Ki) | Selectivity (V1a/V2) |
| Mozavaptan (OPC-31260) | Rat V2 Receptor | IC50: 14 nM | ~85-100 fold |
| Rat V1 Receptor | IC50: 1.2 µM | ||
| Tolvaptan (OPC-41061) | Human V2 Receptor | Ki: 0.43 ± 0.06 nM | 29 fold |
| Human V1a Receptor | Ki: 12.3 ± 0.8 nM | ||
| Rat V2 Receptor | Ki: 1.33 ± 0.30 nM | 244 fold | |
| Rat V1a Receptor | Ki: 325 ± 41 nM |
Efficacy in Hyponatremia Animal Models
Direct head-to-head comparative studies in animal models of hyponatremia are limited. However, individual studies on each compound in similar rat models of Syndrome of Inappropriate Antidiuretic Hormone (SIADH)-induced hyponatremia provide valuable insights into their relative efficacy.
This compound (OPC-31260) in SIADH Rat Model
In a study using a rat model of SIADH induced by continuous infusion of dDAVP (a synthetic vasopressin analog) and a liquid diet, oral administration of Mozavaptan at 5 mg/kg per day effectively normalized hyponatremia.
Key Findings:
-
Serum sodium levels promptly increased from approximately 119 mEq/L to 134 mEq/L within half a day of the first dose.
-
Serum osmolality increased from around 249 mOsm/kg H2O to 282 mOsm/kg H2O in the same timeframe.
-
The treatment caused a marked increase in urine volume and a decrease in urine osmolality, demonstrating a significant aquaretic effect.
-
Upon cessation of Mozavaptan treatment, serum sodium and osmolality levels decreased again, confirming the drug's effect.
| Parameter | Vehicle Control | Mozavaptan (5 mg/kg/day) |
| Baseline Serum Sodium (mEq/L) | ~119 | ~119 |
| Serum Sodium after 12h (mEq/L) | No significant change | ~134 |
| Baseline Serum Osmolality (mOsm/kg H2O) | ~249 | ~249 |
| Serum Osmolality after 12h (mOsm/kg H2O) | No significant change | ~282 |
| Urine Volume | - | Markedly Increased |
| Urine Osmolality | - | Markedly Decreased |
Tolvaptan (OPC-41061) in Acute and Chronic Hyponatremia Rat Models
Tolvaptan has been evaluated in both acute and chronic rat models of hyponatremia.
Acute Hyponatremia Model: In a model of rapidly progressive, severe hyponatremia, repeated oral administration of Tolvaptan (1, 3, and 10 mg/kg) produced a dose-dependent aquaresis.[2]
Key Findings:
-
Tolvaptan treatment resulted in a gradual increase in plasma sodium concentration.[2]
-
Mortality was significantly reduced in a dose-dependent manner, with no deaths observed at the higher doses.[2]
-
Four hours after the first oral administration, mean plasma sodium concentrations increased by 0.5, 2.0, and 12.9 mEq/L for the 1, 3, and 10 mg/kg doses, respectively.
| Dose | Change in Plasma Sodium (4h post-dose) | Mortality Rate |
| Vehicle | - | 47% |
| 1 mg/kg | +0.5 mEq/L | Reduced |
| 3 mg/kg | +2.0 mEq/L | Reduced |
| 10 mg/kg | +12.9 mEq/L | 0% |
Chronic Hyponatremia Model: In a model of stable, severe hyponatremia, dose titrations of Tolvaptan (0.25 to 8 mg/kg) effectively increased plasma sodium to normal levels without causing neurological symptoms.[2]
Key Findings:
-
Tolvaptan improved organ water content, addressing the underlying water retention.
-
The effective dose in the chronic model (starting at 0.25 mg/kg) was lower than in the acute model.[2]
Experimental Protocols
Mozavaptan (OPC-31260) SIADH Rat Model
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of SIADH: Continuous subcutaneous infusion of dDAVP (1-deamino-8-D-arginine vasopressin) at a rate of 5 ng/hr using an osmotic minipump.
-
Diet: A liquid diet of 40 ml/day was provided to ensure consistent water intake.
-
Hyponatremia Development: Serum sodium levels and osmolality were allowed to decrease and stabilize over 48 hours.
-
Treatment: On day 7, rats were administered Mozavaptan (OPC-31260) orally at a dose of 5 mg/kg per day.
-
Measurements: Serum sodium, serum osmolality, urine volume, and urine osmolality were measured at regular intervals.
Tolvaptan Acute Hyponatremia Rat Model
Protocol Details:
-
Animal Model: Rats.[2]
-
Induction of Acute Hyponatremia: Continuous subcutaneous infusion of dDAVP at a rate of 10 ng/h combined with forced water-loading (additional 10% of initial body weight per day).[2]
-
Treatment: Repeated oral administrations of Tolvaptan at doses of 1, 3, and 10 mg/kg.[2]
-
Measurements: Plasma sodium concentration was measured 4 hours after the first administration and at subsequent time points. Mortality was monitored over a 6-day period.[2]
Conclusion
Both this compound and Tolvaptan have demonstrated significant efficacy in correcting hyponatremia in preclinical rat models by promoting aquaresis through selective V2 receptor antagonism. While Tolvaptan appears to have a higher binding affinity for the human V2 receptor, both compounds effectively increase serum sodium levels and resolve the underlying water retention in these models.
The available data suggests that Tolvaptan has been studied in a wider range of doses and in both acute and chronic models, providing a more detailed dose-response relationship for its effects on serum sodium and mortality. Mozavaptan has shown robust efficacy in a model that closely mimics SIADH.
The choice between these two compounds for further research and development may depend on specific factors such as the desired pharmacokinetic profile, the specific etiology of hyponatremia being targeted, and further head-to-head comparative studies to elucidate any subtle but clinically relevant differences in their efficacy and safety profiles.
References
A Comparative Analysis of V2 Receptor Selectivity: Mozavaptan vs. Lixivaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of two non-peptide vasopressin V2 receptor antagonists, Mozavaptan and Lixivaptan. The information presented is curated for professionals in the field of drug discovery and development, offering a data-centric examination of their performance based on available experimental evidence.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of Mozavaptan and Lixivaptan for the vasopressin V2 receptor (V2R) over other vasopressin receptor subtypes, primarily the V1a receptor (V1aR), is a critical determinant of their pharmacological profile. The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) for both compounds.
Table 1: Vasopressin Receptor Binding Affinity (Ki)
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | V1a/V2 Selectivity Ratio |
| Lixivaptan | >1000 | 2.3[1][2] | >435-fold |
| Mozavaptan | Data not available | Data not available | Data not available |
Note: A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated as Ki(V1a) / Ki(V2).
Table 2: Vasopressin Receptor Functional Potency (IC50)
| Compound | V1a Receptor IC50 (µM) | V2 Receptor IC50 (nM) | V1a/V2 Selectivity Ratio |
| Mozavaptan | 1.2[3][4] | 14[3][4] | ~85-fold |
| Lixivaptan | Data not available | Data not available | Data not available |
Note: A lower IC50 value indicates greater potency in inhibiting receptor function. The selectivity ratio is calculated as IC50(V1a) / IC50(V2).
Based on the available data, Lixivaptan demonstrates a significantly higher selectivity for the V2 receptor over the V1a receptor compared to Mozavaptan.
V2 Receptor Signaling Pathway and Antagonist Mechanism of Action
The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand arginine vasopressin (AVP), activates the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells in the kidney. This increases water reabsorption from the urine.[5] Mozavaptan and Lixivaptan act as competitive antagonists at the V2 receptor, blocking the binding of AVP and thereby inhibiting this signaling pathway, which results in aquaresis (the excretion of free water).
Caption: V2 Receptor signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
The determination of binding affinities (Ki) and functional potencies (IC50) of vasopressin receptor antagonists relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
References
Validating the Aquaretic Effect of Mozavaptan Hydrochloride In Vivo: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo aquaretic properties of Mozavaptan Hydrochloride is crucial for its potential therapeutic applications in conditions characterized by fluid retention, such as hyponatremia and heart failure. This guide provides a comparative analysis of Mozavaptan's performance against other vasopressin V2 receptor antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of Aquaretic Effects
This compound, a selective vasopressin V2 receptor antagonist, induces aquaresis—the excretion of free water without a significant loss of electrolytes. This effect is achieved by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts. The following table summarizes the in vivo aquaretic effects of Mozavaptan and its alternatives in rat models, providing a quantitative comparison of their potency.
| Compound | Animal Model | Dose | Route of Administration | Change in Urine Volume | Change in Urine Osmolality | Reference |
| Mozavaptan (OPC-31260) | Conscious, normally hydrated rats | 1 - 30 mg/kg | Oral | Dose-dependent increase | Dose-dependent decrease | [1][2] |
| Water-deprived rats | 100 mg/kg | Oral | Marked increase | Decreased to ~202 mOsm/kg H2O | [1] | |
| Tolvaptan | Rats with induced hyponatremia | 1, 3, 10 mg/kg | Oral | Dose-dependent increase | Dose-dependent decrease | [3][4][5] |
| Conscious, pacing-induced heart failure model dogs | 0.3, 1, 3, 10 mg/kg | Oral | Dose-dependent increase | Dose-dependent decrease | [2] | |
| Conivaptan (B1669423) | Dehydrated conscious rats | Not specified | Oral | Increased | Reduced | [6] |
| Rats with SIADH | 0.1, 1 mg/kg | Intravenous | Not specified | Not specified | [7] | |
| Lixivaptan | PCK rats (Polycystic Kidney Disease model) | 0.5% in chow (low dose) | Oral | ~3-fold increase in 24-h urine output | Not specified | [8][9][10][11] |
| Satavaptan (SR121463) | Normally hydrated conscious rats | 0.03 - 10 mg/kg | Oral | Dose-dependent increase | Dose-dependent decrease | |
| Normally hydrated conscious rats | 0.003 - 0.3 mg/kg | Intravenous | Dose-dependent increase | Dose-dependent decrease |
Experimental Protocols
A standardized in vivo protocol is essential for the valid assessment of a compound's aquaretic effect. Below is a detailed methodology for a typical study in a rat model.
In Vivo Aquaretic Effect Assessment in a Conscious Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
2. Experimental Groups:
-
Vehicle control group (e.g., 0.5% carboxymethyl cellulose (B213188) solution).
-
This compound treated groups (multiple dose levels).
-
Comparative drug treated groups (e.g., Tolvaptan, at relevant doses).
3. Experimental Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Hydration/Dehydration (optional):
-
For a water-loaded model, animals receive a water load (e.g., 25 mL/kg) by oral gavage 1 hour before drug administration.
-
For a dehydrated model, water is withdrawn for a specified period (e.g., 24 hours) before the experiment.
-
-
Drug Administration: The test compound or vehicle is administered orally (by gavage) or intravenously.
-
Metabolic Cages: Immediately after administration, rats are placed individually in metabolic cages designed for the separate collection of urine and feces.
-
Urine Collection and Measurement: Urine is collected at predetermined intervals (e.g., every hour for the first 6 hours, and then at 12 and 24 hours). The total volume of urine for each collection period is recorded.
-
Urine Analysis:
-
Osmolality: Measured using an osmometer.
-
Electrolytes: Sodium (Na+), potassium (K+), and chloride (Cl-) concentrations are measured using an electrolyte analyzer to confirm a true aquaretic effect (minimal electrolyte loss).
-
-
Blood Sampling (optional): Blood samples can be collected at the end of the experiment to measure plasma osmolality and electrolyte concentrations.
-
Data Analysis: The data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved in validating the aquaretic effect of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Vasopressin V2 Receptor Signaling and Mozavaptan's Mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Supplementary Material for: Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - Karger Publishers - Figshare [karger.figshare.com]
Mozavaptan's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with V1a and V1b Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mozavaptan's binding affinity for the V2 vasopressin receptor relative to its cross-reactivity with V1a and V1b subtypes. The following sections present quantitative data, experimental methodologies, and an overview of the relevant signaling pathways to offer a comprehensive understanding of Mozavaptan's selectivity.
Comparative Binding Affinity of Mozavaptan
Mozavaptan is a nonpeptide vasopressin receptor antagonist known for its high affinity and selectivity for the V2 receptor.[1][2] Experimental data consistently demonstrates a significantly lower affinity for the V1 receptor subtype, indicating its targeted pharmacological action.[3][4][5]
The following table summarizes the inhibitory concentration (IC50) values of Mozavaptan for the V1 and V2 vasopressin receptors. A lower IC50 value corresponds to a higher binding affinity.
| Receptor Subtype | Mozavaptan IC50 | Selectivity Ratio (V1/V2) |
| V1 | 1.2 µM (1200 nM)[1][4][5] | ~85-fold[2][4][5][6] |
| V2 | 14 nM[1][4][5] |
Note: The available literature primarily reports the IC50 for the general V1 receptor, without consistently differentiating between the V1a and V1b subtypes for Mozavaptan. The V1 receptor data is often derived from rat liver plasma membranes, which are rich in V1a receptors.[4]
This significant difference in binding affinity underscores Mozavaptan's classification as a selective V2 receptor antagonist.[5][7][8] This selectivity is crucial for its therapeutic effect in promoting aquaresis—the excretion of free water without significant electrolyte loss—which is beneficial in treating conditions like hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[9][10][11]
Experimental Protocols
The binding affinity of Mozavaptan to vasopressin receptors is typically determined through competitive binding assays. The following is a generalized protocol based on standard methodologies described in the literature.
Objective: To determine the concentration of Mozavaptan required to inhibit 50% of the binding of a radiolabeled vasopressin analog to V1 and V2 receptors in tissue preparations.
Materials:
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
Tissue Preparation:
-
V1 Receptors: Plasma membranes isolated from rat liver.
-
V2 Receptors: Plasma membranes isolated from rat kidney.
-
-
Test Compound: Mozavaptan (OPC-31260) at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize fresh rat liver and kidney tissues in a cold buffer and centrifuge to isolate the plasma membrane fraction. Resuspend the membrane pellets in the assay buffer.
-
Competitive Binding Assay:
-
In assay tubes, combine the prepared membrane suspension (either liver for V1 or kidney for V2), a fixed concentration of [3H]-AVP, and varying concentrations of Mozavaptan.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled AVP.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove any unbound [3H]-AVP.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Mozavaptan concentration.
-
Determine the IC50 value, which is the concentration of Mozavaptan that displaces 50% of the specifically bound [3H]-AVP, using non-linear regression analysis.
-
Vasopressin Receptor Signaling Pathways
The distinct downstream effects of vasopressin receptor activation are dictated by the different signaling pathways they initiate. Mozavaptan's selective antagonism of the V2 receptor specifically blocks the cAMP-mediated pathway, leading to its aquaretic effect.
-
V1a and V1b Receptors: These receptors couple to Gq/11 proteins.[6] Upon activation by vasopressin, this G protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7] This pathway is primarily involved in vasoconstriction, glycogenolysis, and ACTH release.[7][12]
-
V2 Receptor: This receptor is coupled to the Gs protein.[7] Activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[7][10] In the kidney's collecting duct cells, cAMP activates protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[7][10][11] This increases water reabsorption from the urine.
Conclusion
The experimental data clearly demonstrates that Mozavaptan is a potent and selective vasopressin V2 receptor antagonist. Its binding affinity for the V2 receptor is approximately 85 times higher than for the V1 receptor. This selectivity ensures that its therapeutic action is primarily directed at the V2 receptor-mediated pathway in the renal collecting ducts, leading to effective aquaresis with minimal off-target effects associated with V1a and V1b receptor antagonism. This pharmacological profile makes Mozavaptan a targeted therapy for managing dilutional hyponatremia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Vasopressin receptor antagonists: the vaptans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mozavaptan - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaptans in Euvolemic Hyponatremia: A Comparative Analysis for Researchers
A detailed examination of vasopressin receptor antagonists, their mechanisms, clinical efficacy, and safety profiles based on key clinical trial data.
Euvolemic hyponatremia, a common electrolyte disorder often caused by the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion, presents a significant clinical challenge. The advent of vaptans, a class of nonpeptide vasopressin receptor antagonists, has marked a pivotal shift in managing this condition. By promoting aquaresis—the excretion of solute-free water—these agents directly target the underlying pathophysiology of water retention. This guide offers a comparative analysis of the principal vaptans—Tolvaptan (B1682983), Conivaptan (B1669423), Lixivaptan (B1674903), and Satavaptan (B1662539)—focusing on their performance in treating euvolemic hyponatremia, supported by data from key clinical trials.
Mechanism of Action: Targeting the V2 Receptor
Vaptans exert their therapeutic effect by competitively blocking vasopressin (also known as antidiuretic hormone, ADH) from binding to its receptors in the renal collecting ducts. The primary target for treating hyponatremia is the V2 receptor. Activation of the V2 receptor by vasopressin initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to increased water reabsorption. By antagonizing the V2 receptor, vaptans prevent this process, leading to a decrease in water reabsorption and an increase in solute-free water excretion, which in turn raises serum sodium concentration.[1][2]
Some vaptans, like Conivaptan, are non-selective and also block the V1a receptor, which can lead to vasodilation.[3] Others, such as Tolvaptan, Lixivaptan, and Satavaptan, are selective for the V2 receptor.[4]
Comparative Efficacy of Vaptans
The efficacy of vaptans is primarily assessed by their ability to increase serum sodium concentrations. Large-scale clinical trials have demonstrated the superiority of vaptans over placebo or fluid restriction.
Table 1: Efficacy of Vaptans in Euvolemic Hyponatremia from Key Clinical Trials
| Vaptan (Trial) | Dosage | Primary Efficacy Endpoint | Result (Vaptan vs. Control) | p-value | Citation(s) |
| Tolvaptan (SALT-1 & SALT-2) | 15-60 mg/day (oral) | Average daily AUC for change in serum sodium from baseline to Day 4 | 4.0 mEq/L vs. 0.4 mEq/L | <0.0001 | [3][5] |
| Average daily AUC for change in serum sodium from baseline to Day 30 | 6.2 mEq/L vs. 1.8 mEq/L | <0.0001 | [3][5] | ||
| Conivaptan (Pivotal IV Trial) | 40-80 mg/day (IV) | Change in serum sodium from baseline (AUC) over 4 days | Significantly greater increase than placebo | <0.001 | [6][7] |
| Conivaptan (Oral Trial) | 40-80 mg/day (oral) | Change in serum sodium from baseline (AUC) over 5 days | 6.4-8.2 mEq/L vs. 3.4 mEq/L | 0.002 | [8] |
| Satavaptan (DILIPO) | 25-50 mg/day (oral) | Response rate (SNa ≥135 or ≥5 mEq/L increase) at Day 4 | 48.6-61.0% vs. 26.8% | 0.0599 - 0.0035 | [9][10] |
| Lixivaptan (LIBRA & HARMONY) | 50-100 mg/day (oral) | Change in serum sodium at Day 7 | Statistically significant increase vs. placebo | N/A | [11] |
Note: AUC = Area Under the Curve; SNa = Serum Sodium. Direct head-to-head trial data is limited; comparisons are based on individual placebo-controlled trials.
A meta-analysis of five studies focusing on SIADH showed that vaptans, as a class, led to a significantly greater increase in serum sodium concentration compared to control (placebo or fluid restriction), with a weighted mean difference of 4.77 mmol/L at days 4-5.[1][2] A small, prospective randomized study comparing single-dose intravenous conivaptan to oral tolvaptan in postoperative patients suggested that conivaptan resulted in a faster correction of sodium within the first 24 hours.[12]
Safety and Tolerability Profile
The safety profile of vaptans is a critical consideration in their clinical use, with the primary concern being an overly rapid correction of serum sodium, which can lead to osmotic demyelination syndrome (ODS).
Table 2: Key Safety Findings for Vaptans in Euvolemic Hyponatremia
| Vaptan | Common Adverse Events | Rate of Overly Rapid Correction (>12 mEq/L/24h) | Other Notable Safety Information | Citation(s) |
| Tolvaptan | Thirst, dry mouth, polyuria, pollakiuria | Low, but a recognized risk requiring monitoring. | Risk of serious liver injury with chronic use in ADPKD patients. Initiation should be in a hospital setting. | [3][13][14] |
| Conivaptan | Infusion site reactions, thirst, headache, postural hypotension | Low, but protocols often mandate cessation if correction exceeds 12 mEq/L in 24h. | IV administration only. Potent inhibitor of CYP3A4, leading to significant drug interactions. | [6][8] |
| Satavaptan | Thirst | Higher rates of rapid correction reported with 50 mg/day dose. | Development was halted in some regions due to safety concerns, including liver injury in long-term studies. | [9][15] |
| Lixivaptan | Thirst, dry mouth | Data from clinical trials suggest a risk that requires monitoring. | Has been investigated as an alternative to tolvaptan with a potentially better liver safety profile. | [11][16] |
A meta-analysis specifically evaluating vaptans in SIADH found a pooled incidence of overcorrection of 13.1% in the vaptan group versus 3.3% in the control group.[1][2] Despite this increased risk, no cases of ODS were reported in the analyzed trials.[1][2] For tolvaptan, studies have explored lower starting doses (e.g., 7.5 mg) to mitigate the risk of overcorrection, with one meta-analysis showing a mean 24-hour sodium increase of 7.2 mmol/L with sub-15 mg initial doses.[17]
Experimental Protocols: A Methodological Overview
The robust clinical data supporting the use of vaptans are derived from well-designed, randomized, double-blind, placebo-controlled trials. Below is a generalized workflow and key methodological aspects from pivotal trials like the SALT studies for tolvaptan.
Key Methodological Components from the Tolvaptan SALT-1 and SALT-2 Trials:[3][18][19]
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with euvolemic or hypervolemic hyponatremia, defined as a serum sodium concentration <135 mEq/L. Etiologies included SIADH, heart failure, and cirrhosis.
-
Exclusion Criteria: Hypovolemic hyponatremia, acute or symptomatic hyponatremia requiring urgent correction with hypertonic saline.
-
-
Intervention:
-
Patients were randomized to receive either oral tolvaptan or a matching placebo once daily for 30 days.
-
The initial dose of tolvaptan was 15 mg/day.
-
Dose titration to 30 mg and then 60 mg was permitted based on serum sodium levels and response.
-
Fluid restriction was discouraged, particularly in the first 24 hours of treatment, to avoid overly rapid correction.[3]
-
-
Endpoints:
-
Primary Endpoint: The change in the average daily area under the curve (AUC) for the serum sodium concentration from baseline to Day 4 and from baseline to Day 30.
-
Secondary Endpoints: Included the time to normalization of serum sodium, change in serum sodium at specific time points (e.g., 8 hours), and assessment of symptoms.
-
-
Monitoring: Serum sodium was monitored frequently, especially during initiation and dose titration (e.g., at baseline, 8 hours post-dose, and on Days 2, 3, 4, 11, 18, 25, and 30). A follow-up assessment was conducted 7 days after treatment discontinuation to observe the effects of withdrawal.
Conclusion
Vaptans have proven to be an effective, targeted therapy for euvolemic hyponatremia by promoting aquaresis and raising serum sodium levels. Tolvaptan, the most extensively studied oral agent, demonstrates consistent efficacy, as established in the landmark SALT trials. Intravenous conivaptan offers a rapid onset of action for hospitalized patients but carries a higher risk of drug interactions. While lixivaptan and satavaptan have also shown efficacy, their clinical availability and long-term safety profiles are less established.
The primary challenge in utilizing vaptans is the risk of overly rapid sodium correction. This necessitates careful patient selection, initiation of therapy in a hospital setting where frequent monitoring is possible, and cautious dose titration. For researchers and drug development professionals, future investigations should focus on direct head-to-head comparisons, establishing optimal dosing strategies to maximize efficacy while minimizing safety risks, and evaluating the impact of these agents on long-term clinical outcomes beyond serum sodium normalization.
References
- 1. Safety and Efficacy of Vaptans in the Treatment of Hyponatremia from Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]
- 4. Efficacy and Safety of Vasopressin Receptor Antagonists for Euvolemic or Hypervolemic Hyponatremia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tolvaptan in the Management of Acute Euvolemic Hyponatremia After Transsphenoidal Surgery: A Retrospective Single-Center Analysis [frontiersin.org]
- 11. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of vaptans for correction of postoperative hyponatremia: A comparison between single intravenous bolus conivaptan vs oral tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meddatax.com [meddatax.com]
- 14. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
Head-to-head comparison of Mozavaptan and Conivaptan in preclinical models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two distinct vasopressin receptor antagonists.
This guide provides an objective comparison of Mozavaptan and Conivaptan, two non-peptide vasopressin receptor antagonists, based on available preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from various preclinical models to offer a comparative overview of their receptor affinity, pharmacodynamics, and efficacy.
Introduction to Mozavaptan and Conivaptan
Mozavaptan and Conivaptan are both antagonists of the arginine vasopressin (AVP) receptors, but they exhibit different selectivity profiles. AVP plays a crucial role in regulating water and electrolyte balance through its interaction with V1a, V1b, and V2 receptors.[1] Mozavaptan is a selective V2 receptor antagonist, primarily targeting the kidneys to induce aquaresis (electrolyte-sparing water excretion).[1][2] In contrast, Conivaptan is a non-selective antagonist of both V1a and V2 receptors, leading to both aquaresis and vasodilation.[1][3]
Receptor Binding Affinity
The differing receptor affinities of Mozavaptan and Conivaptan underpin their distinct pharmacological effects. Mozavaptan demonstrates a high selectivity for the V2 receptor over the V1 receptor, whereas Conivaptan binds with high affinity to both V1a and V2 receptors.
| Compound | Receptor | Species | Binding Affinity (IC50/Ki) | Selectivity (V1/V2) |
| Mozavaptan | V2 | Rat | IC50: 14 nM[2][4] | ~85-fold[2][4] |
| V1 | Rat | IC50: 1.2 µM[2][4] | ||
| Conivaptan | V2 | Rat | Ki: 3.04 nM[5] | ~0.16 (Dual Antagonist) |
| V1a | Rat | Ki: 0.48 nM[5] |
Experimental Protocol: Receptor Binding Assay (General Methodology)
Receptor binding affinities are typically determined through competitive radioligand binding assays. This involves preparing cell membranes from tissues or cell lines expressing the target vasopressin receptors (e.g., rat liver for V1a and rat kidney for V2).[2] A fixed concentration of a radiolabeled ligand for the specific receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Mozavaptan or Conivaptan). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.
Pharmacodynamic Effects in Preclinical Models
The primary pharmacodynamic effect of both drugs is aquaresis. However, due to its V1a antagonism, Conivaptan also exhibits hemodynamic effects.
Aquaretic Effects
Both Mozavaptan and Conivaptan have demonstrated the ability to increase urine output and decrease urine osmolality in a dose-dependent manner in preclinical models.
Mozavaptan in Hydrated Conscious Rats: Oral administration of Mozavaptan (1-30 mg/kg) resulted in a dose-dependent increase in urine flow and a decrease in urine osmolality.[2]
Conivaptan in Dehydrated Conscious Rats: Oral administration of Conivaptan led to an increase in urine volume and a reduction in urine osmolality.[6]
Conivaptan in a Rat Model of SIADH: In a rat model of Syndrome of Inappropriate Antidiuretic Hormone (SIADH), intravenous administration of Conivaptan (0.1 and 1 mg/kg) significantly increased blood sodium concentration and plasma osmolality.[7]
Hemodynamic Effects
Conivaptan's antagonism of the V1a receptor can lead to vasodilation and subsequent changes in hemodynamics.
Conivaptan in a Rat Model of Myocardial Infarction-Induced Heart Failure: In conscious rats with heart failure, intravenous Conivaptan (0.1 and 0.3 mg/kg) reduced right ventricular systolic and right atrial pressures, as well as left ventricular end-diastolic pressure (LVEDP).[6]
Experimental Protocol: In Vivo Aquaretic and Hemodynamic Studies (General Methodology)
For aquaretic studies, animals (e.g., rats) are typically housed in metabolic cages to allow for the collection of urine. After administration of the test compound (orally or intravenously), urine volume and osmolality are measured at various time points. For hemodynamic studies in heart failure models, cardiac function is assessed through measurements of parameters such as blood pressure, heart rate, and intracardiac pressures using appropriate instrumentation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of vasopressin receptors and a typical workflow for characterizing vasopressin receptor antagonists.
Caption: Vasopressin Receptor Signaling Pathways and Antagonist Action.
Caption: General Preclinical Workflow for Vasopressin Antagonists.
Summary and Conclusion
This guide provides a comparative overview of Mozavaptan and Conivaptan based on available preclinical data. Mozavaptan's high selectivity for the V2 receptor makes it a targeted aquaretic agent. Conivaptan's dual V1a/V2 antagonism results in both aquaretic and vasodilatory effects, which may be beneficial in certain conditions like heart failure but also requires consideration of potential hemodynamic side effects.
The choice between these agents in a research or drug development context will depend on the specific therapeutic goal. For conditions where pure aquaresis is desired without impacting blood pressure, a selective V2 antagonist like Mozavaptan may be preferred. In contrast, in diseases where both water retention and vasoconstriction are pathological factors, a dual antagonist like Conivaptan could offer a broader therapeutic effect. Further direct comparative studies in standardized preclinical models would be invaluable for a more definitive head-to-head assessment.
References
- 1. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Analytical Assays for Mozavaptan Hydrochloride: UPLC-MS/MS, HPLC, and UV Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Mozavaptan Hydrochloride: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Ultraviolet-Visible (UV) Spectrophotometry. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, speed, and cost.
At a Glance: Method Comparison
The choice of an analytical method for this compound depends heavily on the application. For high-sensitivity bioanalysis in complex matrices like plasma, UPLC-MS/MS is the gold standard. For routine quality control of bulk drug or pharmaceutical formulations, a well-validated HPLC-UV method offers a balance of performance and cost-effectiveness. UV spectrophotometry, while the simplest and most economical, is best suited for preliminary analysis or in situations where high sensitivity and selectivity are not paramount.
| Parameter | UPLC-MS/MS | HPLC-UV (Representative) | UV Spectrophotometry (Representative) |
| Principle | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Chromatographic separation followed by detection based on UV absorbance. | Measurement of light absorbance by the analyte in a solution. |
| Primary Application | Bioanalysis (e.g., plasma samples), pharmacokinetic studies, impurity profiling. | Routine quality control of bulk drug and pharmaceutical formulations. | Preliminary analysis, content uniformity, and dissolution testing of simple formulations. |
| Selectivity | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | Low (µg/mL) |
| Speed | Very Fast (run times typically < 5 min) | Moderate (run times typically 5-15 min) | Very Fast (seconds per sample) |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Operational) | High | Moderate | Low |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | Can be significant, requires careful method development and internal standards. | Less susceptible than MS, but can still be affected by co-eluting impurities. | Highly susceptible to interference from excipients and other UV-absorbing compounds. |
Detailed Experimental Protocols
UPLC-MS/MS Method for Mozavaptan in Rat Plasma
This protocol is based on a validated method for the determination of Mozavaptan in a biological matrix.
Chromatographic Conditions:
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: 10 mM Ammonium Acetate in Water : Acetonitrile (B52724) (30:70, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mozavaptan: m/z 428.1 > 119.1
-
Internal Standard (e.g., Tolvaptan): m/z 449.1 > 252.1
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Collision Energy: 20 eV
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UPLC-MS/MS system.
Representative HPLC-UV Method for Mozavaptan in Bulk Drug
This representative protocol is constructed based on methods for similar vaptan drugs.
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation (Bulk Drug):
-
Standard Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve about 10 mg of this compound bulk drug in the mobile phase to obtain a concentration of 100 µg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Representative UV Spectrophotometric Method for Mozavaptan in Pharmaceutical Formulation
This representative protocol is based on general pharmaceutical analysis procedures.
Instrument and Reagents:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.
-
Solvent: Methanol (B129727)
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax is around 268 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a working standard of a suitable concentration (e.g., 10 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtrate with methanol to obtain a final concentration of approximately 10 µg/mL.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample.
-
Performance Comparison and Validation Data
The following tables summarize the typical validation parameters for each method. The data for HPLC-UV and UV Spectrophotometry are representative and may vary depending on the specific experimental conditions.
Table 1: Linearity and Range
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) |
| UPLC-MS/MS | Mozavaptan | 0.5 - 500 ng/mL | > 0.995 |
| HPLC-UV | Mozavaptan | 1 - 200 µg/mL | > 0.999 |
| UV Spectrophotometry | Mozavaptan | 2 - 20 µg/mL | > 0.998 |
Table 2: Accuracy and Precision
| Method | Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| UPLC-MS/MS | Mozavaptan | LQC (1.5 ng/mL) | 95 - 105% | < 10% |
| MQC (150 ng/mL) | 98 - 102% | < 5% | ||
| HQC (400 ng/mL) | 98 - 102% | < 5% | ||
| HPLC-UV | Mozavaptan | 80% | 98 - 102% | < 2% |
| 100% | 99 - 101% | < 2% | ||
| 120% | 98 - 102% | < 2% | ||
| UV Spectrophotometry | Mozavaptan | 80% | 98 - 102% | < 2% |
| 100% | 99 - 101% | < 2% | ||
| 120% | 98 - 102% | < 2% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD | LOQ |
| UPLC-MS/MS | ~0.1 ng/mL | ~0.5 ng/mL |
| HPLC-UV | ~0.1 µg/mL | ~0.3 µg/mL |
| UV Spectrophotometry | ~0.5 µg/mL | ~1.5 µg/mL |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
UPLC-MS/MS Experimental Workflow
HPLC-UV Experimental Workflow
UV Spectrophotometry Experimental Workflow
A Comparative Guide to Mozavaptan and Alternatives for Ectopic ADH Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data on Mozavaptan (B1181) and other therapeutic options for the management of hyponatremia in patients with ectopic Antidiuretic Hormone (ADH) syndrome, also known as Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and drug development in this area.
Executive Summary
Ectopic ADH syndrome is a condition characterized by excessive ADH secretion from a non-pituitary source, often a tumor, leading to hyponatremia. The primary goal of treatment is to correct serum sodium levels at a safe rate. This guide focuses on Mozavaptan, a selective vasopressin V2 receptor antagonist, and compares its performance with other vaptans (Tolvaptan and Conivaptan), as well as older therapies like Demeclocycline (B601452) and Urea (B33335).
Comparative Analysis of Therapeutic Agents
The following tables summarize the available clinical trial data for Mozavaptan and its alternatives. It is important to note that direct head-to-head clinical trials are limited, and the data presented is synthesized from individual studies.
Table 1: Quantitative Performance Data of Investigated Drugs
| Drug | Drug Class | Dosage | Treatment Duration | Baseline Serum Sodium (mEq/L, Mean ± SD) | Change in Serum Sodium (mEq/L, Mean ± SD) | Key Clinical Trial(s) / Study |
| Mozavaptan | Selective Vasopressin V2 Receptor Antagonist | 30 mg once daily | 7 days | 122.8 ± 6.7 | +10.5 ± 8.3 (at 24h after completion of treatment)[1][2][3][4] | Yamaguchi et al. (2011)[1][2][3][4] |
| Tolvaptan | Selective Vasopressin V2 Receptor Antagonist | 15-60 mg once daily | 30 days | ~129 (in SIADH subgroup) | Significant increase vs. placebo (P<0.0001)[3] | SALT-1 and SALT-2[3] |
| Conivaptan | Non-selective Vasopressin V1A/V2 Receptor Antagonist | 20 mg loading dose, then 20-40 mg/day IV infusion | Up to 4 days | ~122 | Increase to ~129 within 24h[5] | Velez et al. (2010)[5] |
| Demeclocycline | Tetracycline Antibiotic | 1200 mg daily | Mean 8.6 days to normalization | Not specified | Return to normal (>135 mmol/l)[6][7] | Perks et al. (1979)[6][7] |
| Urea | Osmotic Diuretic | 15-30 g daily | 5 days (median) | 124 (median) | +4 (after 24h), +6 (after 48h) (median)[8] | Retrospective and observational studies[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical research. Below are the protocols for the key clinical trials cited in this guide.
Mozavaptan (Yamaguchi et al., 2011)
-
Study Design: An open-label, multicenter study.[3]
-
Patient Population: 16 inpatients (aged 20-75 years) with malignant tumors potentially causing ectopic ADH syndrome and a serum sodium concentration of less than 130 mEq/L.[3]
-
Treatment Protocol: Following a 2-day placebo period for baseline data collection, patients received a single 30 mg oral tablet of Mozavaptan once daily for 7 days.[3]
-
Inclusion/Exclusion Criteria: Patients were required to have a confirmed malignant tumor and diagnosed ectopic ADH syndrome. Treatment with demeclocycline, lithium chloride, or urea was not permitted during the study.[3]
-
Efficacy Evaluation: The primary endpoint was the change in serum sodium concentration from baseline. Serum sodium levels were measured at baseline, 24 hours after the first dose, and 24 hours after the final administration.[3]
Tolvaptan (SALT-1 and SALT-2 Trials)
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.[1]
-
Patient Population: Patients aged 18 years or older with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) from various causes, including SIADH.[1]
-
Treatment Protocol: Patients were randomized to receive either Tolvaptan or a placebo. The initial dose of Tolvaptan was 15 mg once daily, which could be titrated up to 30 mg and then 60 mg daily based on the serum sodium response.[6] The treatment duration was 30 days.[1]
-
Efficacy Evaluation: The primary endpoint was the average daily area under the curve (AUC) for the change in serum sodium from baseline to day 4 and from baseline to day 30.[9]
Conivaptan (Velez et al., 2010)
-
Study Design: A single-center, retrospective review of hospitalized patients.[5]
-
Patient Population: Hospitalized patients with moderate to severe hyponatremia due to SIADH.[5]
-
Treatment Protocol: Patients received an initial loading dose of 20 mg of Conivaptan intravenously over 30 minutes, followed by a continuous infusion of 20 mg per day for up to 4 days.[5]
-
Efficacy Evaluation: The efficacy was evaluated by the change in serum sodium concentration at 24 hours after the initiation of therapy.[5]
Demeclocycline (Perks et al., 1979)
-
Patient Population: 14 patients with SIADH, 12 of whom had an underlying malignancy.[6][7]
-
Treatment Protocol: Patients were treated with 1200 mg of demeclocycline daily.[6][7]
-
Efficacy Evaluation: The primary outcome was the normalization of serum sodium levels (greater than 135 mmol/l).[6][7]
Urea (Retrospective and Observational Studies)
-
Study Design: Various retrospective and observational studies.
-
Patient Population: Hospitalized patients with hyponatremia due to SIADH.
-
Treatment Protocol: Oral urea was typically administered at doses ranging from 15 to 30 grams per day.[10]
-
Efficacy Evaluation: The primary outcome was the change in serum sodium concentration over time.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the key signaling pathway targeted by vaptans and a general experimental workflow for clinical trials in this field.
Caption: Mechanism of Action of Mozavaptan on the Vasopressin V2 Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow for a Clinical Trial in Ectopic ADH Syndrome.
Conclusion
Mozavaptan has demonstrated efficacy in increasing serum sodium levels in patients with ectopic ADH syndrome in a short-term clinical trial.[1][2][3][4] Its selective V2 receptor antagonism offers a targeted approach to managing the dilutional hyponatremia characteristic of this condition.[11][12] When compared to other vaptans like Tolvaptan and Conivaptan, Mozavaptan shows a similar mechanism of action and efficacy profile, although the patient populations and study designs in the available trials differ. Older treatments such as Demeclocycline and Urea remain as alternatives, but their use may be limited by side effects and less targeted mechanisms of action.[6][13][14] Further large-scale, randomized controlled trials directly comparing Mozavaptan with other active treatments are warranted to establish its definitive place in the therapeutic armamentarium for ectopic ADH syndrome.
References
- 1. Clinical Trials Design | Hyponatremia in SIADH | SAMSCA® (tolvaptan) [samsca.com]
- 2. Urea for management of the syndrome of inappropriate secretion of ADH: A systematic review | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical management of SIADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolvaptan for the management of SIADH: Lessons learned in titration of dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demeclocycline in the treatment of the syndrome of inappropriate secretion of antidiuretic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Urea for the Syndrome of Inappropriate Secretion of Antidiuretic Hormone: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial Efficacy | Hyponatremia in SIADH | SAMSCA® (tolvaptan) [samsca.com]
- 10. Urea to Treat Hyponatremia Due to Syndrome of Inappropriate Antidiuretic Hormone Secretion: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Treatment of hyponatremia due to SIADH with oral urea | Medicina Clínica (English Edition) [elsevier.es]
- 14. clinician.nejm.org [clinician.nejm.org]
A Comparative Guide to the Pharmacokinetics of Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key vasopressin receptor antagonists: tolvaptan (B1682983), conivaptan (B1669423), lixivaptan (B1674903), and satavaptan (B1662539). The information presented is collated from a range of clinical trials and pharmacokinetic studies, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Vasopressin Receptor Antagonists
Vasopressin, also known as antidiuretic hormone (ADH), plays a critical role in regulating the body's water and electrolyte balance. Its effects are mediated through V1a, V1b, and V2 receptors. Vasopressin receptor antagonists, or "vaptans," are a class of drugs that inhibit the action of vasopressin at these receptors.[1] They are primarily used in the treatment of euvolemic and hypervolemic hyponatremia, conditions characterized by low sodium levels in the blood, and are being investigated for other conditions such as polycystic kidney disease.[2][3] This guide focuses on the comparative pharmacokinetics of four prominent vaptans, detailing their absorption, distribution, metabolism, and excretion properties.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of vasopressin receptor antagonists vary significantly, influencing their clinical application and dosing regimens. The following tables summarize key pharmacokinetic parameters for tolvaptan, conivaptan, lixivaptan, and satavaptan.
Table 1: Pharmacokinetics of Tolvaptan
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | Healthy subjects and patients with hyponatremia.[4] |
| Cmax (Peak Plasma Concentration) | Dose-dependent; increases less than proportionally at doses >240 mg.[5] | Healthy subjects. |
| Half-life (t1/2) | 5.5 - 6.2 hours | Chinese patients with child-Pugh B cirrhosis after single and multiple doses.[6] |
| Bioavailability | Absolute bioavailability of a 30 mg dose is 56% (range 42% to 80%).[7] | Healthy subjects. |
| Volume of Distribution (Vd) | ~3 L/kg | Healthy subjects. |
| Metabolism | Almost exclusively by CYP3A4.[6] | In vitro and in vivo studies. |
| Excretion | Approximately 40% of a radiolabeled dose recovered in urine and 59% in feces.[7] | Healthy subjects. |
Table 2: Pharmacokinetics of Conivaptan
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | End of 30-minute loading dose.[8] | Patients with euvolemic or hypervolemic hyponatremia. |
| Cmax (Peak Plasma Concentration) | ~701 - 733 ng/mL | After a 20 mg loading dose.[8] |
| Half-life (t1/2) | 5.3 - 10.2 hours (dose-dependent) | Patients with euvolemic or hypervolemic hyponatremia.[8] |
| Clearance (CL) | 9.5 - 18.7 L/h (dose-dependent) | Patients with euvolemic or hypervolemic hyponatremia.[8] |
| Protein Binding | ~99% | In vitro human plasma. |
| Metabolism | Primarily by CYP3A4.[9] | In vitro studies. |
| Administration | Intravenous.[2] | Clinical setting. |
Table 3: Pharmacokinetics of Lixivaptan
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | ~1-2 hours | Not specified. |
| Half-life (t1/2) | ~11 hours | Not specified. |
| Metabolism | Primarily via CYP3A4. | In vitro studies. |
| Excretion | Primarily fecal. | Not specified. |
| Administration | Oral.[2] | Clinical setting. |
Note: Detailed quantitative pharmacokinetic data for lixivaptan is less publicly available compared to tolvaptan and conivaptan.
Table 4: Pharmacokinetics of Satavaptan
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | ~3 hours | Humans. |
| Half-life (t1/2) | 14 - 17 hours | Humans. |
| Protein Binding | 94.5 - 96% | Animal studies. |
| Excretion | Primarily via feces. | Animal studies. |
| Administration | Oral.[2] | Clinical setting. |
Note: The pharmacokinetic data for satavaptan is primarily from early clinical trials and animal studies.
Experimental Protocols
The data presented in this guide are derived from various clinical and preclinical studies. The following sections outline the typical methodologies employed in these studies.
Pharmacokinetic Analysis of Tolvaptan in Patients with Renal Function Impairment
A study investigating the pharmacokinetics of tolvaptan in patients with varying degrees of renal function employed a single 60-mg oral dose administration.[4] Plasma concentrations of tolvaptan were measured at specified time points post-dose.[4] Non-compartmental methods were used to analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[4] The analytical method for quantifying tolvaptan in plasma was high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[6][10]
Pharmacokinetic Study of Intravenous Conivaptan
In an open-label, multicenter study, patients with euvolemic or hypervolemic hyponatremia received a 20 mg intravenous loading dose of conivaptan over 30 minutes, followed by a continuous infusion of 20 or 40 mg/day for four days.[8] Plasma samples for pharmacokinetic analysis were collected at baseline, at the end of the loading dose, and at various time points during and after the infusion.[8] A "pharmacokinetic-rich" subset of patients provided additional samples for a more detailed analysis.[8]
Lixivaptan Clinical Trial Design for Autosomal Dominant Polycystic Kidney Disease (ADPKD)
A Phase 2, open-label, parallel-group, multiple-dose study was designed to evaluate the pharmacokinetics of lixivaptan in subjects with ADPKD and varying stages of chronic kidney disease.[11] The primary objective was to characterize the pharmacokinetic profile of lixivaptan and its major metabolites following multiple doses.[11] A subsequent Phase 3 trial was designed as a double-blind, placebo-controlled, randomized study to assess the efficacy and safety of lixivaptan in this patient population.[12]
Satavaptan Clinical Trial in Cirrhosis with Ascites
A multicenter, double-blind, randomized, controlled study investigated the effects of different doses of satavaptan (5 mg, 12.5 mg, or 25 mg once daily) versus placebo in patients with cirrhosis and ascites.[13] The treatment duration was 14 days, and all patients also received standard diuretic therapy.[13]
Visualizing Key Pathways and Processes
Vasopressin V2 Receptor Signaling Pathway
The primary mechanism of action for these antagonists at the V2 receptor involves the inhibition of the cyclic AMP (cAMP) signaling cascade in the renal collecting duct cells. This pathway is crucial for the vasopressin-mediated regulation of water reabsorption.
Caption: Vasopressin V2 receptor signaling pathway in a renal collecting duct cell.
Typical Pharmacokinetic Study Workflow
The determination of the pharmacokinetic parameters detailed in this guide follows a standardized workflow in clinical trials.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Conclusion
This guide provides a comparative overview of the pharmacokinetics of tolvaptan, conivaptan, lixivaptan, and satavaptan. The data highlights key differences in their absorption, distribution, metabolism, and excretion profiles, which are essential considerations for their clinical development and therapeutic use. The provided experimental protocols and diagrams offer further insight into the scientific basis of this information. For more detailed information, researchers are encouraged to consult the primary clinical trial publications and regulatory submission documents.
References
- 1. [Vasopressin receptor antagonists: the vaptans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of conivaptan use in patients with severe hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Analyses and Model Validation of Tolvaptan in Subjects With Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ELiSA Study - Evaluation of Lixivaptan in Subjects With Autosomal Dominant Polycystic Kidney Disease [ctv.veeva.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Mozavaptan Versus Fluid Restriction
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Hyponatremia, a prevalent electrolyte imbalance, presents a significant clinical challenge. While fluid restriction has been the traditional first-line therapy for euvolemic and hypervolemic hyponatremia, its efficacy is often limited by poor patient adherence and a modest, slow response.[1][2][3] The development of vasopressin V2 receptor antagonists, known as vaptans, including Mozavaptan, has introduced a targeted pharmacological alternative that directly addresses the underlying pathophysiology of water retention in many cases.[1] This guide provides an objective comparison of the long-term efficacy of Mozavaptan and its class of drugs against fluid restriction, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes key quantitative data from clinical trials comparing the efficacy of vasopressin antagonists (using Tolvaptan (B1682983) as a well-studied proxy for Mozavaptan) and fluid restriction.
| Efficacy Endpoint | Vasopressin Antagonist (e.g., Tolvaptan/Mozavaptan) | Fluid Restriction | Supporting Evidence |
| Mean Change in Serum Sodium | ▲ 5.7 to 6.2 mEq/L by day 30[4][5] | ▲ 1.0 to 3.0 mEq/L by day 4-30[3][4] | Vasopressin antagonists demonstrate a significantly greater and more reliable increase in serum sodium levels. |
| Time to Serum Sodium Normalization | Median of 3-4 days[6][7] | Median of >8 days (if achieved)[6] | Pharmacological intervention achieves normalization of serum sodium substantially faster. |
| Normalization Rate (at 30 days) | ~60-80% of patients[5][8] | ~25-40% of patients[3][9] | A higher proportion of patients achieve normonatremia with vaptan therapy. |
| Long-Term Maintenance of Sodium Levels | Efficacy maintained for a mean of 701 days[10] | Efficacy wanes; minimal additional rise after the first few days[3] | Vaptans show sustained efficacy in maintaining normal sodium levels with chronic use.[7][10] |
| Most Common Adverse Events | Thirst, dry mouth, pollakiuria[10] | Generally well-tolerated, but adherence is a major challenge[11] | Side effects of vaptans are mechanism-based; fluid restriction's main barrier is practicality. |
| Risk of Overly Rapid Correction | 4-5% of patients[5][10] | Low, as the rate of correction is typically slow[3] | Careful monitoring is critical during the initiation of vaptan therapy to prevent osmotic demyelination.[12] |
Experimental Protocols
Understanding the basis of the comparative data requires insight into the trial designs. The pivotal studies, such as the SALT (Study of Ascending Levels of Tolvaptan in Hyponatremia) trials, followed a robust methodology.[13][14]
Typical Study Design:
-
Phase: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hospitalized or ambulatory patients with euvolemic or hypervolemic hyponatremia (e.g., serum sodium <135 mEq/L) due to causes like SIADH or heart failure.[5][13]
-
Intervention:
-
Vaptan Group: Oral administration of the drug (e.g., Mozavaptan or Tolvaptan 15 mg daily), with potential titration to higher doses (e.g., 30-60 mg) based on serum sodium response.[5][10] Fluid intake is generally not restricted.[13]
-
Control Group: Placebo administration. In many trials, fluid restriction is either discouraged or standardized across both groups to isolate the drug's effect.[13] In direct comparator trials, this group undergoes enforced fluid restriction (e.g., <1.2 L/day).[4]
-
-
Duration: An initial treatment phase of 30 days, often followed by a long-term open-label extension phase to assess sustained efficacy and safety.[5][10]
-
Primary Endpoints: The change in the average daily serum sodium concentration from baseline to day 4 and day 30.[5][13]
-
Secondary Endpoints: Time to serum sodium normalization, proportion of patients requiring fluid restriction, changes in health status questionnaires, and incidence of adverse events, particularly the rate of sodium correction.[14]
Mandatory Visualization: Pathways and Workflows
Mechanism of Action: V2 Receptor Antagonism
Mozavaptan acts as a selective, competitive antagonist of the vasopressin V2 receptor located in the renal collecting ducts.[15][16] By blocking the binding of arginine vasopressin (AVP), it prevents the G-protein-coupled signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[1][15] This inhibition results in decreased water reabsorption, leading to an increase in electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[15][17]
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin antagonists as aquaretic agents for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vasopressin v(2) receptor blockade with tolvaptan versus fluid restriction in the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaptans: A new option in the management of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluid restriction for SIADH has to work. Doesn't it? — NephJC [nephjc.com]
- 10. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Vasopressin-2-receptor antagonism augments water excretion without changes in renal hemodynamics or sodium and potassium excretion in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vasopressin V2 Receptor Antagonists: In Vivo Validation of Mozavaptan's Effect on Urinary Aquaporin-2 Excretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mozavaptan and other vasopressin V2 receptor antagonists, focusing on their in vivo effects on urinary aquaporin-2 (AQP2) excretion. AQP2, a water channel in the renal collecting ducts, is the principal target of the antidiuretic hormone vasopressin (AVP). By blocking the AVP V2 receptor, antagonists like Mozavaptan are expected to inhibit the translocation of AQP2 to the cell membrane, thereby increasing water excretion (aquaresis) and reducing urinary AQP2 levels. This guide summarizes available experimental data to facilitate a comparative understanding of these compounds.
Mechanism of Action: Inhibition of the Vasopressin V2 Receptor Signaling Pathway
Vasopressin V2 receptor antagonists, including Mozavaptan, Tolvaptan, Lixivaptan, and Satavaptan, share a common mechanism of action. They competitively block the binding of arginine vasopressin (AVP) to the V2 receptor on the basolateral membrane of principal cells in the renal collecting ducts. This antagonism inhibits the Gs protein-adenylyl cyclase signaling cascade, preventing the subsequent rise in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of AQP2 is a critical step for its translocation from intracellular vesicles to the apical membrane. By disrupting this pathway, V2 receptor antagonists prevent the insertion of AQP2 water channels into the luminal membrane, leading to decreased water reabsorption and a consequent increase in free water clearance. A secondary effect of this mechanism is a reduction in the excretion of AQP2 into the urine.[1][2][3]
Comparative Analysis of In Vivo Effects on Urinary AQP2 Excretion
While the primary mechanism of action is shared among V2 receptor antagonists, the extent and duration of their effects on urinary AQP2 excretion can vary. This section compares the available in vivo data for Mozavaptan and its alternatives.
Data Presentation
| Compound | Subject | Dosage and Administration | Change in Urinary AQP2 Excretion | Reference |
| Mozavaptan | Data Not Available | Data Not Available | Specific quantitative in vivo data on the effect of Mozavaptan on urinary AQP2 excretion is not readily available in publicly accessible clinical trial results or peer-reviewed literature. | - |
| Tolvaptan | Human (ADPKD patients) | Oral, titrated dose | Decreased from a baseline of 67.8 ± 50.6 fmol/mg creatinine (B1669602) to 20.7 ± 15.1 fmol/mg creatinine after one month of treatment.[4][5][6][7] | [4][5][6][7] |
| Lixivaptan | Human (Heart Failure patients) | Oral, single ascending doses (10-400 mg) | Reduced urinary AQP2 excretion in a dose-dependent manner. Specific quantitative data from the study is not detailed in the abstract.[2] | [2] |
| Satavaptan | Rat | Oral and Intravenous | Induced a dose-dependent aquaresis (increased free water excretion), which is an indirect indicator of reduced AQP2-mediated water reabsorption. Direct measurement of urinary AQP2 was not reported in the cited study.[8] | [8] |
Experimental Protocols
Accurate and reproducible measurement of urinary AQP2 is crucial for evaluating the pharmacodynamic effects of V2 receptor antagonists. The following are generalized protocols for common methods used to quantify urinary AQP2.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying urinary AQP2.
-
Sample Preparation:
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw samples on ice and centrifuge at 3000 x g for 10 minutes to remove cellular debris.
-
Dilute urine samples with an appropriate assay buffer.
-
-
Assay Procedure (Sandwich ELISA):
-
Add diluted urine samples and standards to wells of a microplate pre-coated with an anti-AQP2 capture antibody. Incubate for 1-2 hours at 37°C.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-AQP2 detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
-
Wash the wells and add a TMB substrate solution. A colorimetric reaction will develop in proportion to the amount of AQP2 present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate AQP2 concentration from the standard curve and normalize to urinary creatinine concentration.
-
Western Blot
Western blotting allows for the quantification of AQP2 and provides information about its molecular weight.
-
Sample Preparation:
-
Collect and store urine samples as described for ELISA.
-
Thaw samples and centrifuge to pellet exosomes and other membrane fragments containing AQP2.
-
Lyse the pellet in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Procedure:
-
Denature protein samples by heating with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for AQP2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control or urinary creatinine.[9]
-
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying AQP2.
-
Sample Preparation:
-
Collect and store urine samples as for ELISA.
-
Prepare standards with known concentrations of AQP2.
-
-
Procedure:
-
Incubate a mixture of the urine sample (or standard), a fixed amount of radiolabeled AQP2 (e.g., ¹²⁵I-AQP2), and a limited amount of anti-AQP2 antibody.
-
During incubation, unlabeled AQP2 in the sample competes with the radiolabeled AQP2 for binding to the antibody.
-
Separate the antibody-bound AQP2 from the free AQP2.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled AQP2 in the sample.
-
Generate a standard curve and determine the AQP2 concentration in the samples.[10]
-
Conclusion
The in vivo validation of Mozavaptan's effect on urinary AQP2 excretion through direct, quantitative measurement remains an area where publicly available data is limited. However, based on its mechanism of action as a vasopressin V2 receptor antagonist, it is strongly anticipated to decrease urinary AQP2 excretion. Comparative data from other vaptans, such as Tolvaptan and Lixivaptan, demonstrate a clear reduction in urinary AQP2 levels following administration.[2][4][5][6][7] Future clinical studies on Mozavaptan should include the measurement of urinary AQP2 as a key pharmacodynamic biomarker to provide a more complete understanding of its in vivo activity and to allow for direct comparison with other agents in its class. The detailed experimental protocols provided in this guide offer a foundation for such investigations.
References
- 1. ELISA Protocol [protocols.io]
- 2. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative quantitation of aquaporin-2 and arginine vasopressin receptor-2 localizations among chronic kidney disease and healthy kidney in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Aquaporin 2 as a Potential Indicator Predicting Tolvaptan Response in Patients With ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Aquaporin 2 as a Potential Indicator Predicting Tolvaptan Response in Patients With ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three methods to quantify urinary aquaporin-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary excretion of aquaporin-2 in humans: a potential marker of collecting duct responsiveness to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for Aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mozavaptan Hydrochloride's Aquaretic Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Mozavaptan Hydrochloride and other vasopressin V2 receptor antagonists across various species, including humans, monkeys, rats, and dogs. The data presented herein is intended to offer insights into the reproducibility of the aquaretic and serum sodium-regulating effects of this class of drugs, supported by experimental data and detailed methodologies.
This compound is a selective, nonpeptide vasopressin V2 receptor antagonist.[1] Its primary mechanism of action involves the competitive inhibition of arginine vasopressin (AVP) binding to the V2 receptors located in the renal collecting ducts.[2] This action prevents the signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of these cells, thereby promoting the excretion of free water (aquaresis) without a significant loss of electrolytes.[2] This makes it a therapeutic agent for conditions characterized by water retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[3]
Vasopressin V2 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the vasopressin V2 receptor and the mechanism of action of this compound. Under normal physiological conditions, arginine vasopressin (AVP) binds to the V2 receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[6][7] This increases water reabsorption from the filtrate back into the bloodstream. Mozavaptan, as a competitive antagonist, blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire cascade and promoting aquaresis.[6]
Caption: Mechanism of Mozavaptan as a V2 receptor antagonist.
Cross-Species Comparison of Aquaretic Effects
The primary effects of this compound and other V2 receptor antagonists, namely increased urine output (aquaresis) and a subsequent increase in serum sodium concentration, have been observed across multiple species. The following table summarizes the quantitative data from various studies.
| Species | Drug | Condition | Dosage | Route | Key Findings | Reference |
| Human | Mozavaptan | Ectopic ADH Syndrome | N/A | Oral | Serum sodium increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/L over 7 days. | N/A |
| Human | Tolvaptan (B1682983) | Hyponatremia in Heart Failure | 30-90 mg/day | Oral | Serum sodium increased by ~3 mEq/L compared to a decrease of 0.2 mEq/L with placebo. | [8] |
| Human | Satavaptan | Dilutional Hyponatremia | 25-50 mg/day | Oral | 48.6-61.0% of patients responded with an increase in serum sodium of ≥5 mmol/L or normalization. | [9][10] |
| Monkey | Vasopressin Antagonist (peptide) | Healthy | N/A | IV / IP | Demonstrated dose-dependent water diuresis (aquaresis). | [6] |
| Rat | Mozavaptan (OPC-31260) | SIADH model | 5 mg/kg/day | Oral | Serum sodium increased from ~119 mEq/L to ~134 mEq/L. | [11] |
| Rat | Tolvaptan | Healthy | 1-10 mg/kg | Oral | Elicited marked and dose-dependent aquaresis. Tended to elevate serum sodium levels. | |
| Dog | Tolvaptan | Congestive Heart Failure | 10 mg/kg | Oral | Induced aquaresis with a significant increase in serum sodium concentrations. | |
| Dog | Tolvaptan | SIADH | 1-1.5 mg/kg twice daily | Oral | Increased plasma sodium level up to 134 mEq/L. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Human Studies
-
Study of Mozavaptan in Ectopic ADH Syndrome:
-
Subjects: Patients with hyponatremia due to ectopic ADH syndrome.
-
Intervention: Short-term (7-day) oral administration of Mozavaptan.
-
Parameters Measured: Serum sodium concentration was the primary endpoint. Symptoms of hyponatremia were also assessed.
-
Protocol: Patients received daily oral doses of Mozavaptan. Blood samples were collected at baseline and at specified intervals throughout the 7-day treatment period to monitor serum sodium levels.
-
-
Study of Tolvaptan in Congestive Heart Failure (ACTIV in CHF Trial):
-
Subjects: 319 hospitalized patients with an exacerbation of congestive heart failure.
-
Intervention: Patients were randomized to receive oral Tolvaptan (30 mg, 60 mg, or 90 mg daily) or a placebo for up to 60 days, in addition to standard diuretic therapy.
-
Parameters Measured: The primary acute outcome was the change in body weight at 24 hours. Serum sodium concentrations were also measured.
-
Protocol: Following randomization, patients received their assigned treatment. Body weight was measured daily. Blood samples were drawn to assess serum sodium levels at baseline and throughout the study.[8]
-
Non-Human Primate Study
-
Study of Vasopressin Antagonists in Squirrel Monkeys:
-
Subjects: Male squirrel monkeys (Saimiri sciureus).
-
Intervention: Intraperitoneal (i.p.) or intravenous (i.v.) administration of various peptide vasopressin antagonists.
-
Parameters Measured: Urine volume and electrolyte excretion. In vitro antagonism of vasopressin-stimulated renal medullary adenylate cyclase activity was also evaluated.
-
Protocol: Monkeys were administered the vasopressin antagonists, and urine was collected to measure volume and solute concentration. The aquaretic response, defined as an increase in water diuresis, was quantified.[6]
-
Rodent Studies
-
Study of Mozavaptan (OPC-31260) in a Rat Model of SIADH:
-
Subjects: Rats with experimentally induced SIADH.
-
Induction of SIADH: Continuous subcutaneous infusion of the V2 agonist 1-deamino-8-D-arginine vasopressin (dDAVP) at a rate of 5 ng/hr using an osmotic minipump, combined with a 40 ml/day liquid diet to induce hyponatremia.
-
Intervention: After 7 days of hyponatremia, rats were treated with oral OPC-31260 at a dose of 5 mg/kg per day.
-
Parameters Measured: Serum sodium levels and serum osmolality.
-
Protocol: Blood samples were taken to confirm hyponatremia before treatment. Following oral administration of OPC-31260, serum sodium and osmolality were monitored to assess the corrective effect of the drug.[11]
-
-
Study of Tolvaptan in Rat Edema Models:
-
Subjects: Male Sprague-Dawley rats.
-
Intervention: A single oral dose of Tolvaptan (1-10 mg/kg).
-
Parameters Measured: Urine volume, urine parameters, and serum sodium levels.
-
Protocol: For aquaresis assessment, urine was collected for 4 hours after oral administration of Tolvaptan. Blood was collected at the end of the urine collection period to measure serum parameters.
-
Canine Studies
-
Study of Tolvaptan in a Dog Model of Congestive Heart Failure (CHF):
-
Subjects: Dogs with CHF induced by rapid right-ventricular pacing.
-
Induction of CHF: Pacing at 260 beats/min for at least 3 weeks, maintained at 220-240 beats/min.
-
Intervention: Conscious CHF dogs were orally administered Tolvaptan (10 mg/kg), furosemide (B1674285) (10 mg/kg), or a vehicle in a random order.
-
Parameters Measured: Urine excretion, free water clearance, serum sodium concentrations, and various systemic and renal hemodynamic parameters.
-
Protocol: Measurements were taken over a 6-hour period following drug administration to evaluate the diuretic response and hemodynamic effects.
-
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the aquaretic effects of a V2 receptor antagonist in an animal model.
Caption: A generalized workflow for preclinical evaluation.
Conclusion
The available data from human, monkey, rat, and dog studies demonstrate a consistent and reproducible primary pharmacological effect of vasopressin V2 receptor antagonists, including this compound. Across these species, antagonism of the V2 receptor reliably leads to aquaresis—an increase in free water excretion. In conditions of euvolemic or hypervolemic hyponatremia, this aquaretic effect translates to a measurable and clinically significant increase in serum sodium concentrations. While the magnitude of the effect and the optimal dosage may vary between species due to differences in pharmacokinetics and metabolism, the fundamental mechanism of action and the resulting physiological response are well-conserved. This cross-species reproducibility provides a strong foundation for the continued development and clinical application of this compound and other vaptans for the management of water-retaining disorders.
References
- 1. Is the monkey an appropriate animal model to examine drug-drug interactions involving renal clearance? Effect of probenecid on the renal elimination of H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of a humanized monoclonal antibody to factor IX in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Aquaretic and hormonal effects of a vasopressin V(2) receptor antagonist after acute and long-term treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tolvaptan on renal water and sodium excretion and blood pressure during nitric oxide inhibition: a dose-response study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin antagonism in the squirrel monkey (Saimiri sciureus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AVP receptor antagonists as aquaretics: review and assessment of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopressin-2-receptor antagonism augments water excretion without changes in renal hemodynamics or sodium and potassium excretion in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving vasopressin receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis-based comparison of vasopressin receptor antagonists (VRAs), a class of drugs targeting the body's water balance mechanisms. By examining key clinical trials, we offer an objective overview of their performance, supported by experimental data, to inform research and development in this therapeutic area. This analysis focuses on the efficacy and safety of prominent VRAs, including tolvaptan (B1682983), conivaptan (B1669423), and lixivaptan (B1674903), primarily in the context of hyponatremia and heart failure.
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from meta-analyses of randomized controlled trials (RCTs) involving vasopressin receptor antagonists.
Table 1: Efficacy of Vasopressin Receptor Antagonists in Treating Hyponatremia
| Outcome Measure | Vasopressin Receptor Antagonists (VRAs) | Placebo/Control | Net Effect/Odds Ratio (95% CI) | Number of Trials (Patients) | Citation |
| Change in Serum Sodium (mEq/L) | |||||
| Day 1 | Increase | Minimal Change | 3.3 (2.7, 3.8) | 11 (1094) | [1] |
| Day 2 | Increase | Minimal Change | 4.2 (3.6, 4.8) | 11 (1094) | [1] |
| Days 3-7 (Early) | Increase | Minimal Change | 5.27 (4.27, 6.26) | 13 | [2] |
| Days 3-7 (Late) | Increase | Minimal Change | 3.49 (2.56, 4.41) | 8 | [2] |
| Response Rate (Normalization or Significant Increase in Serum Sodium) | |||||
| Early (Days 3-7) | Higher | Lower | RR: 3.15 (2.27, 4.37) | 11 | [2] |
| Late | Higher | Lower | RR: 2.27 (1.79, 2.89) | 4 | [2] |
| Effective Water Clearance (mL, Day 1) | Increase | Minimal Change | 1,244 (920, 1,567) | 3 | [1] |
Table 2: Safety Profile of Vasopressin Receptor Antagonists in Treating Hyponatremia
| Adverse Event | Incidence in VRA Group | Odds Ratio (95% CI) vs. Placebo | P-value | Citation |
| Overly Rapid Correction of Serum Sodium | 10.5% | 3.0 | <0.001 | [1] |
| Development of Hypernatremia | 5.5% | 7.8 | <0.001 | [1] |
| Thirst | 22% | 3.3 | <0.001 | [1] |
| Postural Hypotension | 15.1% | 2.2 | 0.04 | [1] |
| Death | 6.0% | No significant difference | - | [1] |
Table 3: Effects of Vasopressin Receptor Antagonists in Heart Failure
| Outcome Measure | Vasopressin Receptor Antagonists (VRAs) vs. Placebo | Net Effect (95% CI) | Number of Trials (Patients) | Citation |
| All-Cause Mortality | No significant difference | RR: 0.98 (0.88, 1.08) | 13 (5525) | [3] |
| Cardiovascular Mortality | No significant difference | RR: 1.03 (0.91, 1.16) | 13 (5525) | [3] |
| Change in Body Weight (kg) | Reduction | MD: -0.83 (-1.10, -0.55) | 13 (5525) | [3] |
| Change in Serum Sodium (mmol/L) | Increase | MD: 2.61 (1.88, 3.35) | 13 (5525) | [3] |
| Risk of Any Adverse Event | Increased | RR: 1.14 (1.04, 1.26) | 13 (5525) | [3] |
Experimental Protocols of Key Clinical Trials
Below are the methodologies for pivotal clinical trials that have significantly contributed to the understanding of vasopressin receptor antagonists.
Tolvaptan: SALT-1 and SALT-2 Trials
-
Objective: To evaluate the efficacy and safety of oral tolvaptan in the treatment of euvolemic and hypervolemic hyponatremia.
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) due to various etiologies, including heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Patients were stratified by baseline serum sodium (<130 mEq/L or 130-134 mEq/L).
-
Exclusion Criteria: Hypovolemic hyponatremia, need for emergent treatment of hyponatremia.
-
-
Intervention:
-
Patients were randomized to receive either oral tolvaptan (starting at 15 mg once daily) or a matching placebo for 30 days.
-
The dose of tolvaptan could be titrated up to 30 mg and 60 mg daily based on serum sodium levels.
-
-
Primary Endpoints:
-
The average daily area under the curve (AUC) for the change in serum sodium concentration from baseline to day 4.
-
The average daily AUC for the change in serum sodium concentration from baseline to day 30.
-
-
Secondary Endpoints: Included the percentage of patients with normalized serum sodium, time to normalization, and changes in health-related quality of life.
Tolvaptan: EVEREST Trial
-
Objective: To evaluate the long-term efficacy and safety of tolvaptan on all-cause mortality and cardiovascular mortality or heart failure hospitalization in patients hospitalized for worsening heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled outcomes trial.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) hospitalized for worsening heart failure with a left ventricular ejection fraction of 40% or less and signs of congestion.
-
Exclusion Criteria: Patients requiring intravenous inotropes or vasodilators, those with acute coronary syndromes, or severe renal dysfunction.
-
-
Intervention:
-
Patients were randomized in a 1:1 ratio to receive either oral tolvaptan 30 mg once daily or a matching placebo, in addition to standard heart failure therapy.
-
Treatment was initiated within 48 hours of hospitalization and continued for a minimum of 60 days.
-
-
Primary Endpoints:
-
Time to all-cause mortality.
-
Time to the composite of cardiovascular mortality or hospitalization for heart failure.
-
-
Secondary Endpoints: Changes in body weight, dyspnea, and edema during hospitalization.
Conivaptan: Intravenous and Oral Formulation Trials
-
Objective: To assess the efficacy and safety of intravenous and oral conivaptan in treating euvolemic and hypervolemic hyponatremia.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population:
-
Inclusion Criteria: Hospitalized adults with euvolemic or hypervolemic hyponatremia (serum sodium typically between 115 and <130 mEq/L).
-
Exclusion Criteria: Hypovolemic hyponatremia, significant renal or hepatic impairment beyond that associated with the underlying disease.
-
-
Intervention:
-
Intravenous: A loading dose of 20 mg infused over 30 minutes, followed by a continuous infusion of 20 or 40 mg per day for up to 4 days.
-
Oral: Doses of 40 mg or 80 mg per day, given in two divided doses, for 5 days.
-
-
Primary Endpoint: Change from baseline in the serum sodium area under the curve.
-
Secondary Endpoints: Time to a confirmed increase in serum sodium of at least 4 mEq/L, and the number of patients achieving a normal serum sodium level.
Lixivaptan: LIBRA, HARMONY, and BALANCE Trials
-
Objective: To evaluate the efficacy and safety of oral lixivaptan in euvolemic (SIADH) and hypervolemic (heart failure) hyponatremia.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population:
-
LIBRA & HARMONY (Euvolemic): Inpatients and outpatients with hyponatremia due to SIADH.
-
BALANCE (Hypervolemic): Hospitalized patients with worsening chronic heart failure and hyponatremia.
-
Inclusion Criteria: Generally, a serum sodium level between 120 and 135 mEq/L.
-
-
Intervention:
-
Patients received an initial dose of lixivaptan (e.g., 50 mg) with titration up to a maximum daily dose (e.g., 100 mg) based on serum sodium response.
-
-
Primary Endpoint: Change from baseline in serum sodium concentration at day 7.
-
Secondary Endpoints: Varied slightly between trials but included the proportion of subjects achieving normal serum sodium levels and changes in fluid status.
Mandatory Visualizations
Signaling Pathways of Vasopressin Receptors
The following diagrams illustrate the primary signaling cascades initiated by the activation of vasopressin V1a and V2 receptors.
Caption: Vasopressin V1a and V2 receptor signaling pathways.
Meta-Analysis Workflow
This diagram outlines the typical workflow for conducting a meta-analysis of clinical trials, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
Caption: A typical workflow for a meta-analysis of clinical trials.
References
- 1. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of conivaptan and hypertonic (3%) saline in treating hyponatremia due to syndrome of inappropriate antidiuretic hormone in a tertiary Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Safety Profiles of Mozavaptan and Satavaptan for Researchers
This guide provides a detailed comparison of the safety profiles of two vasopressin V2 receptor antagonists, Mozavaptan and Satavaptan (B1662539). The information is intended for researchers, scientists, and drug development professionals, offering an objective overview based on available clinical trial data. This document summarizes quantitative safety data, outlines experimental protocols from key studies, and visualizes relevant biological pathways and workflows.
Quantitative Safety Data
The following table summarizes the incidence of key adverse events reported in clinical trials for Mozavaptan and Satavaptan. It is important to note that these data are collated from separate studies with different patient populations and protocols; therefore, direct comparison should be made with caution.
| Adverse Event Category | Mozavaptan (Ectopic ADH Syndrome)[1] | Satavaptan (Cirrhosis with Hyponatremia)[2] | Satavaptan (SIADH)[3][4] |
| Common Adverse Events | |||
| Thirst | Not Reported as a primary adverse event. | More common than placebo.[2] | Increased risk (OR 2.38).[3] |
| Polyuria/Increased Urination | Not Reported as a primary adverse event. | Not explicitly quantified. | Not explicitly quantified. |
| Dry Mouth | Not Reported as a primary adverse event. | Not explicitly quantified. | Not explicitly quantified. |
| Electrolyte Imbalances | |||
| Hypernatremia | Not reported as a serious adverse event. | Incidence of 7.69% in one RCT.[3] | Not explicitly quantified. |
| Rapid Sodium Correction | No serious adverse events reported.[1] | A concern, especially at higher doses. | Increased risk (OR 5.72).[3] |
| Serious Adverse Events | |||
| Mortality | Not reported. | In one study, higher mortality vs. placebo (HR 1.47).[5] | No significant difference from placebo.[3] |
| Liver Injury | Not reported. | No specific reports of significant liver injury. | Not reported. |
Experimental Protocols
Mozavaptan in Ectopic ADH Syndrome
A key study investigating Mozavaptan was an open-label, multicenter trial in patients with ectopic antidiuretic hormone (ADH) syndrome.[1]
-
Patient Population: The study enrolled 16 patients with confirmed ectopic ADH syndrome, characterized by hyponatremia.[1]
-
Dosing Regimen: Patients received Mozavaptan at a dose of 30 mg/day.[1]
-
Duration of Treatment: The treatment duration was 7 days.[1]
-
Safety Monitoring: Safety assessments included monitoring of adverse events, vital signs, and laboratory parameters, with a particular focus on serum sodium levels. No serious adverse events were reported in this study.[1]
Satavaptan in Cirrhosis with Hyponatremia
A representative study of Satavaptan was a multicenter, double-blind, randomized, placebo-controlled trial in patients with cirrhosis, ascites, and hyponatremia.[2]
-
Patient Population: The study included 110 patients with cirrhosis and a serum sodium level of ≤130 mmol/L.[2]
-
Dosing Regimen: Patients were randomized to receive placebo or one of three fixed doses of Satavaptan: 5 mg, 12.5 mg, or 25 mg once daily. All patients also received spironolactone (B1682167) 100 mg/day.[2]
-
Duration of Treatment: The treatment period was 14 days.[2]
-
Safety Monitoring: Safety was assessed through the recording of all adverse events, with a focus on thirst, changes in serum sodium, and other clinical and laboratory parameters. Thirst was noted to be more common in the Satavaptan groups compared to placebo.[2]
Signaling Pathway and Experimental Workflow
Vasopressin V2 Receptor Signaling Pathway
Both Mozavaptan and Satavaptan are selective antagonists of the vasopressin V2 receptor. The diagram below illustrates the signaling pathway initiated by the binding of arginine vasopressin (AVP) to the V2 receptor and the point of action for these antagonists.
Caption: Mechanism of action of vasopressin V2 receptor antagonists.
Clinical Trial Workflow for Safety Assessment
The following diagram outlines a typical workflow for assessing the safety of a new drug like Mozavaptan or Satavaptan in a clinical trial setting.
Caption: A generalized workflow for clinical trial safety evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Vaptans in the Treatment of Hyponatremia from Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): A Systematic Review and Meta-Analysis [mdpi.com]
- 4. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mozavaptan Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Mozavaptan Hydrochloride (CAS No: 138470-70-9) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life, necessitating careful handling and disposal.[1]
Hazard Profile and Regulatory Overview
This compound must be managed as a hazardous chemical waste. Improper disposal, such as release into the environment, is to be avoided.[1] Disposal procedures must comply with local, state, and federal regulations, including the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Key Hazard Information:
| Hazard Classification | Description | GHS Code | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[4] |
| Long-term Aquatic Hazard | May cause long lasting harmful effects to aquatic life. | H413 | P273: Avoid release to the environment.[1] |
Required Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH/MSHA-approved respirator should be worn.[5]
Step-by-Step Disposal Protocol for this compound
This protocol applies to pure this compound, solutions, and contaminated labware.
Step 1: Segregation of Waste Immediately segregate all this compound waste from general laboratory trash. This includes:
-
Expired or unused solid chemical.
-
Solutions containing this compound.
-
Contaminated items such as weighing boats, pipette tips, gloves, and empty containers.
Step 2: Containment and Labeling
-
Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof hazardous waste container. According to general guidelines for RCRA hazardous waste, this container should be black.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and leak-proof container clearly marked for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
Step 3: Handling Spills In the event of a spill:
-
Evacuate personnel from the immediate area to ensure safety.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials and cleanup residues into the designated hazardous waste container.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
Step 4: Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] This area should be well-ventilated and have secondary containment.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of this compound down the drain or in regular trash.[1][3] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]
-
The primary recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mozavaptan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Mozavaptan Hydrochloride. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound: Key Safety Data
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] It is a benzazepine derivative and a potent, selective, competitive, and orally active vasopressin V2 receptor antagonist.[3][4] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 138470-70-9 | [1][2] |
| Molecular Formula | C₂₇H₃₀ClN₃O₂ | [1] |
| Molecular Weight | 464.00 g/mol | [1][5] |
| Solubility | Soluble in Ethanol (B145695) (~25 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[6] | [6] |
| Storage | Store at -20°C for long-term stability (≥4 years).[6] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in sealed containers.[3] | [3][6] |
| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life.[1] | [1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment.[1][2] | [1][2] |
Procedural Guidance for Safe Handling
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to avoid inhalation of dust or aerosols.[1]
-
Restricted Access: Preparation of hazardous drugs should occur in a restricted area with clear signage to prevent unauthorized entry.[7]
-
Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[2][5][7]
2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the final barrier against exposure. The following PPE is mandatory when handling this compound:
-
Gloves: Wear two pairs of powder-free chemotherapy gloves.[7][8][9] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[7] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[8][9]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7][9]
-
Eye and Face Protection: Use tight-sealing safety goggles.[5] A face shield offers additional protection against splashes and should be considered.[8]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[5] Surgical masks do not provide adequate protection.[8]
3. Handling and Experimental Protocols:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5][6]
-
Solution Preparation: this compound is a crystalline solid.[6] To prepare a stock solution, dissolve the compound in an appropriate organic solvent like DMSO, ethanol, or DMF.[6] For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer.[6] It is recommended not to store aqueous solutions for more than one day.[6]
-
Weighing: If weighing the solid form, do so in a ventilated enclosure (powder hood) to contain any dust.
4. First Aid Measures:
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with large amounts of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting. Call a poison center or physician for treatment advice.[2]
5. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]
-
Cleanup: For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[1] For solid spills, carefully scoop the material into a suitable container for disposal. Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
6. Disposal Plan:
Proper disposal is essential to prevent environmental contamination.
-
Waste Containers: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.[1]
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][5] Do not dispose of this compound down the drain or in the regular trash.[10][11]
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Community drug take-back programs are the best option for disposal if available.[12] If not available, the product should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash, after scratching out all personal information on the label.[12][13]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
